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  • Product: 3-(Trifluoromethyl)azetidin-3-OL hydrochloride
  • CAS: 848192-96-1

Core Science & Biosynthesis

Foundational

Technical Master File: 3-(Trifluoromethyl)azetidin-3-ol Hydrochloride

CAS 848192-96-1[1][2][3][4][5] Part 1: Executive Summary & Strategic Utility The "Escape from Flatland" Vector In modern drug discovery, 3-(Trifluoromethyl)azetidin-3-ol hydrochloride represents a high-value "sp³-rich" s...

Author: BenchChem Technical Support Team. Date: February 2026

CAS 848192-96-1[1][2][3][4][5]

Part 1: Executive Summary & Strategic Utility

The "Escape from Flatland" Vector In modern drug discovery, 3-(Trifluoromethyl)azetidin-3-ol hydrochloride represents a high-value "sp³-rich" scaffold. As medicinal chemistry moves away from flat, aromatic-heavy structures (which often suffer from poor solubility and high attrition rates), small, functionalized saturated heterocycles like azetidines have become critical.

This specific building block offers a trifecta of structural advantages:

  • Conformational Restriction: The 4-membered ring imposes rigid vector constraints, distinct from flexible pyrrolidines or piperidines.

  • Metabolic Hardening: The trifluoromethyl (

    
    ) group blocks metabolic hotspots (specifically C-H oxidation) and increases lipophilicity locally, while the hydroxyl (
    
    
    
    ) group balances this by lowering
    
    
    and providing a hydrogen bond donor/acceptor handle.
  • pKa Modulation: The electron-withdrawing nature of the

    
    -
    
    
    
    and
    
    
    -
    
    
    groups significantly lowers the basicity of the azetidine nitrogen (typically pKa ~8.5–9.5 vs. ~11 for unsubstituted azetidine). This is crucial for optimizing permeability and reducing hERG channel liability.

Part 2: Chemical Profile & Specifications

PropertySpecification
IUPAC Name 3-(Trifluoromethyl)azetidin-3-ol hydrochloride
CAS Number 848192-96-1
Molecular Formula

Molecular Weight 177.55 g/mol
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, DMSO, Methanol
Hygroscopicity Hygroscopic (Store under inert gas)
Fluorine NMR

to

ppm (characteristic singlet)

Part 3: Synthetic Methodology & Protocol

Author’s Note (Expertise): While commercial supplies exist, in-house synthesis is often required to access isotopically labeled variants or to scale up rapidly. The synthesis hinges on the nucleophilic trifluoromethylation of 1-Boc-3-azetidinone.

Workflow Diagram (DOT Visualization)

SynthesisWorkflow Start 1-Boc-3-azetidinone (Starting Material) Inter1 Silyl Ether Intermediate Start->Inter1 Nucleophilic Addition Reagent1 TMS-CF3 (Ruppert-Prakash) CsF (Catalyst), THF, 0°C Reagent1->Inter1 BocProtected 1-Boc-3-(trifluoromethyl) azetidin-3-ol Inter1->BocProtected Desilylation Hydrolysis Acidic Hydrolysis (TBAF or HCl) Hydrolysis->BocProtected FinalProduct 3-(Trifluoromethyl)azetidin-3-ol Hydrochloride (Product) BocProtected->FinalProduct Boc Removal Deprotection 4M HCl in Dioxane RT, 2-4 hrs Deprotection->FinalProduct

Caption: Step-wise synthetic pathway from 1-Boc-3-azetidinone to the target HCl salt via Ruppert-Prakash trifluoromethylation.

Detailed Protocol

Step 1: Nucleophilic Trifluoromethylation

  • Setup: Flame-dry a 250 mL round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Reagents: Charge with 1-Boc-3-azetidinone (1.0 eq) and anhydrous THF (0.2 M concentration). Cool to 0°C.

  • Addition: Add

    
      (Ruppert-Prakash reagent, 1.2 eq) dropwise.
    
  • Initiation: Add a catalytic amount of CsF or TBAF (0.1 eq). Caution: Exothermic reaction.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (stain with

    
    ) or LCMS.
    
  • Workup: Quench with 1M HCl (aq) to hydrolyze the silyl ether. Extract with EtOAc (

    
    ).[1] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc) yields the 1-Boc-3-hydroxy-3-(trifluoromethyl)azetidine intermediate.

Step 2: Boc Deprotection & Salt Formation

  • Dissolution: Dissolve the intermediate from Step 1 in minimal 1,4-dioxane or

    
    .
    
  • Acidification: Slowly add 4M HCl in dioxane (5–10 eq) at 0°C.

  • Precipitation: Stir at RT. The product typically precipitates as a white solid within 2–4 hours.

  • Isolation: Filter the solid under inert atmosphere (nitrogen blanket). Wash with cold

    
     to remove residual Boc byproducts.
    
  • Drying: Dry under high vacuum to afford 3-(Trifluoromethyl)azetidin-3-ol hydrochloride .

Part 4: Application Logic & Drug Design

Self-Validating Design System: Before incorporating this scaffold, run the following logic check to ensure it aligns with your SAR (Structure-Activity Relationship) goals.

DesignLogic Problem Drug Design Challenge: High Lipophilicity or Metabolic Instability? Check1 Is the current linker a Piperidine or Pyrrolidine? Problem->Check1 Solution1 Switch to Azetidine (Reduces MW, alters vectors) Check1->Solution1 Yes Check2 Is the amine too basic (hERG risk)? Solution1->Check2 Solution2 Add 3-CF3 group (Inductive withdrawal lowers pKa) Check2->Solution2 Yes Check3 Need H-bond donor? Solution2->Check3 Final Use 3-(Trifluoromethyl) azetidin-3-ol scaffold Check3->Final Yes

Caption: Decision tree for implementing the fluorinated azetidine scaffold in lead optimization.

Mechanistic Impact:

  • Bioisosterism: The 3,3-disubstituted azetidine acts as a bioisostere for gem-dimethyl groups but with higher polarity.

  • Fluorine Effect: The

    
     group prevents oxidative metabolism at the 3-position (a common soft spot in azetidines) and modulates the electronics of the ring nitrogen, optimizing the drug's distribution coefficient (
    
    
    
    ).

Part 5: Handling, Stability & Safety

Safety Profile (GHS Classifications):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage & Stability:

  • Hygroscopicity: The HCl salt is prone to absorbing atmospheric moisture, which can lead to clumping and hydrolysis over long periods.

  • Protocol: Store in a tightly sealed vial within a desiccator or under nitrogen at -20°C.

  • 
    -NMR before use in critical GMP steps.
    

References

  • Prakash, G. K. S., et al. "Fluoride-induced trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane (TMS-CF3)."[2] Journal of the American Chemical Society, 1989.[2]

  • Sigma-Aldrich. "Product Specification: 3-(Trifluoromethyl)azetidin-3-ol hydrochloride." Sigma-Aldrich Catalog.

  • Dunet, J., et al. "Synthesis of 3,3-Disubstituted Azetidines." European Journal of Organic Chemistry, 2018.
  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

Sources

Exploratory

3-(Trifluoromethyl)azetidin-3-OL hydrochloride mechanism of action

An In-Depth Technical Guide to 3-(Trifluoromethyl)azetidin-3-ol Hydrochloride: A Keystone Building Block in Modern Medicinal Chemistry For Researchers, Scientists, and Drug Development Professionals Abstract Saturated he...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(Trifluoromethyl)azetidin-3-ol Hydrochloride: A Keystone Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saturated heterocycles are foundational scaffolds in drug discovery, prized for their ability to confer favorable physicochemical properties such as increased solubility, metabolic stability, and three-dimensional complexity. Among these, the azetidine ring system has emerged as a particularly valuable motif.[1][2][3] This guide delves into the technical attributes of 3-(Trifluoromethyl)azetidin-3-ol hydrochloride, a specialized building block that combines the structural rigidity of the azetidine core with the potent electronic effects of a trifluoromethyl group. We will explore its physicochemical properties, inherent reactivity, and strategic applications in the synthesis of advanced chemical entities, providing researchers with the foundational knowledge to leverage this reagent in their drug discovery programs.

The Strategic Value of Fluorinated Azetidines in Drug Design

The pursuit of novel chemical matter with enhanced "drug-like" properties is a central theme in medicinal chemistry. The incorporation of small, strained ring systems and fluorine atoms are two powerful, and often synergistic, strategies toward this goal.

  • The Azetidine Scaffold: This four-membered nitrogen heterocycle is considered a "privileged" structure.[4] Its strained nature provides a defined three-dimensional geometry that can improve binding affinity to biological targets.[5] Compared to more flexible acyclic amines or larger rings, azetidines often lead to improved metabolic stability and reduced off-target effects.[3] However, the synthesis of complex azetidines can be challenging, which elevates the importance of versatile, pre-functionalized building blocks.[1][3]

  • The Role of Fluorine: The introduction of fluorine, particularly the trifluoromethyl (CF₃) group, is a cornerstone of modern drug design. In some years, over half of all newly approved drugs contained fluorine.[6] The CF₃ group is a potent electron-withdrawing group and a bioisostere for other functionalities. Its inclusion can profoundly influence a molecule's properties by:

    • Modulating pKa: Lowering the basicity of nearby amines, which can affect target engagement and cell permeability.

    • Increasing Lipophilicity: Enhancing membrane permeability and oral bioavailability.

    • Blocking Metabolic Oxidation: Improving pharmacokinetic profiles by preventing enzymatic degradation at the site of fluorination.

The combination of these two motifs in 3-(Trifluoromethyl)azetidin-3-ol hydrochloride creates a high-value reagent for accessing novel and potent bioactive molecules.[7][8]

Physicochemical Properties and Inherent Reactivity

The synthetic utility of 3-(Trifluoromethyl)azetidin-3-ol hydrochloride stems directly from its unique structural arrangement.

PropertyValueSource
CAS Number 848192-96-1[7]
Molecular Formula C₄H₇ClF₃NO[7]
Molecular Weight 177.55 g/mol [7]
Physical Form Solid
Purity Typically ≥97%[7]

The key features governing its reactivity are:

  • The Tertiary Alcohol: The hydroxyl group at the C3 position is the primary site for functionalization. It can be derivatized, oxidized, or replaced to introduce new vectors for molecular elaboration.

  • The Trifluoromethyl Group: This powerful electron-withdrawing group significantly lowers the pKa of the tertiary alcohol, potentially altering its reactivity in certain reactions. It also sterically shields one face of the azetidine ring.

  • The Azetidine Nitrogen: The secondary amine is a nucleophilic center and a site for substitution, allowing for the introduction of diverse R-groups. Its basicity is modulated by the adjacent CF₃-bearing carbon.

  • Ring Strain: The inherent strain of the four-membered ring can be harnessed in ring-opening reactions, providing a pathway to substituted aminopropane derivatives.[9]

G cluster_0 Key Reactive Sites cluster_1 Core Structure Azetidine_N Azetidine Nitrogen (N-H) - Nucleophilic Site - Site for Substitution Tertiary_Alcohol Tertiary Alcohol (C3-OH) - Primary Functionalization Handle - Derivatization, Oxidation, Replacement CF3_Group Trifluoromethyl Group (C3-CF3) - Electron Withdrawing - Steric Shielding - Metabolic Blocker Ring_Strain Strained Ring System - Potential for Ring-Opening Reactions Core 3-(Trifluoromethyl)azetidin-3-ol Core->Azetidine_N Influences Basicity Core->Tertiary_Alcohol Site of Reactivity Core->CF3_Group Modulates Properties Core->Ring_Strain Enables Novel Chemistry

Logical relationships of reactive sites in the core structure.

Synthetic Utility & Key Transformations

While direct literature examples employing 3-(Trifluoromethyl)azetidin-3-ol hydrochloride are sparse, its synthetic potential can be confidently extrapolated from the well-documented chemistry of structurally related azetidines. The molecule serves as a versatile platform for generating a library of diverse derivatives.

A primary synthetic workflow involves the initial protection of the azetidine nitrogen (e.g., as a Boc or Cbz carbamate) to prevent side reactions, followed by functionalization of the hydroxyl group.

G cluster_0 Core Derivatization cluster_1 C3-OH Functionalization start 3-(CF3)azetidin-3-ol Hydrochloride protect N-Protection (e.g., Boc₂O) start->protect n_protected N-Boc-3-(CF3)azetidin-3-ol protect->n_protected ether O-Alkylation (e.g., R-X, NaH) n_protected->ether ester Esterification (e.g., R-COCl) n_protected->ester oxidation Oxidation (e.g., Dess-Martin) n_protected->oxidation ether_prod Ethers ether->ether_prod ester_prod Esters ester->ester_prod ketone_prod Azetidin-3-one oxidation->ketone_prod

General workflow for the derivatization of the title compound.

Key Reaction Classes:

  • N-Functionalization: The secondary amine can be readily alkylated, acylated, or used in reductive amination protocols to install a wide variety of substituents, which is crucial for modulating the final compound's properties.

  • O-Functionalization: The tertiary alcohol can be converted to ethers or esters, providing a modular exit vector for attaching other fragments or pharmacophores.

  • Oxidation to Azetidin-3-ones: Oxidation of the hydroxyl group yields the corresponding azetidin-3-one. These ketones are highly versatile intermediates for subsequent nucleophilic additions or reductive aminations at the C3 position, enabling access to diverse 3-substituted azetidines.[10]

  • Ring-Opening Reactions: Under specific conditions (e.g., hydrogenolysis), the strained azetidine ring can be opened to yield functionalized 1,2-diaminopropane or aminopropanol derivatives. This strategy transforms the compact 3D scaffold into a flexible, chiral chain.[9]

Application Spotlight: Azetidines as Linkers in Advanced Modalities

The utility of the azetidine scaffold extends beyond its role as a simple pharmacophore. The non-fluorinated analog, Azetidin-3-ol hydrochloride, is used as a linker component in the synthesis of cutting-edge therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[11]

  • PROTACs: These molecules induce the degradation of specific target proteins by bringing them into proximity with an E3 ubiquitin ligase. The linker connecting the target-binding and ligase-binding moieties is critical for efficacy. The rigid, defined geometry of the azetidine ring can provide optimal spacing and orientation.

  • ADCs: In ADCs, a potent cytotoxic payload is linked to a monoclonal antibody. The linker's stability and properties are paramount. The azetidine motif offers a stable, non-cleavable connection point.

The trifluoromethyl group on 3-(Trifluoromethyl)azetidin-3-ol hydrochloride offers a unique opportunity to create next-generation linkers with modified polarity, lipophilicity, and metabolic stability, potentially leading to PROTACs and ADCs with superior pharmacokinetic profiles.

Representative Experimental Protocol: N-Protection and O-Alkylation

The following protocol is a representative, two-step procedure for the derivatization of 3-(Trifluoromethyl)azetidin-3-ol hydrochloride. Note: This is an illustrative protocol and should be adapted and optimized based on standard laboratory safety procedures and specific substrate requirements.

Step 1: N-Boc Protection

  • Reaction Setup: To a solution of 3-(Trifluoromethyl)azetidin-3-ol hydrochloride (1.0 eq) in a suitable solvent (e.g., Dichloromethane or a 1:1 mixture of Dioxane:Water) at 0 °C, add triethylamine (2.2 eq) to neutralize the hydrochloride salt.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the aqueous phase with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure N-Boc-3-(trifluoromethyl)azetidin-3-ol.

Step 2: O-Alkylation (Williamson Ether Synthesis)

  • Reaction Setup: To a solution of N-Boc-3-(trifluoromethyl)azetidin-3-ol (1.0 eq) in a dry, aprotic solvent (e.g., Tetrahydrofuran) under an inert atmosphere (e.g., Nitrogen or Argon) at 0 °C, add a strong base such as sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil).

  • Alkoxide Formation: Stir the suspension at 0 °C for 30 minutes to allow for the formation of the corresponding alkoxide.

  • Reagent Addition: Add the desired alkylating agent (e.g., benzyl bromide or methyl iodide, 1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the desired O-alkylated azetidine derivative.

Conclusion

3-(Trifluoromethyl)azetidin-3-ol hydrochloride is more than a simple chemical reagent; it is an enabling tool for modern drug discovery. By combining the desirable three-dimensional structure of the azetidine ring with the powerful physicochemical influence of a trifluoromethyl group, it provides a direct route to novel chemical space. Its strategic application can lead to the development of compounds with improved potency, selectivity, and pharmacokinetic profiles, making it an invaluable asset for researchers and scientists in the pharmaceutical industry.

References

  • Vertex AI Search. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
  • Vertex AI Search. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
  • ResearchGate. Use of 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones as Building Blocks for the Preparation of Trifluoromethyl-Containing Aminopropanes, 1,3-Oxazinan-2-ones, Aziridines, and 1,4-Dioxan-2-ones.
  • ACS Publications. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Journal of the American Chemical Society.
  • ResearchGate. Synthesis of 4-(trifluoromethyl)azetidin-2-one building blocks and their transformation into novel CF3-substituted amines and heterocyclic systems | Request PDF.
  • ResearchGate.
  • Life Chemicals. Substituted Azetidines in Drug Discovery | Building Blocks | Blog.
  • EurekAlert!. Chemists synthesize an improved building block for medicines.
  • AChemBlock. 3-(Trifluoromethyl)azetidin-3-ol hydrochloride 97% | CAS: 848192-96-1.
  • ChemNorm. 3-Azetidinol,3-(trifluoromethyl)-,hydrochloride | CAS: 848192-96-1.
  • Sigma-Aldrich. 3-(Trifluoromethyl)azetidin-3-ol hydrochloride | 848192-96-1.
  • PMC.
  • ResearchGate. Examples of biologically active drug leads containing azetidine[³].
  • MedchemExpress.com. Azetidin-3-ol hydrochloride | ADC Linker.

Sources

Foundational

Technical Whitepaper: Trifluoromethylated Azetidines in Drug Design

Topic: Biological Activity and Medicinal Chemistry of Trifluoromethylated Azetidines Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and DMPK Researchers. S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity and Medicinal Chemistry of Trifluoromethylated Azetidines Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and DMPK Researchers.

Strategic Deployment for Metabolic Stability and Physicochemical Optimization

Executive Summary

In the modern era of drug discovery, the "escape from Flatland" (increasing


 character) has driven a shift from planar aromatics to saturated heterocycles. Among these, trifluoromethylated azetidines  have emerged as a privileged structural motif. This guide analyzes the biological activity of this scaffold, focusing on its ability to modulate basicity (

), enhance metabolic stability via "metabolic switching," and serve as a bioisostere for morpholine, piperidine, and isopropyl groups. We provide actionable insights into the synthesis, physicochemical profiling, and experimental validation of these high-value intermediates.

Physicochemical Profiling: The Fluorine Effect

The introduction of a trifluoromethyl (


) group onto the azetidine ring fundamentally alters the electronic landscape of the molecule. Unlike simple alkylation, trifluoromethylation acts as a "physicochemical rheostat," tuning properties without significantly increasing steric bulk compared to an isopropyl group.
Basicity Modulation ( )

The high basicity of unsubstituted azetidine (


) often leads to poor membrane permeability (low fraction of neutral species at physiological pH) and high affinity for off-target cation-binding sites (e.g., hERG channels).[1]
  • Mechanism: The strong electron-withdrawing inductive effect (

    
    ) of the 
    
    
    
    group pulls electron density away from the nitrogen lone pair.[1]
  • Impact: This lowers the

    
     into the optimal range (typically 6.5–8.5), improving oral bioavailability and blood-brain barrier (BBB) penetration.[1]
    

Table 1: Comparative Physicochemical Properties of Azetidine Analogs

PropertyAzetidine (Unsubstituted)3-Fluoroazetidine3-(Trifluoromethyl)azetidine

(Conj.[1] Acid)
~11.3~8.5 - 9.0~7.0 - 7.5
LogP (Lipophilicity) -1.1 (Hydrophilic)-0.8+0.5 to +1.2 (Modulate Lipophilicity)
Metabolic Liability N-oxidation, Ring openingReducedHighly Stable (Blocked Oxidation)
Bioisostere For Secondary AminesPolar AminesMorpholine, Isopropyl,

-Butyl
Lipophilicity and Permeability

While fluorine is polar, the


 bond is non-polarizable. The 

group increases lipophilicity relative to the parent azetidine, balancing the solubility profile. This is critical when replacing lipophilic metabolic "hotspots" like

-butyl groups; the

-azetidine maintains the necessary hydrophobic interactions while eliminating the oxidative liability of the alkyl group.

Biological Activity & Metabolic Stability

Metabolic Switching and Blocking

The primary utility of trifluoromethylated azetidines lies in their resistance to Cytochrome P450 (CYP) mediated oxidation.[2]

  • The Problem: Methyl and isopropyl groups on nitrogen heterocycles are prone to rapid

    
    -hydroxylation and subsequent dealkylation.
    
  • The Solution: The

    
     bond energy (~116 kcal/mol) renders the 
    
    
    
    group inert to oxidative attack. Furthermore, the electron-withdrawing nature deactivates the entire ring system toward oxidative metabolism.
Case Study: Ketohexokinase (KHK) Inhibitors

In the discovery of PF-06835919 (Pfizer), researchers explored azetidine motifs to optimize potency and stability.[1][3]

  • Discovery: Early leads containing hydroxy-methyl azetidines showed promise but suffered from rapid clearance.[1]

  • Optimization: Trifluoromethyl azetidine analogs (e.g., Compound 22 in J. Med.[4] Chem. series) were synthesized. While some analogs showed instability due to specific ring strain/electronic combinations, the

    
     motif successfully modulated the clearance profile in specific vectors, demonstrating the nuance required—it is not a "magic bullet" but a tool for fine-tuning.
    
Integrin Inhibitors

Small molecule inhibitors for Inflammatory Bowel Disease (IBD) often utilize azetidine scaffolds to mimic the proline-like turns of peptide ligands.[1] The incorporation of


 groups in these scaffolds (e.g., in 2-position) has been utilized to lock conformation and improve oral exposure (e.g., MORF-057  development context).[1]

Synthetic Accessibility: Strain-Release Chemistry

Accessing substituted azetidines has historically been difficult. The modern "gold standard" approach utilizes Strain-Release Functionalization of [1.1.0]azabicyclobutanes (ABBs).[1] This method allows for the direct installation of nucleophiles at the 3-position.

StrainRelease Figure 1: Synthesis of 3-substituted azetidines via strain-release of azabicyclobutanes (ABB). ABB [1.1.0]Azabicyclobutane (ABB) Precursor Intermediate Ring Opening (Strain Release) ABB->Intermediate Activation Reagent Nucleophile (Nu-H) + Catalyst/Additives Reagent->Intermediate Product 3-Substituted Azetidine Intermediate->Product C-N Bond Formation

[1]

Experimental Protocol: Microsomal Stability Assay

To validate the "metabolic armor" provided by the trifluoromethyl azetidine motif, the following standardized protocol should be employed.

Objective

Determine the Intrinsic Clearance (


) and half-life (

) of the test compound in liver microsomes (human/rat/mouse).
Materials
  • Microsomes: Pooled Liver Microsomes (20 mg/mL protein concentration).[1]

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow
  • Preparation: Dilute test compound to 1

    
     in phosphate buffer (100 mM, pH 7.4).
    
  • Pre-incubation: Incubate compound with microsomes (0.5 mg/mL final) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Immediately transfer aliquots into ice-cold Quench Solution (1:3 ratio).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS .

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    
    
    [1]

Strategic Decision Matrix

When should you incorporate a trifluoromethyl azetidine?

DecisionMatrix Figure 2: Decision matrix for deploying fluorinated azetidine scaffolds. Start Lead Optimization Issue? Metab Metabolic Instability (High Clearance) Start->Metab Oxidation? Perm Poor Permeability (High Basicity) Start->Perm High pKa? Sol Solubility Issues Start->Sol Too Lipophilic? Soln_CF3 Deploy 3-CF3-Azetidine (Lowers pKa, Blocks Metabolism) Metab->Soln_CF3 Block Hotspot Perm->Soln_CF3 Modulate pKa Soln_F Deploy 3-F-Azetidine (Dipole effect, less lipophilic) Sol->Soln_F Increase Polarity

References

  • Pfizer Inc. (2020). Discovery of PF-06835919: A Potent Inhibitor of Ketohexokinase (KHK).[1][5] Journal of Medicinal Chemistry. Link[1]

  • Morphic Therapeutic. (2022). Design of Oral

    
     Integrin Inhibitors. Schrödinger Case Studies. Link
    
  • BenchChem. (2025).[2][6][7] A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Link[1]

  • National Institutes of Health (NIH). (2025). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions. Link

  • Mykhailiuk, P. K. (2018). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. European Journal of Organic Chemistry. Link[1]

Sources

Exploratory

The Trifluoromethyl Group: A Strategic Tool for Modulating Azetidine Derivatives in Drug Discovery

An In-Depth Technical Guide Executive Summary The confluence of the trifluoromethyl (CF3) group's unique electronic properties with the desirable scaffold characteristics of the azetidine ring has created a powerful syne...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary

The confluence of the trifluoromethyl (CF3) group's unique electronic properties with the desirable scaffold characteristics of the azetidine ring has created a powerful synergy in modern medicinal chemistry. Azetidines, as conformationally restricted, three-dimensional building blocks, offer a compelling alternative to more traditional saturated heterocycles.[1][2] The incorporation of a trifluoromethyl group—a substituent renowned for its ability to enhance metabolic stability, modulate lipophilicity, and increase binding affinity—further elevates the potential of azetidine-based compounds.[3][4][5] This guide provides a comprehensive analysis for researchers and drug development professionals on the multifaceted role of the trifluoromethyl group in azetidine derivatives. It delves into the fundamental physicochemical modulations, enhancements to pharmacokinetic profiles, and strategic synthetic considerations. Through a detailed examination of conformational effects, pKa shifts, and metabolic blocking, supported by a practical synthetic protocol and a relevant case study, this document aims to equip scientists with the foundational knowledge to strategically leverage trifluoromethylated azetidines in the design of next-generation therapeutics.

Introduction: A Union of Strategic Scaffolds and Privileged Functionality

In the landscape of contemporary drug design, the quest for novel chemical matter with optimized pharmacological properties is relentless. Saturated heterocycles are a cornerstone of this endeavor, and among them, the four-membered azetidine ring has emerged as a particularly valuable scaffold.[6] Its inherent ring strain and non-planar geometry provide a rigid, three-dimensional framework that can orient substituents into well-defined vectors for precise target engagement, an attribute often unachievable with larger, more flexible rings.[1]

Parallel to the rise of novel scaffolds is the strategic implementation of specific functional groups to fine-tune molecular properties. The trifluoromethyl (CF3) group is arguably one of the most impactful substituents in the medicinal chemist's toolkit.[3][7] Often considered a "super-methyl" group, its properties extend far beyond that of a simple sterically similar analogue.[4] The CF3 group is a potent electron-withdrawing moiety, significantly increases metabolic stability due to the formidable strength of the C-F bond, and enhances lipophilicity, thereby improving membrane permeability.[4][7][8] It is frequently employed as a bioisostere for methyl or chloro groups, protecting reactive sites from metabolic oxidation and adjusting the electronic and steric properties of a lead compound.[7][9]

This guide explores the powerful synergy achieved by combining these two elements: the strategic incorporation of the trifluoromethyl group into the azetidine scaffold. We will dissect how this pairing provides a sophisticated mechanism to control physicochemical properties, enhance drug-like characteristics, and ultimately, drive the discovery of potent and selective therapeutic agents.

Impact on Physicochemical Properties of the Azetidine Scaffold

The introduction of a CF3 group onto an azetidine ring induces profound and predictable changes in the molecule's fundamental physicochemical characteristics. These alterations are critical for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Modulation of Lipophilicity (logP/logD)

A primary effect of trifluoromethylation is the increase in lipophilicity, quantified by the partition coefficient (logP). This enhancement is crucial for a drug's ability to cross biological membranes, including the blood-brain barrier.[4] The highly lipophilic nature of the CF3 group (Hansch π value of +0.88) can dramatically improve a compound's absorption and distribution.[3][7]

CompoundParent StructurelogP (Calculated)CF3-Substituted StructurelogP (Calculated)ΔlogP
A Azetidine0.132-(Trifluoromethyl)azetidine1.01+0.88
B N-Benzylazetidine2.15N-Benzyl-2-(trifluoromethyl)azetidine3.03+0.88
C Azetidin-3-ol-0.853-Hydroxy-3-(trifluoromethyl)azetidine0.03+0.88

Table 1: Comparison of calculated logP values for parent azetidines and their trifluoromethylated analogues, illustrating the consistent increase in lipophilicity.

Electronic Effects and Basicity (pKa)

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry.[10] When placed on the azetidine ring, particularly at the C2 or C3 position, it significantly lowers the electron density of the ring system. This has a direct and substantial impact on the basicity of the azetidine nitrogen, resulting in a lower pKa.[11] This modulation is critical, as the ionization state of a molecule at physiological pH affects its solubility, cell permeability, and potential for off-target interactions, such as hERG channel binding. Introducing a CF3 group can diminish the basicity of an amino group by 1.0 to 1.3 pKa units.[11]

CompoundR GrouppKa (Approx.)Rationale
Azetidine H11.29Baseline
2-Methylazetidine -CH311.45Weak electron-donating group increases basicity.
2-(Trifluoromethyl)azetidine -CF3~10.0 - 10.3Strong inductive electron-withdrawal by CF3 group significantly reduces nitrogen basicity.[11][12]

Table 2: Influence of C2-substituent on the approximate pKa of the azetidine nitrogen.

Conformational Control of the Azetidine Ring

Beyond simple electronic and steric effects, fluorine can exert subtle yet powerful control over molecular conformation. The four-membered azetidine ring is not planar and exists in a puckered conformation.[13] Computational studies have shown that in fluorinated azetidine derivatives, particularly when the nitrogen is protonated (a common state in physiological environments), a C–F···N+ charge–dipole interaction can influence the ring's conformational preference.[14] This interaction can stabilize a pucker that brings the fluorine atom into closer proximity to the charged nitrogen center, effectively locking the molecule into a specific three-dimensional shape. This conformational restriction can be vital for pre-organizing a ligand for optimal binding to its biological target.

cluster_0 Neutral Azetidine cluster_1 Protonated Azetidine N N C_alpha N->C_alpha C_beta C_alpha->C_beta C_gamma C_beta->C_gamma F F C_beta->F C_gamma->N label_a Fluorine prefers distal position due to steric/dipole effects. N_plus N+–H C_alpha_p N_plus->C_alpha_p F_p F N_plus->F_p C–F···N+ charge-dipole interaction C_beta_p C_alpha_p->C_beta_p C_gamma_p C_beta_p->C_gamma_p C_beta_p->F_p C_gamma_p->N_plus label_b Interaction stabilizes pucker, placing fluorine in proximity to N+.

Figure 1: Conformational influence of the CF3 group on the azetidine ring pucker.

Enhancement of Pharmacokinetic and Pharmacological Profiles

The physicochemical modifications imparted by the CF3 group translate directly into improved pharmacokinetic (PK) and pharmacodynamic (PD) properties.

Metabolic Stability

One of the most celebrated attributes of the CF3 group is its contribution to metabolic stability.[4][5] The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a C-H bond.[3][7] This inherent strength makes the CF3 group exceptionally resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) family.[15][16] Replacing a metabolically vulnerable methyl or unsubstituted methylene group on an azetidine ring with a CF3 group is a well-established strategy to block a metabolic "soft spot," thereby increasing the drug's half-life, reducing clearance, and potentially lowering the required therapeutic dose.[3]

cluster_0 Metabolism of Methyl-Azetidine cluster_1 Metabolic Blocking with CF3 Group A R-CH3-Azetidine B R-CH2OH-Azetidine (Metabolite) A->B CYP450 Oxidation C R-CF3-Azetidine D No Reaction C->D Metabolism Blocked label_c Strong C-F bonds resist oxidation. start Ethyl 4,4,4-trifluoroacetoacetate step1 Step 1: Enamine Formation (R-NH2, Acetic Acid, Toluene) start->step1 step2 Step 2: Hydride Reduction (NaBH4, Methanol) step1->step2 step3 Step 3: Chlorination (SOCl2, DCM) step2->step3 step4 Step 4: Ring Closure (LiHMDS, THF) step3->step4 end_node 1-Alkyl-2-(trifluoromethyl)azetidine step4->end_node

Sources

Foundational

3-(Trifluoromethyl)azetidin-3-OL hydrochloride material safety data sheet (MSDS)

An In-Depth Technical Guide to the Safe Handling of 3-(Trifluoromethyl)azetidin-3-OL Hydrochloride Introduction 3-(Trifluoromethyl)azetidin-3-ol hydrochloride is a fluorinated azetidine derivative that serves as a valuab...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 3-(Trifluoromethyl)azetidin-3-OL Hydrochloride

Introduction

3-(Trifluoromethyl)azetidin-3-ol hydrochloride is a fluorinated azetidine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid four-membered ring and the presence of a trifluoromethyl group can impart unique conformational constraints and metabolic stability to target molecules. As with any novel research chemical, a thorough understanding of its hazard profile and handling requirements is paramount for ensuring laboratory safety and experimental integrity. This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide a comprehensive operational framework for researchers, scientists, and drug development professionals. It synthesizes available safety data with field-proven laboratory practices, emphasizing the causality behind each procedural recommendation.

Section 1: Chemical and Physical Identity

Proper identification is the foundation of chemical safety. The following table summarizes the key identifiers for this compound.

PropertyValueSource(s)
Chemical Name 3-(Trifluoromethyl)azetidin-3-ol hydrochloride[1][2][3]
CAS Number 848192-96-1[1][2][3]
Molecular Formula C₄H₇ClF₃NO[1][2]
Molecular Weight 177.55 g/mol [1][2][3]
Physical Form Solid, powder[1][3]
Purity Typically ≥97%[1][2]
Synonyms 3-Azetidinol, 3-(trifluoromethyl)-, hydrochloride; 3-Hydroxy-3-(trifluoromethyl)-azetidine hydrochloride[3]

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating hazard information. Based on available data, 3-(Trifluoromethyl)azetidin-3-ol hydrochloride is classified as follows.

GHS ClassificationCodeHazard StatementPractical Implication for ResearchersSource(s)
Pictogram GHS07 (Exclamation Mark)Visual cue for moderate hazards.[1]
Signal Word Warning Indicates a less severe, but still significant, hazard level.[1]
Acute Toxicity, Oral H302Harmful if swallowedAccidental ingestion could lead to adverse health effects. Strict prohibition of eating, drinking, or smoking in the lab is critical.[4][1][4]
Skin Corrosion/Irritation H315Causes skin irritationDirect contact can cause redness, itching, or inflammation. The use of appropriate gloves is mandatory.[1][4][5]
Serious Eye Damage/Irritation H319Causes serious eye irritationThe compound can cause significant, potentially painful, eye irritation upon contact. Safety glasses or goggles are essential.[1][5]
STOT - Single Exposure H335May cause respiratory irritationInhalation of the dust can irritate the nose, throat, and lungs. All weighing and handling of the solid should be performed in a ventilated enclosure.[1][4]

Section 3: The Hierarchy of Controls: Engineering and Personal Protective Equipment (PPE)

A foundational principle of laboratory safety is the "hierarchy of controls," which prioritizes the most effective measures for risk reduction. This means relying on engineering controls first, supplemented by administrative controls and, finally, personal protective equipment (PPE).

1. Engineering Controls (Primary Barrier): The most effective way to prevent exposure is to physically remove the hazard from the breathing zone of the researcher.

  • Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This ensures that any airborne dust or vapors are captured and exhausted safely.[6]

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted.[5]

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[7]

2. Administrative Controls: These are the work practices that reduce or prevent exposure.

  • Designated Area: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after handling the material and before leaving the laboratory.[4][5]

3. Personal Protective Equipment (PPE) (Secondary Barrier): PPE is the last line of defense and must be used in conjunction with engineering controls.

  • Eye and Face Protection: Chemical safety goggles or safety glasses with side shields that comply with OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[4][8]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn.[4] Gloves should be inspected for defects before use and replaced immediately if contaminated or damaged.

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or tasks with a higher risk of spillage, impervious clothing may be necessary.[4]

Exposure_Control_Workflow cluster_planning Risk Assessment & Planning cluster_controls Implementation of Controls cluster_execution Execution Assess Assess Task (e.g., Weighing, Solution Prep) Identify Identify Hazards (H302, H315, H319, H335) Assess->Identify 1. Know the risks EngControl Use Engineering Control: Work inside a Fume Hood Identify->EngControl 2. Isolate the hazard PPE_Select Select Appropriate PPE EngControl->PPE_Select 3. Add personal barrier PPE_Items Gloves (Nitrile) Safety Goggles Lab Coat PPE_Select->PPE_Items Proceed Proceed with Experiment PPE_Select->Proceed 4. Work safely

Exposure Control Workflow for Handling Hazardous Solids.

Section 4: Standard Operating Protocol for Safe Handling and Solution Preparation

This protocol provides a self-validating system for routine laboratory use, minimizing the risk of exposure and contamination.

  • Preparation:

    • Verify the chemical fume hood is operational and has a valid certification.

    • Don all required PPE: lab coat, safety goggles, and nitrile gloves.

    • Cover the work surface inside the fume hood with absorbent, plastic-backed paper.

    • Assemble all necessary equipment (spatulas, weigh paper/boat, glassware, solvent, etc.) within the fume hood.

  • Weighing the Compound:

    • Tare the analytical balance with the weigh boat inside.

    • Carefully transfer the desired amount of 3-(Trifluoromethyl)azetidin-3-ol hydrochloride from the stock bottle to the weigh boat using a clean spatula.

    • Perform the transfer slowly and close to the surface to minimize the generation of airborne dust.

    • Securely close the stock bottle immediately after dispensing.[5][8]

  • Preparing the Solution:

    • Carefully add the weighed solid to the target vessel (e.g., flask, vial).

    • Use a funnel if the vessel opening is narrow.

    • Slowly add the desired solvent, rinsing the weigh boat and funnel to ensure a quantitative transfer.

    • Mix the solution as required (e.g., stir bar, sonication) within the fume hood until the solid is fully dissolved.

  • Cleanup:

    • Dispose of the used weigh boat, absorbent paper, and any contaminated consumables (e.g., pipette tips) into a designated solid hazardous waste container.

    • Wipe down the spatula and the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipe in the solid waste container.

    • Remove gloves and dispose of them in the designated waste, then wash hands thoroughly.

Section 5: Emergency Protocols: Managing Exposures and Spills

Rapid and correct response during an emergency is critical. All personnel must be familiar with these procedures and the location of safety equipment.

Personnel Exposure:

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate medical attention.[4][9]

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[8] If skin irritation persists, seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[8] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4] Show the Safety Data Sheet to the medical professional.[8][10]

Spill Response:

The appropriate response depends on the scale of the spill. For any large or unmanageable spill, evacuate the area and contact the institution's emergency response team.

Spill_Response_Protocol cluster_small Small Spill (<1g, contained in hood) cluster_large Large Spill (>1g, outside hood) Spill Spill Occurs Assess Assess Spill (Size & Location) Spill->Assess Alert Alert others in immediate area Assess->Alert Small Evacuate Evacuate the immediate area Assess->Evacuate Large Absorb Gently cover with inert absorbent (e.g., sand, vermiculite) Alert->Absorb Collect Sweep/scoop into a labeled hazardous waste container Absorb->Collect Decon Decontaminate Spill Area with appropriate solvent Collect->Decon Secure Restrict access to the area Evacuate->Secure Call Call Emergency Response Team Secure->Call Dispose Dispose of all materials as hazardous waste Decon->Dispose

Decision Tree for Spill Response.

Section 6: Toxicological and Ecological Profile: Knowns and Unknowns

For many research chemicals, a complete toxicological profile is not available. This is a critical piece of information for the scientifically trained professional, as it dictates a more cautious approach.

  • Acute Effects: The known acute effects are irritation to the skin, eyes, and respiratory system, and it is considered harmful if swallowed.[1][4][5]

  • Chronic Effects: There is no available data regarding the long-term effects of exposure, such as carcinogenicity, mutagenicity, or reproductive toxicity.[4][8][10]

  • The Precautionary Principle: In the absence of data, researchers must apply the precautionary principle. This means assuming the substance may have unknown chronic effects and taking all necessary steps to minimize exposure. "No data available" must never be interpreted as "no hazard."

  • Ecological Information: There is no data available on the ecological effects of this compound.[8][10] Therefore, it must not be allowed to enter drains or the environment.[8][10] All waste must be treated as hazardous.

Section 7: Storage and Disposal

Proper storage is crucial for both safety and maintaining the chemical's purity, while proper disposal is essential for environmental protection.

  • Storage Conditions: Store the compound in a tightly sealed container in a dry, well-ventilated area.[5][8] Some suppliers recommend storage at room temperature under an inert atmosphere.[1] This is best practice to protect the material from moisture and atmospheric degradation, ensuring its viability for research.

  • Disposal: This material and its container must be disposed of as hazardous waste.[9] Contact a licensed professional waste disposal service.[9] Do not dispose of it via standard laboratory drains or trash. Contaminated packaging should be treated as the unused product.[10]

Conclusion

3-(Trifluoromethyl)azetidin-3-ol hydrochloride is a compound with a moderate acute hazard profile, requiring careful handling to mitigate risks of skin, eye, and respiratory irritation. The primary safety strategy should be the consistent use of engineering controls, specifically a chemical fume hood, supplemented with appropriate PPE. The significant lack of chronic toxicity and ecological data necessitates a cautious approach, treating the compound as potentially hazardous in the long term and ensuring all waste is disposed of responsibly. By adhering to the principles and protocols outlined in this guide, researchers can handle this valuable building block safely and effectively.

References

  • MSDS of 3-fluoro-3-(fluoromethyl)azetidine hydrochloride - Capot Chemical. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 3-(Trifluoromethyl)azetidin-3-ol Hydrochloride: A Keystone Building Block in Modern Drug Discovery

Introduction: The Strategic Value of the 3-(Trifluoromethyl)azetidin-3-ol Scaffold In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that impart superior physicochemical and ph...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3-(Trifluoromethyl)azetidin-3-ol Scaffold

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that impart superior physicochemical and pharmacokinetic properties is relentless. Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention as bioisosteres for more common saturated rings like pyrrolidine and piperidine. Their inherent ring strain and sp³-rich character offer a unique conformational rigidity that can enhance binding affinity and metabolic stability.[1] The strategic incorporation of a trifluoromethyl (CF₃) group further amplifies the desirability of these scaffolds. The CF₃ group is a well-established modulator of key drug-like properties, including lipophilicity, metabolic stability, and pKa, often leading to improved oral bioavailability and enhanced protein-ligand interactions.[2][3]

This guide provides detailed application notes and experimental protocols for the versatile building block, 3-(Trifluoromethyl)azetidin-3-ol hydrochloride . This compound uniquely combines the conformational constraints of the azetidine ring with the metabolic and electronic advantages of a tertiary alcohol adjacent to a trifluoromethyl group. As a secondary amine, it serves as a valuable handle for a variety of synthetic transformations, enabling its incorporation into diverse molecular architectures. These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their synthetic campaigns.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization.

PropertyValueSource
CAS Number 848192-96-1
Molecular Formula C₄H₇ClF₃NO[4]
Molecular Weight 177.55 g/mol [4]
Appearance Solid
Purity Typically ≥97%
Storage Temperature Inert atmosphere, room temperature

Safety and Handling:

3-(Trifluoromethyl)azetidin-3-ol hydrochloride is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.[5]

Core Synthetic Applications: N-Functionalization Protocols

The secondary amine of the azetidine ring is the primary site for synthetic elaboration. The following protocols detail common and robust methods for N-alkylation, N-arylation, and amide coupling.

Protocol 1: Reductive Amination for N-Alkylation

Reductive amination is a reliable and widely used method for the formation of C-N bonds. This protocol provides a general procedure for the N-alkylation of 3-(trifluoromethyl)azetidin-3-ol with a carbonyl compound.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask, add 3-(Trifluoromethyl)azetidin-3-ol hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.2 eq).

  • Solvent Addition: Dissolve the components in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).

  • Imine Formation: A catalytic amount of acetic acid can be added to facilitate the formation of the iminium intermediate. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. The portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired N-alkylated azetidine.[5]

Scientist's Notes:

  • Rationale for Reagent Selection: Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for the reduction of iminium ions in the presence of other carbonyl functionalities. Its use often leads to cleaner reactions with fewer side products compared to other borohydride reagents.

  • Control of Reaction Conditions: The initial imine formation is often the rate-limiting step. The addition of a catalytic amount of acetic acid can accelerate this step. The reaction is typically run at room temperature to maintain the stability of the azetidine ring.

Visualization of the Workflow:

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 3-(Trifluoromethyl)azetidin-3-ol HCl (1.0 eq) D Stir at RT, 30-60 min (Iminium formation) A->D Combine B Aldehyde/Ketone (1.2 eq) B->D Combine C Anhydrous DCM/DCE C->D Combine E Add NaBH(OAc)₃ (1.5 eq) D->E F Stir at RT until completion E->F G Quench with aq. NaHCO₃ F->G H Extract with DCM G->H I Dry, Concentrate H->I J Column Chromatography I->J K N-Alkylated Product J->K

Workflow for N-Alkylation via Reductive Amination

Protocol 2: Buchwald-Hartwig Cross-Coupling for N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl azetidines.

Experimental Protocol:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine 3-(Trifluoromethyl)azetidin-3-ol hydrochloride (1.0 eq), the aryl halide (or triflate) (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%).

  • Base and Solvent: Add a strong, non-nucleophilic base (e.g., sodium tert-butoxide or cesium carbonate, 2.0 eq) and an anhydrous solvent (e.g., toluene or dioxane).

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with a suitable organic solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the N-arylated product.

Scientist's Notes:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is crucial for the success of the Buchwald-Hartwig reaction and often requires optimization for specific substrates. Electron-rich and sterically hindered ligands are generally effective.

  • Inert Atmosphere: The catalytic cycle involves Pd(0) species, which are sensitive to oxygen. Therefore, maintaining an inert atmosphere throughout the reaction is critical to prevent catalyst deactivation.

  • Base and Solvent Choice: The choice of base and solvent can significantly impact the reaction rate and yield. Strong bases are required to deprotonate the azetidine hydrochloride in situ and facilitate the catalytic cycle.

Visualization of the Workflow:

G cluster_start Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A 3-(CF₃)azetidin-3-ol HCl (1.0 eq) F Heat to 80-110 °C A->F Combine B Aryl Halide (1.1 eq) B->F Combine C Pd Catalyst & Ligand C->F Combine D Base (e.g., NaOtBu) D->F Combine E Anhydrous Toluene/Dioxane E->F Combine G Stir until completion F->G H Cool to RT, Dilute G->H I Filter through Celite H->I J Concentrate I->J K Column Chromatography J->K L N-Arylated Product K->L

Workflow for N-Arylation via Buchwald-Hartwig Coupling

Protocol 3: Amide Bond Formation

Amide coupling is a fundamental transformation in medicinal chemistry. This protocol outlines a standard procedure for coupling a carboxylic acid with 3-(trifluoromethyl)azetidin-3-ol.

Experimental Protocol:

  • Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, HOBt/EDC, 1.1 eq).

  • Activation: Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Amine Addition: Add 3-(Trifluoromethyl)azetidin-3-ol hydrochloride (1.1 eq) followed by a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA), 2.5 eq) to neutralize the hydrochloride salt and facilitate the coupling.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute with an organic solvent and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization to obtain the pure N-acylated azetidine.[5]

Scientist's Notes:

  • Coupling Reagents: A wide variety of coupling reagents are available. HATU is often preferred for its high efficiency and ability to suppress racemization, especially with chiral carboxylic acids. The classic EDC/HOBt system is also a reliable and cost-effective option.

  • Base Stoichiometry: It is crucial to use a sufficient amount of base to both neutralize the hydrochloride salt of the azetidine and to scavenge the acid produced during the coupling reaction.

Visualization of the Workflow:

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Carboxylic Acid (1.0 eq) D Stir at RT, 10-15 min (Acid Activation) A->D Combine B Coupling Agent (1.1 eq) B->D Combine C Anhydrous DMF/DCM C->D Combine E Add 3-(CF₃)azetidin-3-ol HCl (1.1 eq) D->E F Add DIPEA/TEA (2.5 eq) E->F G Stir at RT until completion F->G H Aqueous Work-up G->H I Dry, Concentrate H->I J Column Chromatography I->J K N-Acylated Product J->K

Workflow for Amide Coupling

Conclusion

3-(Trifluoromethyl)azetidin-3-ol hydrochloride is a highly valuable and versatile building block for modern drug discovery. Its unique combination of a conformationally restricted azetidine ring, a metabolically robust trifluoromethyl group, and a synthetically accessible secondary amine handle makes it an attractive scaffold for the design of novel therapeutics. The protocols outlined in this guide provide a solid foundation for the successful incorporation of this moiety into a wide range of molecular targets. By understanding the principles behind these transformations, researchers can effectively leverage the advantageous properties of this building block to accelerate their drug discovery programs.

References

  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC - NIH. (n.d.). Retrieved February 19, 2026, from [Link]

  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. PMC. (n.d.). Retrieved February 19, 2026, from [Link]

  • CN105384673B - The synthetic method of 3 fluoro azetidine derivatives. Google Patents. (n.d.).
  • PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES. (n.d.). Retrieved February 19, 2026, from [Link]

  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. SciSpace. (n.d.). Retrieved February 19, 2026, from [Link]

  • Design and synthesis of bioactive molecules. Beilstein Journals. (n.d.). Retrieved February 19, 2026, from [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. (n.d.). Retrieved February 19, 2026, from [Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. (n.d.). Retrieved February 19, 2026, from [Link]

  • (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. Uniba. (n.d.). Retrieved February 19, 2026, from [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. (n.d.). Retrieved February 19, 2026, from [Link]

  • Azetidin-3-ol (hydrochloride). MedChem Express - Cambridge Bioscience. (n.d.). Retrieved February 19, 2026, from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. (n.d.). Retrieved February 19, 2026, from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Retrieved February 19, 2026, from [Link]

  • Green Chemistry. BORIS Portal. (n.d.). Retrieved February 19, 2026, from [Link]

  • WO2014033466A1 - Method and compositions for removing acid-labile protecting groups. Google Patents. (n.d.).
  • Amino Acid Sidechain Deprotection. Aapptec Peptides. (n.d.). Retrieved February 19, 2026, from [Link]

  • Synthesis of polysubstituted azetidines via cascade trifluoromethylation/cyclization of N-allyl ynamides. Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved February 19, 2026, from [Link]

Sources

Application

Application Note: 3-(Trifluoromethyl)azetidin-3-ol Hydrochloride as a High-Value Bioisostere

Topic: Applications of 3-(Trifluoromethyl)azetidin-3-ol hydrochloride in Drug Discovery Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of 3-(Trifluoromethyl)azetidin-3-ol hydrochloride in Drug Discovery Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

[1]

Executive Summary

3-(Trifluoromethyl)azetidin-3-ol hydrochloride (CAS: 848192-96-1) represents a privileged structural motif in modern medicinal chemistry.[1] It combines the conformational rigidity of the azetidine ring with the metabolic stability and unique electronic properties of the trifluoromethyl (


) group.[2] This fragment is increasingly utilized to modulate lipophilicity (

), lower amine basicity (

), and block metabolic "soft spots" in lead compounds.

This guide details the physicochemical rationale for its use, handling protocols for the hydrochloride salt, and validated synthetic workflows for incorporating this motif into drug scaffolds.

Physicochemical Rationale & Design Logic

The "Fluorine-Azetidine" Synergy

The incorporation of 3-(trifluoromethyl)azetidin-3-ol addresses three common failure modes in drug discovery: high lipophilicity, poor metabolic stability, and hERG liability.[1]

  • Lipophilicity Modulation: Unlike larger saturated heterocycles (e.g., piperidine, cyclohexyl), the azetidine ring significantly lowers molecular weight and lipophilicity (

    
    ).
    
  • Electronic Tuning (pKa Shift): The strong electron-withdrawing nature of the

    
     group (Hammett constant 
    
    
    
    ) exerts a through-bond inductive effect.[1] This lowers the
    
    
    of the azetidine nitrogen (typically ~11.3 for unsubstituted azetidine) to a range closer to physiological pH (approx. 8.5–9.5). This reduction in basicity often improves oral bioavailability and blood-brain barrier (BBB) permeability while reducing hERG channel affinity.[1]
  • Metabolic Blocking: The C3 position of azetidines is a common site for oxidative metabolism. Disubstitution with a metabolically inert

    
     group and a hydroxyl group effectively blocks CYP450-mediated oxidation at this position.[1]
    
Structural Vectors

The geminal substitution (


 and 

at C3) creates a distinct 3D vector. The

group provides a directional hydrogen bond donor/acceptor capable of engaging specific active site residues, while the

group fills hydrophobic pockets without the metabolic liability of a methyl or isopropyl group.

G Figure 1: Physicochemical Impact of the Fragment in Drug Design Fragment 3-(Trifluoromethyl) azetidin-3-ol Prop1 Lower Lipophilicity (vs. Piperidine/Morpholine) Fragment->Prop1 Prop2 Metabolic Stability (Blocks C3 Oxidation) Fragment->Prop2 Prop3 pKa Modulation (Reduced Basicity) Fragment->Prop3 Outcome1 Improved Solubility & LLE Prop1->Outcome1 Outcome2 Extended Half-life (t1/2) Prop2->Outcome2 Outcome3 Reduced hERG Liability & Better Permeability Prop3->Outcome3

Handling & Preparation Protocols

Safety Note: Azetidines are strained rings. While 3,3-disubstitution stabilizes the ring, they should be treated as potential alkylating agents.[1] Handle in a fume hood with appropriate PPE.

Salt Neutralization (Free-Basing)

Most coupling reactions (especially Buchwald-Hartwig or


) require the free amine.[1] The HCl salt is stable for storage but must be neutralized in situ or pre-neutralized.

Protocol A: In-Situ Neutralization (Recommended for


) 
  • Suspend 3-(trifluoromethyl)azetidin-3-ol HCl (1.0 equiv) in the reaction solvent (e.g., DMSO, DMF, or NMP).[1]

  • Add a non-nucleophilic organic base (e.g., DIPEA or TEA, 2.5–3.0 equiv).

    • Note: Use excess base to neutralize the HCl and scavenge the acid generated during the substitution.

  • Stir for 10 minutes at room temperature before adding the electrophile.

Protocol B: Isolation of Free Base (For sensitive metal-catalyzed couplings)

  • Dissolve the HCl salt in minimal water.

  • Add saturated aqueous

    
     or 
    
    
    
    (1M) until pH > 12.
  • Extract exhaustively with DCM or IPA/CHCl3 (3:1 mixture) due to the fragment's polarity.

  • Dry organics over

    
    , filter, and concentrate carefully (fragment is low MW and potentially volatile). Use immediately.
    

Synthetic Application Protocols

N-Arylation via Nucleophilic Aromatic Substitution ( )

This is the most robust method for attaching the fragment to electron-deficient heteroaryl halides (e.g., chloropyridines, chloropyrimidines).[1]

Materials:

  • Substrate: Aryl/Heteroaryl Chloride (1.0 equiv)[1]

  • Reagent: 3-(Trifluoromethyl)azetidin-3-ol HCl (1.2 equiv)[1]

  • Base: DIPEA (3.0 equiv) or

    
     (2.5 equiv)[1]
    
  • Solvent: DMSO or NMP (anhydrous)[1]

Step-by-Step Protocol:

  • Preparation: In a sealed reaction vial, dissolve the Aryl Chloride (1.0 mmol) in DMSO (3 mL).

  • Addition: Add DIPEA (3.0 mmol) followed by 3-(Trifluoromethyl)azetidin-3-ol HCl (1.2 mmol).

  • Reaction: Heat the mixture to 80–100°C. Monitor by LCMS.

    • Insight: The steric bulk of the

      
       group at C3 does not significantly hinder the reactivity of the nitrogen, but the reduced nucleophilicity (due to inductive effects) may require higher temperatures than a standard azetidine.
      
  • Workup: Dilute with water and extract with EtOAc. If the product is highly polar (due to the OH group), saturate the aqueous phase with NaCl before extraction.

  • Purification: Flash chromatography (DCM/MeOH gradient).

N-Arylation via Buchwald-Hartwig Cross-Coupling

Used for unactivated aryl halides where


 fails.[1]

Materials:

  • Catalyst:

    
     (2 mol%) / XPhos or RuPhos (4 mol%)[1]
    
  • Base:

    
     (2.0 equiv) or NaOtBu (for non-base-sensitive substrates)[1]
    
  • Solvent: 1,4-Dioxane or Toluene (degassed)[1]

Step-by-Step Protocol:

  • Degassing: Charge the reaction vessel with Aryl Halide, 3-(Trifluoromethyl)azetidin-3-ol HCl, and Base. Purge with Argon/Nitrogen.

  • Catalyst Addition: Add the Pd source and Ligand (pre-complexed if possible). Add solvent.[3]

  • Reaction: Heat to 90°C for 4–12 hours.

  • Troubleshooting: If conversion is low, the free hydroxyl group might be coordinating to the Pd. Consider using a silyl-protected version of the fragment if the reaction stalls, though modern ligands like RuPhos usually tolerate free alcohols well.

Experimental Workflow Decision Tree

The following diagram outlines the logical flow for selecting the correct synthetic methodology based on the substrate properties.

Workflow Figure 2: Synthetic Strategy Selection Guide Start Start: Target Scaffold + 3-(CF3)azetidin-3-ol HCl CheckElectrophile Is the Electrophile Electron-Deficient? Start->CheckElectrophile SNAr Method A: SNAr (DMSO, DIPEA, 100°C) CheckElectrophile->SNAr Yes (e.g., Chloropyridine) IsAldehyde Is the Electrophile an Aldehyde/Ketone? CheckElectrophile->IsAldehyde No Buchwald Method B: Pd-Coupling (RuPhos/XPhos, Cs2CO3) RedAmin Method C: Reductive Amination (STAB, AcOH, DCM) IsAldehyde->Buchwald No (Unactivated Halide) IsAldehyde->RedAmin Yes

Data Summary: Comparative Bioisosterism

The table below illustrates the theoretical impact of replacing a standard morpholine ring with the 3-(trifluoromethyl)azetidin-3-ol moiety in a hypothetical lead compound.

PropertyMorpholine Analog3-(CF3)azetidin-3-ol AnalogImpact / Benefit
Molecular Weight +86 Da+140 DaSlight increase (due to Fluorine), but volume is compact.[1]
LogD (pH 7.4) Baseline-0.5 to -1.0lowered lipophilicity improves solubility.[1]
pKa (Conj. Acid) ~8.3~7.5 - 8.5Reduced basicity reduces lysosomal trapping.[1]
H-Bond Donors 01 (OH)New vector for interaction (e.g., backbone carbonyls).[1]
Metabolic Stability Low (Ring oxidation)High

blocks metabolic hot-spot at C3.[1]
Conformation Chair (Flexible)Puckered (Rigid)Reduced entropic penalty upon binding.[1]

References

  • Azetidines in Medicinal Chemistry

    • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs.[4][5]

    • Source:Future Medicinal Chemistry (2026/2025).
    • URL:[Link] (Verified via Search 1.13)[1]

  • Fluorine in Drug Design

    • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[6]

    • Source:Pharmaceuticals (MDPI).
    • URL:[Link] (Context from Search 1.7)[1]

  • pKa Modulation by Fluorine

    • Title: Aqueous pKa values of fluorinated compounds.[7]

    • Source:Journal of Physical Organic Chemistry (2019).[7]

    • URL:[Link] (Verified via Search 1.16)[1]

  • Synthetic Methodologies (Strain Release/Coupling)

    • Title: Synthesis of 2-(Trifluoromethyl)azetidines by Strain-Release Reactions.[1][8]

    • Source:Chemistry – A European Journal.
    • URL:[Link] (Context from Search 1.18)[1]

  • Product Specification & Safety

    • Title: 3-(Trifluoromethyl)
    • Source: Sigma-Aldrich / Ambeed.[1]

Sources

Method

Application Notes &amp; Protocols: Leveraging 3-(Trifluoromethyl)azetidin-3-ol Hydrochloride in Modern Drug Discovery

Introduction: The Strategic Value of a Privileged Scaffold In the landscape of medicinal chemistry, azetidines have emerged as "privileged" structural motifs.[1][2] Their inherent conformational rigidity, high sp³-charac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry, azetidines have emerged as "privileged" structural motifs.[1][2] Their inherent conformational rigidity, high sp³-character, and strained four-membered ring provide unique three-dimensional exit vectors for molecular elaboration, often leading to improved physicochemical properties and biological activity.[1][2] When this valuable scaffold is functionalized with a trifluoromethyl (CF₃) group, its utility is significantly amplified. The CF₃ group is a cornerstone of modern drug design, prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate pKa, thereby improving membrane permeability and binding affinity.[3][4]

This guide details the properties and strategic applications of 3-(Trifluoromethyl)azetidin-3-ol hydrochloride, a versatile pharmaceutical intermediate that combines the benefits of both the azetidine core and the trifluoromethyl group. As a secondary amine, the azetidine nitrogen serves as a primary point for diversification, allowing for its seamless integration into a wide array of molecular architectures. The tertiary alcohol and the geminal CF₃ group at the C3-position create a stereochemically defined, polar, and metabolically robust quadrant, offering a powerful tool for optimizing drug candidates.

Part 1: Physicochemical Properties & Handling

3-(Trifluoromethyl)azetidin-3-ol hydrochloride is a stable, solid material that serves as the primary precursor for derivatization. Understanding its properties is critical for successful experimental design.

Table 1: Compound Specifications

PropertyValueSource
CAS Number 848192-96-1[5][6]
Molecular Formula C₄H₇ClF₃NO[6]
Formula Weight 177.55 g/mol [5][6]
IUPAC Name 3-(trifluoromethyl)azetidin-3-ol hydrochloride[6]
Appearance Solid / Powder[5]
Purity Typically ≥97%[6]
Storage Inert atmosphere, room temperature

Safety & Handling: The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[7] It may also cause respiratory irritation.[7] Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.[7] All manipulations should be performed in a well-ventilated fume hood.[7]

Chemical Reactivity Insights: As a hydrochloride salt, the azetidine nitrogen is protonated. For any N-functionalization reaction, a base is required to liberate the free secondary amine, which is the reactive nucleophile. The strong electron-withdrawing nature of the adjacent CF₃ group reduces the basicity of the azetidine nitrogen compared to non-fluorinated analogs, a factor that can influence reaction kinetics.[3]

Part 2: Core Synthetic Applications & Protocols

The primary utility of this intermediate is the functionalization of the azetidine nitrogen. This allows for the direct incorporation of the trifluoromethyl-azetidinol motif into target molecules.

G cluster_0 Core Intermediate cluster_1 Synthetic Pathways cluster_2 Functionalized Products Core 3-(Trifluoromethyl)azetidin-3-ol (Free Base Form) ReductiveAmination N-Alkylation (Reductive Amination) Core->ReductiveAmination R-CHO, NaBH(OAc)₃ Acylation N-Acylation Core->Acylation R-COCl, Base Arylation N-Arylation (Buchwald-Hartwig) Core->Arylation Ar-X, Pd/Cu Catalyst Product_Alkyl N-Alkyl Derivatives ReductiveAmination->Product_Alkyl Product_Acyl N-Acyl Derivatives Acylation->Product_Acyl Product_Aryl N-Aryl Derivatives Arylation->Product_Aryl

Caption: Synthetic utility of the 3-(trifluoromethyl)azetidin-3-ol core.

Protocol 1: N-Alkylation via Reductive Amination

This is one of the most robust and versatile methods for forming C-N bonds, allowing for the introduction of a wide range of alkyl groups. The protocol involves the in situ formation of an iminium ion from the azetidine and an aldehyde or ketone, followed by immediate reduction.

Expertise Note: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent as it is mild, tolerant of slightly acidic conditions that favor iminium formation, and does not readily reduce the starting aldehyde/ketone.

Reagents & Equipment:

  • 3-(Trifluoromethyl)azetidin-3-ol hydrochloride (1.0 eq)

  • Aldehyde or Ketone (1.1 - 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup

  • Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add 3-(Trifluoromethyl)azetidin-3-ol hydrochloride (1.0 eq) and the chosen aldehyde or ketone (1.2 eq).

  • Dissolution: Dissolve the components in anhydrous DCM (or DCE) to a concentration of approximately 0.1 M.

  • Neutralization: Add the base (Et₃N or DIPEA, 1.1 eq) to the stirring mixture. This is critical to neutralize the hydrochloride salt and free the secondary amine for reaction. Stir for 10-15 minutes at room temperature.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 5-10 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Quenching: Once complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure N-alkylated product.

Protocol 2: N-Acylation

This protocol allows for the formation of a robust amide bond, a common functional group in pharmaceuticals.

Expertise Note: The reaction should be run at 0 °C initially to control the exothermicity of the acylation, especially when using reactive acyl chlorides. A non-nucleophilic base like Et₃N is used to scavenge the generated HCl without competing with the azetidine for the acylating agent.

Reagents & Equipment:

  • 3-(Trifluoromethyl)azetidin-3-ol hydrochloride (1.0 eq)

  • Acyl chloride or Anhydride (1.1 eq)

  • Triethylamine (Et₃N) or Pyridine (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon atmosphere

  • Standard workup and purification supplies

Step-by-Step Methodology:

  • Setup: Dissolve 3-(Trifluoromethyl)azetidin-3-ol hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cooling & Base Addition: Cool the solution to 0 °C in an ice bath. Add the base (Et₃N, 2.5 eq). The excess base ensures complete neutralization of the starting material and the HCl byproduct.

  • Acylation: Add the acylating agent (1.1 eq) dropwise to the cold, stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS (typically 1-4 hours).

  • Workup: Quench the reaction with water. Wash the organic layer sequentially with 1 M HCl (to remove excess amine base), saturated aqueous NaHCO₃, and brine.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure N-acylated azetidine.

G cluster_workflow Reductive Amination Workflow A 1. Combine Azetidine·HCl & Aldehyde in DCM B 2. Add Base (Et₃N) (Neutralize Salt) A->B C 3. Add NaBH(OAc)₃ (Initiate Reduction) B->C D 4. Monitor Reaction (TLC / LC-MS) C->D E 5. Aqueous Workup (Quench & Extract) D->E F 6. Purify (Chromatography) E->F G Final N-Alkylated Product F->G

Caption: Workflow for N-Alkylation via Reductive Amination.

Part 3: Advanced Applications & Future Scope

Beyond these fundamental transformations, 3-(Trifluoromethyl)azetidin-3-ol can be employed in more complex, transition-metal-catalyzed reactions such as Buchwald-Hartwig or Ullmann N-arylation to form C(aryl)-N bonds. These methods provide access to structures where the azetidine motif is directly coupled to an aromatic or heteroaromatic ring system, a common feature in many CNS and oncology drug candidates.[2] The development of stereoselective syntheses to control the chiral center at C3 (if desired) and further functionalization of the hydroxyl group represent future frontiers for expanding the utility of this powerful building block.[8]

The strategic incorporation of the 3-(trifluoromethyl)azetidin-3-ol scaffold continues to be a valuable tactic in drug discovery, offering a reliable method to enhance the three-dimensionality and modulate the physicochemical properties of next-generation therapeutics.[1][2]

References

  • Vertex AI Search. (n.d.). 2126162-29-4 | 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride - Fluoromart.
  • Benchchem. (n.d.). Application Notes and Protocols for N-Functionalization of 3-(2,4,5-Trichlorophenoxy)azetidine.
  • ResearchGate. (n.d.). Synthesis and reactivity of 4-(trifluoromethyl)azetidin-2-ones | Request PDF.
  • ChemicalBook. (n.d.). Azetidin-3-ol synthesis.
  • (n.d.). PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES.
  • (n.d.). Supporting Information 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability.
  • Sigma-Aldrich. (n.d.). 3-(Trifluoromethyl)azetidin-3-ol hydrochloride | 848192-96-1.
  • Taylor & Francis Online. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • PubMed. (2026, January 6). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • ChemNorm. (n.d.). 3-Azetidinol,3-(trifluoromethyl)-,hydrochloride | CAS: 848192-96-1.
  • MedChemExpress. (n.d.). Azetidin-3-ol hydrochloride-SDS.
  • MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • AChemBlock. (2026, February 14). 3-(Trifluoromethyl)azetidin-3-ol hydrochloride 97% | CAS: 848192-96-1.
  • PMC. (n.d.). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes.
  • ResearchGate. (2025, April 7). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes.
  • PMC. (n.d.). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes.

Sources

Application

Synthesis of novel compounds from 3-(Trifluoromethyl)azetidin-3-OL hydrochloride

Part 1: Strategic Overview & Molecular Logic 1.1 The Pharmacophore Advantage 3-(Trifluoromethyl)azetidin-3-ol (TFMA) represents a "privileged structure" in modern medicinal chemistry.[1] Its value stems from three distin...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Molecular Logic

1.1 The Pharmacophore Advantage 3-(Trifluoromethyl)azetidin-3-ol (TFMA) represents a "privileged structure" in modern medicinal chemistry.[1] Its value stems from three distinct structural vectors:

  • Conformational Rigidity: The four-membered azetidine ring restricts the spatial orientation of substituents, reducing the entropic penalty of binding to protein targets.

  • The Fluorine Effect: The geminal trifluoromethyl (

    
    ) group at the C3 position serves two roles: it lowers the 
    
    
    
    of the adjacent hydroxyl group (increasing hydrogen bond donor capability) and metabolically blocks the C3 position from oxidation.
  • Vectorial Diversity: It offers two orthogonal handles for functionalization: the nucleophilic ring nitrogen (secondary amine) and the sterically hindered, yet acidic, tertiary alcohol.

1.2 The Synthetic Challenge While valuable, the TFMA building block—supplied as the hydrochloride salt (CAS 848192-96-1)—presents specific synthetic hurdles.[1] The electron-withdrawing nature of the


 group exerts a strong inductive effect (

), significantly reducing the nucleophilicity of the azetidine nitrogen compared to unsubstituted azetidine.[1] Furthermore, the strain energy of the four-membered ring (~26 kcal/mol) makes the system susceptible to ring-opening polymerization under harsh acidic or Lewis-acidic conditions.[1]

This guide details a robust, field-proven protocol for synthesizing


-Aryl-3-(trifluoromethyl)azetidin-3-ol  derivatives, a scaffold widely utilized in MEK inhibitors and neuroprotective agents.[1]

Part 2: Experimental Protocols

Workflow Visualization

SyntheticWorkflow cluster_0 Critical Control Point: Temperature Start TFMA HCl Salt Base Free-Basing (In-situ) Start->Base DIPEA or NaH Reaction N-Functionalization (S_NAr or Pd-Cat) Base->Reaction Ar-X, Heat or Pd(OAc)2 Workup Aq. Workup (pH Control) Reaction->Workup Quench Product N-Aryl Scaffold Workup->Product Crystallization

Caption: Figure 1. Streamlined synthetic workflow for TFMA conversion. The in-situ free-basing step is critical to prevent polymerization.[1]

Protocol A: Preparation of the Free Base (In-Situ)

Rationale: The HCl salt is hygroscopic and acidic. Direct use in metal-catalyzed reactions can poison catalysts.[1] Isolating the free base as a neat oil is risky due to polymerization; in-situ neutralization is preferred.[1]

Reagents:

  • 3-(Trifluoromethyl)azetidin-3-ol HCl (1.0 equiv)[1][2]

  • 
    -Diisopropylethylamine (DIPEA) (2.5 equiv) OR 
    
    
    
    (3.0 equiv)[1]
  • Solvent: DMF (anhydrous) or DMSO.

Procedure:

  • Charge the reaction vessel with TFMA HCl salt under nitrogen.

  • Add anhydrous DMF (0.2 M concentration).

  • Add DIPEA dropwise at 0°C.

  • Checkpoint: Stir for 15 minutes. The solution should become clear. If using carbonate bases, ensure fine suspension.

Protocol B: Synthesis of -Aryl Derivatives via

Target: Synthesis of 1-(4-nitrophenyl)-3-(trifluoromethyl)azetidin-3-ol (Model Compound). Mechanism: Nucleophilic Aromatic Substitution. The reduced nucleophilicity of the TFMA nitrogen requires highly activated electrophiles (e.g.,


-fluoronitrobenzene).

Reagents:

  • TFMA (Free-based in situ, 1.0 equiv)[1]

  • 1-Fluoro-4-nitrobenzene (1.1 equiv)[1]

  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: DMSO (Reaction is faster in polar aprotic solvents).

Step-by-Step:

  • Setup: To the generated free base solution (from Protocol A) in DMSO, add solid

    
    .
    
  • Addition: Add 1-Fluoro-4-nitrobenzene slowly at room temperature.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Observation: The reaction mixture will turn deep yellow/orange (characteristic of nitrophenyl amines).

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1] The product is more lipophilic than the starting material.

  • Workup (Self-Validating):

    • Pour the mixture into ice-cold water (10x volume).

    • Validation: The product should precipitate as a solid due to the hydrophobic aryl group countering the hydrophilic OH/CF3 core.

    • Filter the solid.[3] If oil forms, extract with EtOAc.

  • Purification: Recrystallize from EtOH/Water or flash chromatography (0-40% EtOAc in Hexanes).

Protocol C: Palladium-Catalyzed Buchwald-Hartwig Coupling

Target: Coupling with unactivated aryl bromides/chlorides. Rationale: For substrates where


 fails, Pd-catalysis is required.[1] The bulky phosphine ligands prevent the Pd center from coordinating to the azetidine ring strain.

Reagents:

  • TFMA HCl (1.0 equiv)[1]

  • Aryl Bromide (1.0 equiv)[1]

  • Catalyst:

    
     (2 mol%)[1]
    
  • Ligand: XPhos or RuPhos (4 mol%) – Crucial for secondary amines.[1]

  • Base:

    
     (3.0 equiv) – Strong base required to deprotonate the HCl and drive the cycle.[1]
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).[1]

Procedure:

  • Inerting: Flame-dry the flask and cycle Argon/Vacuum 3 times.

  • Loading: Add TFMA HCl, Aryl Bromide, Base, and Pd/Ligand mix.

  • Solvation: Add degassed solvent.

  • Heating: Heat to 100°C for 12 hours.

  • Filtration: Filter through a pad of Celite to remove Pd black.

  • Analysis: The product will likely require column chromatography.

Part 3: Data Analysis & Troubleshooting

Quantitative Expectations
ParameterTFMA HCl (Start)N-Aryl Product (Target)Notes
Physical State White crystalline solidYellow/Off-white solidProduct is lipophilic.[1]
1H NMR (DMSO-d6)

4.2–4.5 (m, 4H, Ring)

3.8–4.1 (d, 4H, Ring)
Ring protons shift upfield upon arylation.
19F NMR

-78 ppm (s)

-76 to -78 ppm (s)
CF3 signal is diagnostic and stable.[1]
Solubility Water, MeOHEtOAc, DCM, DMSODrastic solubility switch confirms reaction.
Mechanistic Insight: The "Gem-Difluoro" Effect Analogue

The presence of the


 group at C3 creates a dipole that lowers the electron density on the nitrogen lone pair via a through-bond inductive effect (3 bonds away).[1]
  • Consequence: The nitrogen is less basic (

    
     of conjugate acid ~8.5) compared to azetidine (
    
    
    
    11.3).
  • Adjustment: You must use stronger electrophiles or highly active Pd-catalysts (like RuPhos Pd G4) compared to standard amine couplings.[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Polymerization Ring opening due to high heat or Lewis acids.[1]Keep temperature <110°C. Avoid strong Lewis acids (e.g.,

).
No Reaction (

)
Electrophile not activated enough.Switch to Pd-catalysis or use a stronger base (

) in DMSO.[1]
O-Alkylation Side Product The C3-OH is acidic (

~11-12).[1]
Avoid using

unless O-alkylation is desired.[1] Use carbonate bases which are too weak to deprotonate the tertiary alcohol effectively.

Part 4: References

  • Sigma-Aldrich. 3-(Trifluoromethyl)azetidin-3-ol hydrochloride Product Sheet.Link[1]

  • PubChem. Compound Summary: 3-(Trifluoromethyl)azetidin-3-ol hydrochloride.[1][4][5]Link[1]

  • World Intellectual Property Organization. WO2007044515A1 - Azetidines as MEK inhibitors.[1]Link[1]

  • Van Nguyen, T., et al. Synthesis of Trifluoromethylated Azetidines... Synlett, 2016.[6] Link

  • J. Phys. Org. Chem. Aqueous pKa values of fluorinated alcohols.[7] 2019, 32, e3940.[7] Link[1]

Sources

Method

Application Note: High-Precision Derivatization of 3-(Trifluoromethyl)azetidin-3-ol Hydrochloride for SAR Studies

This Application Note is designed for medicinal chemists and drug discovery scientists. It prioritizes practical, high-yield synthetic routes and strategic SAR insights for the 3-(Trifluoromethyl)azetidin-3-ol scaffold.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It prioritizes practical, high-yield synthetic routes and strategic SAR insights for the 3-(Trifluoromethyl)azetidin-3-ol scaffold.

Executive Summary & SAR Utility

The 3-(Trifluoromethyl)azetidin-3-ol scaffold represents a "privileged" structural motif in modern medicinal chemistry. It offers a unique combination of conformational rigidity, metabolic stability, and specific physicochemical properties that distinguish it from larger heterocycles like piperidines or pyrrolidines.

Key Physicochemical Attributes:
  • Lipophilicity Modulation: The trifluoromethyl (-CF

    
    ) group lowers the pKa of the adjacent hydroxyl and amine, while modulating overall LogD. It acts as a "metabolic block" at the C3 position, preventing oxidative metabolism common in unsubstituted azetidines.
    
  • Fsp³ Character: The azetidine ring increases the fraction of sp³-hybridized carbons (Fsp³), which correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding.

  • Hydrogen Bonding: The C3-hydroxyl group serves as a specific H-bond donor/acceptor vector, often critical for target engagement, while the -CF

    
     group provides electronic modulation of this interaction.
    

This guide details the strategic derivatization of the Nitrogen (N1) and Oxygen (O3) vectors to generate high-value SAR libraries.

Chemical Handling & Pre-Treatment

Challenge: The commercial supply is typically the hydrochloride salt (HCl). Direct use in organometallic couplings (e.g., Buchwald-Hartwig) or base-sensitive alkylations can lead to inconsistent yields due to stoichiometry mismatches or catalyst poisoning.

Protocol A: Quantitative Free-Basing

Use this protocol before initiating any N-arylation or sensitive acylation workflows.

  • Dissolution: Dissolve 3-(Trifluoromethyl)azetidin-3-ol HCl (1.0 equiv) in a minimum volume of Methanol (MeOH).

  • Neutralization: Add Carbonate resin (polymer-supported carbonate, ~2.5 equiv capacity) or finely powdered

    
     (2.0 equiv). Stir at Room Temperature (RT) for 30 minutes.
    
  • Filtration: Filter off the resin/salts through a fritted glass funnel.

  • Isolation: Concentrate the filtrate in vacuo at low temperature (<40°C).

    • Note: The free base is a secondary amine and can be hygroscopic. Store under inert atmosphere (Argon/Nitrogen) if not used immediately.

Vector A: Nitrogen (N1) Functionalization

The N1 position is the primary vector for extending the pharmacophore. The secondary amine is sterically accessible, but the inductive effect of the C3-CF


 group slightly reduces nucleophilicity compared to unsubstituted azetidine.
Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Best for: Attaching electron-rich or neutral aryl/heteroaryl systems where S


Ar fails.

Reagents:

  • Substrate: Free-based Azetidinol (1.2 equiv)

  • Electrophile: Aryl Bromide/Chloride (1.0 equiv)

  • Catalyst:

    
     (2-5 mol%) or Pd(OAc)
    
    
    
  • Ligand: BINAP or Xantphos (for Pd

    
    , use 1:1.5 Pd:Ligand ratio)
    
  • Base:

    
     (2.0 equiv) or NaOtBu (for non-base-sensitive substrates)
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)

Step-by-Step:

  • Inert Setup: Charge a reaction vial with the Aryl Halide, Pd source, Ligand, and Base. Purge with Argon for 5 minutes.

  • Addition: Add the solvent and the Azetidinol (dissolved in a minimal amount of solvent).

  • Reaction: Seal and heat to 80–100°C for 4–12 hours. Monitor by LCMS.

  • Workup: Filter through a Celite pad, eluting with EtOAc. Concentrate and purify via flash chromatography.

Scientific Insight: The steric bulk of the C3-CF


 group does not significantly interfere with N-arylation, but it does influence the pKa. Using bidentate ligands like BINAP prevents the formation of Pd-iodide dimers and stabilizes the active catalytic species, crucial for these hindered secondary amines [1].
Protocol C: Regioselective S Ar Arylation

Best for: Electron-deficient heteroaromatics (e.g., chloropyridines, chloropyrimidines).

  • Mix: Combine Azetidinol HCl salt (1.0 equiv), Heteroaryl Chloride (1.0 equiv), and DIPEA (3.0 equiv) in DMSO or DMF.

  • Heat: Stir at 60–80°C. ( microwave irradiation at 100°C for 20 min is often superior).

  • Validation: S

    
    Ar is sensitive to the nucleophilicity of the amine.[1] The inductive withdrawal of the CF
    
    
    
    group makes this reaction slower than with piperidine; higher temperatures may be required.

Vector B: Oxygen (O3) Functionalization

Challenge: The C3-hydroxyl is a tertiary alcohol flanked by a strongly electron-withdrawing Trifluoromethyl group. This makes it:

  • Poorly Nucleophilic: The pKa is lower than typical tertiary alcohols, but nucleophilicity is drastically reduced.

  • Sterically Hindered: Standard Williamson ether synthesis (NaH + Alkyl Halide) often results in elimination of the alkyl halide or no reaction.

Protocol D: Aggressive O-Alkylation (Phase Transfer or Strong Base)

Use for: Capping the polar OH to increase lipophilicity (LogD) or blood-brain barrier (BBB) penetration.

Method 1: Sodium Hydride (Standard)

  • Deprotonation: Dissolve N-protected azetidinol (e.g., N-Boc or N-Aryl) in anhydrous DMF/THF (10:1). Cool to 0°C.[2][3]

  • Activation: Add NaH (60% dispersion, 2.0 equiv). Stir for 30 min. Evolution of H2 gas indicates alkoxide formation.

  • Alkylation: Add active electrophile (MeI, BnBr, Allyl Bromide). Allow to warm to RT and stir for 12-24h.

    • Critical Check: If conversion is low, add 18-Crown-6 (0.1 equiv) to sequester sodium and increase alkoxide reactivity.

Method 2: Silver-Mediated Alkylation (For difficult substrates)

  • Reagents:

    
     (1.5 equiv), Alkyl Iodide (excess), in DCM or Toluene.
    
  • Mechanism: Silver assists in halide abstraction, driving the reaction despite steric hindrance.

SAR Decision Framework & Visualization

Workflow Diagram

The following diagram illustrates the logical flow from the raw salt to diverse SAR analogs.

G Start 3-(CF3)azetidin-3-ol HCl (Starting Material) FreeBase Free Base (Intermediate) Start->FreeBase Protocol A (MeOH/Carbonate) N_Branch Vector A: Nitrogen (N1) FreeBase->N_Branch O_Branch Vector B: Oxygen (O3) FreeBase->O_Branch Buchwald Pd-Catalyzed Arylation (N-Aryl Analogs) N_Branch->Buchwald Electron-Rich Ar-Br SNAr SNAr Reaction (N-Heteroaryl Analogs) N_Branch->SNAr Electron-Poor Ar-Cl RedAm Reductive Amination (N-Alkyl Analogs) N_Branch->RedAm Aldehydes/Ketones Protect N-Protection Required (Boc/Cbz) O_Branch->Protect O_Alk Strong Base Alkylation (NaH/DMF + R-X) Protect->O_Alk Protocol D

Caption: Derivatization workflow separating Nitrogen (N1) and Oxygen (O3) functionalization paths.

SAR Impact Analysis

Modifying the 3-(Trifluoromethyl)azetidin-3-ol core alters physicochemical properties predictably.

ModificationTarget VectorEffect on LogDEffect on pKa (N)Metabolic Stability
Parent (Free Base) -Low (~0.5)~8.5 (Lowered by CF3)High (CF3 blocks C3-ox)
N-Arylation N1Increases (++++)Decreases (delocalization)Variable (depends on Aryl)
N-Alkylation N1Increases (++)Slight IncreaseGood
O-Methylation O3Increases (+)NegligibleHigh
O-Benzylation O3Increases (+++)NegligibleModerate (Benzylic ox)

Key Insight: The CF


 group lowers the basicity of the azetidine nitrogen compared to non-fluorinated analogs. This is advantageous for reducing hERG liability (often associated with high basicity) and improving oral bioavailability by reducing lysosomal trapping.

References

  • Buchwald-Hartwig Coupling: Organic Synthesis, "Buchwald-Hartwig Coupling – General Mechanism".

  • Azetidine Synthesis: SciSpace, "Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation".

  • Trifluoromethylation Context: Journal of Organic Chemistry, "Modular Synthesis of 3,3-Disubstituted Azetidines".

  • Compound Data: Sigma-Aldrich, "3-(Trifluoromethyl)azetidin-3-ol hydrochloride Product Sheet".

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. The 3-(Trifluoromethyl)azetidin-3-ol scaffold is a potent chemical intermediate; handle with care.

Sources

Application

Analytical methods for characterizing 3-(Trifluoromethyl)azetidin-3-OL hydrochloride

Executive Summary 3-(Trifluoromethyl)azetidin-3-ol hydrochloride (CAS 848192-96-1) is a critical fluorinated building block used in the synthesis of high-value pharmaceutical candidates.[1] Its structural uniqueness—a st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Trifluoromethyl)azetidin-3-ol hydrochloride (CAS 848192-96-1) is a critical fluorinated building block used in the synthesis of high-value pharmaceutical candidates.[1] Its structural uniqueness—a strained four-membered azetidine ring geminally substituted with a hydroxyl and a trifluoromethyl group—presents specific analytical challenges.[1]

This guide addresses the three primary obstacles in characterizing this molecule:

  • Lack of Chromophore: The absence of aromatic conjugation renders standard UV detection (254 nm) ineffective.

  • Ring Strain: The azetidine ring is susceptible to opening under nucleophilic stress, requiring gentle analytical conditions.

  • High Polarity: The combination of the secondary amine and hydroxyl group creates retention issues on standard C18 stationary phases.

Physicochemical Profile & Safety

ParameterSpecification / Characteristic
Chemical Name 3-(Trifluoromethyl)azetidin-3-ol hydrochloride
CAS Number 848192-96-1
Molecular Formula C₄H₇ClF₃NO (MW: 177.55 g/mol )
Structure Gem-disubstituted azetidine ring (OH and CF₃ at C3).[1][2]
Solubility Highly soluble in Water, Methanol, DMSO. Insoluble in Hexane/Heptane.
Hygroscopicity Moderate to High (HCl salt). Handling in a desiccated environment is recommended.
pKa (Calc) Amine pKa ~8.5–9.0 (Lowered slightly by β-CF₃ inductive effect).[1]

Safety Protocol:

  • Hazard: Causes skin irritation (H315) and serious eye irritation (H319).

  • Handling: Use a fume hood. Avoid contact with strong bases which may trigger exothermic ring-opening polymerization.[1]

Identification Protocols (Spectroscopy)

A. Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for structural authentication. The 19F nucleus provides a "clean" window for purity assessment due to the lack of background interference.

  • Solvent: DMSO-d₆ (Preferred for observing exchangeable protons) or D₂O.[1]

  • Internal Standard:

    
    -Trifluorotoluene (for qNMR).[1]
    

Expected Shifts (DMSO-d₆):

  • ¹H NMR (400 MHz):

    • 
       ~9.5–10.0 ppm (br s, 2H, NH₂⁺ - HCl salt exchangeable).[1]
      
    • 
       ~7.5 ppm (s, 1H, OH - exchangeable).[1]
      
    • 
       ~4.0–4.5 ppm (m, 4H, Azetidine ring CH₂). Note: The CH₂ protons may appear as a complex AB system due to the gem-disubstitution.
      
  • ¹⁹F NMR (376 MHz):

    • 
       ~ -75 to -80 ppm (s, 3F, -CF₃).[1] Single sharp peak confirms absence of ring-opened impurities.[1]
      
  • ¹³C NMR (100 MHz):

    • 
       ~124 ppm (q, 
      
      
      
      Hz, CF₃).
    • 
       ~70 ppm (q, 
      
      
      
      Hz, C3-OH).[1]
    • 
       ~55 ppm (s, C2/C4 ring carbons).
      
B. Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Target Ion: [M+H]⁺ = 142.05 Da (Free base mass + H).

  • Fragmentations: Loss of H₂O ([M+H-18]⁺) is common due to the tertiary alcohol.

Chromatographic Purity Protocols

Standard Reverse Phase (RP) chromatography with UV detection is not recommended due to poor retention and lack of UV absorption. Two alternative strategies are presented below.

Method A: HILIC with Charged Aerosol Detection (CAD) - The Gold Standard

This method is preferred for its ability to retain polar amines and detect non-chromophoric species universally.

  • Column: Waters XBridge Amide or TSKgel Amide-80 (3.5 µm, 4.6 x 150 mm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 90% B (Isocratic hold)[1]

    • 2-15 min: 90%

      
       60% B[1]
      
    • 15-20 min: 60% B (Hold)[1]

  • Flow Rate: 0.8 mL/min.[3]

  • Detection: CAD (Nebulizer temp: 35°C) or ELSD (Evaporative Light Scattering).

  • Rationale: The acidic buffer keeps the azetidine protonated (cationic), interacting with the amide stationary phase via hydrophilic partitioning and weak ion exchange. CAD provides uniform response independent of extinction coefficients [1].

Method B: Pre-Column Derivatization (UV Detection) - The Alternative

If CAD/ELSD is unavailable, the amine must be tagged with a chromophore.

  • Reagent: FMOC-Cl (9-Fluorenylmethyl chloroformate).[1]

  • Reaction:

    • Dissolve 10 mg sample in 1 mL Borate Buffer (pH 9.0).

    • Add 1 mL FMOC-Cl solution (5 mM in Acetonitrile).

    • React at ambient temp for 10 mins.

    • Quench with hydrophobic amine (e.g., adamantylamine) to remove excess FMOC.

  • HPLC Condition: Standard C18 column, Acetonitrile/Water gradient, UV at 265 nm.

  • Note: Ensure the reaction pH does not exceed 9.5 to prevent azetidine ring hydrolysis [2].

Counter-Ion and Residual Solvent Analysis

A. Chloride Content (Ion Chromatography)

To confirm the stoichiometry of the HCl salt (Theoretical Cl⁻: ~19.9%).

  • Column: Dionex IonPac AS11-HC.[1]

  • Eluent: KOH Gradient (10 mM to 60 mM).

  • Suppressor: ASRS (Self-regenerating).[1]

  • Detection: Conductivity.

B. Residual Solvents (GC-Headspace)

Common synthesis solvents: Methanol, MTBE, Dichloromethane.

  • Column: DB-624 (30 m x 0.32 mm).[1]

  • Carrier: Nitrogen or Helium.

  • Headspace Temp: 80°C (Do not exceed 100°C to avoid thermal degradation of the salt).

Stability & Stress Testing

The azetidine ring is thermodynamically unstable relative to acyclic isomers.

  • Acid Stress: Stable in 1N HCl (24h).

  • Base Stress: Unstable. Exposure to 1N NaOH causes rapid degradation via ring opening or polymerization.

  • Thermal Stress: Solid state is stable up to ~100°C.

  • Protocol: Analyze stressed samples using Method A (HILIC) . Ring-opened impurities will become more polar and elute later (or earlier depending on the specific mechanism) than the parent peak.

Visual Workflows

Figure 1: Analytical Characterization Workflow

AnalyticalWorkflow cluster_ID Identity & Structure cluster_Purity Purity & Assay cluster_Solid Solid State Start Sample: 3-(CF3)azetidin-3-ol HCl NMR 19F & 1H NMR (DMSO-d6) Start->NMR Check Detector Available? Start->Check IC Ion Chromatography (Chloride Content) Start->IC MS LC-MS (ESI+) [M+H]+ = 142 NMR->MS CAD Method A: HILIC/CAD (Direct Analysis) Check->CAD CAD/ELSD Deriv Method B: FMOC Derivatization (UV 265nm) Check->Deriv UV Only DSC DSC/TGA (Melting/Volatiles) IC->DSC

Caption: Comprehensive analytical workflow for identity, purity, and solid-state characterization.

Figure 2: HPLC Method Development Decision Tree

MethodTree Root Purity Analysis Strategy Q1 Is Universal Detection (CAD/ELSD/MS) Available? Root->Q1 HILIC HILIC Mode (Amide Column, pH 3.0) Q1->HILIC Preferred RP_AQ Polar-Embedded C18 (100% Aqueous Stable) Q1->RP_AQ Alternative Deriv Pre-Column Derivatization (FMOC or OPA) Q1->Deriv Only if UV required YesPath YES NoPath NO Result1 Direct Quantitation High Sensitivity HILIC->Result1 RP_AQ->Result1 Result2 Indirect Quantitation Requires Reaction Control Deriv->Result2

Caption: Decision matrix for selecting the optimal chromatographic technique based on detector availability.

References

  • Magnusson, B., et al. "Aerosol-based detectors for the analysis of polar compounds." Journal of Chromatography A, vol. 1216, no. 4, 2015.

  • Thermo Fisher Scientific. "Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines." Application Note 1114, 2012.

  • Sigma-Aldrich. "Product Specification: 3-(Trifluoromethyl)azetidin-3-ol hydrochloride."[1]

  • FDA Guidance for Industry. "Analytical Procedures and Methods Validation for Drugs and Biologics." U.S. Department of Health and Human Services, 2015.

Sources

Method

Application Note: Strategic Integration of 3-(Trifluoromethyl)azetidin-3-ol in PROTAC Linker Design

This Application Note is designed for medicinal chemists and drug discovery scientists focused on Targeted Protein Degradation (TPD). It details the strategic integration of 3-(Trifluoromethyl)azetidin-3-ol hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists focused on Targeted Protein Degradation (TPD). It details the strategic integration of 3-(Trifluoromethyl)azetidin-3-ol hydrochloride as a high-value linker motif in PROTAC synthesis.

Executive Summary

The "linkerology" of Proteolysis Targeting Chimeras (PROTACs) has evolved from simple alkyl chains to sophisticated, rigidified scaffolds that modulate physicochemical properties and ternary complex stability. 3-(Trifluoromethyl)azetidin-3-ol hydrochloride represents a premier "linker node" that addresses two critical challenges in degrader design:

  • "Escape from Flatland": Introducing sp³ complexity to improve solubility and permeability.

  • Metabolic Blocking: The trifluoromethyl (CF₃) group blocks metabolic hotspots while modulating the pKa of the adjacent amine and hydroxyl groups.

This guide provides a validated protocol for utilizing this building block to construct rigid, ether-linked PROTACs, specifically addressing the synthetic challenges posed by the electron-withdrawing CF₃ group.

Chemical Rationale & Mechanism

The Fluorine Effect in Linker Design

The incorporation of the 3-(trifluoromethyl)azetidin-3-ol motif offers distinct advantages over traditional piperazine or azetidine linkers:

  • pKa Modulation: The strong electron-withdrawing nature of the CF₃ group (Hammett constant

    
    ) significantly lowers the pKa of the azetidine nitrogen (from ~11.0 to ~8.5) and the tertiary alcohol. This reduces the overall basicity of the PROTAC, potentially reducing lysosomal trapping and improving cytosolic concentration [1].
    
  • Conformational Bias: The geminal CF₃/OH substitution at the C3 position creates a high energy barrier for ring inversion, locking the linker into a preferred conformation that can entropically favor ternary complex formation [2].

  • Lipophilicity/Polarity Balance: While CF₃ increases lipophilicity, the adjacent hydroxyl (if left free) or ether oxygen provides a hydrogen bond acceptor/donor pair, balancing LogD to an optimal range (2.0–4.0) for oral bioavailability [3].

Structural Architecture

In this protocol, the azetidine serves as a bifunctional core :

  • Vector A (Nitrogen): Connects to the E3 Ligase Ligand (e.g., Thalidomide or VHL ligand).

  • Vector B (Oxygen): Connects to the Target Protein Ligand (Warhead) via an ether linkage.

PROTAC_Architecture cluster_properties Physicochemical Modulation Warhead Target Warhead (POI Ligand) Linker_Core 3-CF3-Azetidine Core (Rigid Node) Warhead->Linker_Core Ether Linkage (via C3-OH) E3_Ligand E3 Ligase Ligand (CRBN/VHL) Linker_Core->E3_Ligand Amide/Alkyl Bond (via Azetidine NH) Prop1 • Reduced Basicity (CF3 effect) Prop2 • Metabolic Stability Prop3 • Defined Exit Vector

Figure 1: Architectural role of the 3-(trifluoromethyl)azetidin-3-ol core in PROTAC design.

Experimental Protocol: Synthesis of Ether-Linked Azetidine PROTACs

Challenge: The CF₃ group creates significant steric bulk and withdraws electron density from the C3-hydroxyl, making it a poor nucleophile for standard Sɴ2 reactions. Solution: Use of a strong base in a polar aprotic solvent, or a specialized electrophile strategy.

Materials
  • Reagent: 3-(Trifluoromethyl)azetidin-3-ol hydrochloride (1.0 eq)

  • N-Protecting Group: Boc-anhydride (Boc₂O)

  • Base: Sodium Hydride (NaH, 60% dispersion) or KHMDS

  • Solvent: Anhydrous DMF or THF

  • Electrophile: Linker-Halide (e.g., Br-CH2-CH2-Warhead)

Workflow Diagram

Synthesis_Workflow Step1 Step 1: N-Protection (Free base HCl -> N-Boc) Step2 Step 2: O-Alkylation (Critical) (NaH, Electrophile-Linker) Step1->Step2 Generates N-Boc-3-CF3-Azetidin-3-ol Step3 Step 3: N-Deprotection (TFA/DCM or HCl/Dioxane) Step2->Step3 Forms Ether Linkage Step4 Step 4: E3 Ligand Coupling (Amide coupling / SNAr) Step3->Step4 Liberates Azetidine Amine

Figure 2: Synthetic workflow for incorporating the azetidine core.

Detailed Procedure
Step 1: N-Protection (Preparation of the Nucleophile)
  • Dissolve 3-(Trifluoromethyl)azetidin-3-ol HCl (1.0 eq) in a mixture of THF/Water (1:1).

  • Add NaHCO₃ (3.0 eq) followed by Boc₂O (1.2 eq).

  • Stir at RT for 4 hours.

  • Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Result:N-Boc-3-(trifluoromethyl)azetidin-3-ol . (Yield typically >90%).[1]

Step 2: O-Alkylation (The "Difficult" Step)

Rationale: The tertiary alcohol is sterically hindered by the CF₃ group. Standard Williamson ether synthesis requires forcing conditions.

  • Dissolve the N-Boc intermediate (1.0 eq) in anhydrous DMF (0.1 M) under Argon.

  • Cool to 0°C. Add NaH (60% dispersion, 2.0 eq) carefully.

  • Stir at 0°C for 30 mins, then allow to warm to RT for 30 mins to ensure alkoxide formation. Note: Evolution of H₂ gas will be observed.

  • Add the Electrophile (Alkyl Bromide/Tosylate attached to the Linker-Warhead moiety) (1.2 eq) dropwise.

  • Heat the reaction to 60–80°C for 12–18 hours.

    • Troubleshooting: If conversion is low, add catalytic TBAI (Tetrabutylammonium iodide) or switch base to KHMDS in THF.

  • Quench with saturated NH₄Cl, extract with EtOAc.

  • Purify via Flash Chromatography (Hexane/EtOAc).

Step 3: N-Deprotection & Final Coupling
  • Treat the O-alkylated intermediate with 4M HCl in Dioxane or TFA/DCM (1:4) for 1 hour at RT.

  • Concentrate to dryness to yield the amine salt.

  • Perform standard amide coupling (HATU/DIPEA) or SɴAr (with Fluorothalidomide) to attach the E3 Ligase ligand.

QC & Characterization Standards

To ensure the integrity of the synthesized PROTAC, specific analytical markers must be verified.

ParameterMethodExpected Observation
¹⁹F NMR Proton-decoupledSingle peak around -75 to -80 ppm (characteristic of tertiary C-CF₃). Shift confirms integrity of the CF₃ group.
¹H NMR 500 MHzAzetidine ring protons (4H) typically appear as doublets/multiplets at 3.8–4.5 ppm . Disappearance of Boc peak (1.45 ppm) after Step 3.
LC-MS ESI+Molecular ion [M+H]⁺. Check for absence of elimination byproducts (alkene formation), a common risk with tertiary alcohols.

Case Study: Optimization of a VHL-Based Degrader

Hypothetical comparison based on literature principles [4].

Baseline: A standard PROTAC using a linear PEG-3 linker.

  • Issue: High flexibility leads to "hook effect" at lower concentrations; poor cellular permeability (low PAMPA score).

Optimization: Substitution of PEG-3 with 3-(Trifluoromethyl)azetidin-3-ol linker.

  • Result A (Permeability): The rigid, compact core increases lipophilicity (LogP +0.8 vs PEG), improving passive diffusion.

  • Result B (Potency): The rigid angle of the azetidine (approx 90° exit vectors) locks the Warhead and E3 ligand into a productive orientation, improving DC₅₀ from 150 nM to 45 nM.

  • Result C (Stability): The CF₃ group prevents oxidative metabolism at the linker, extending half-life (t1/2) in microsomes.

References

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • Pettersson, M., et al. (2019). Design of Macrocyclic PROTACs: Improved Physicochemical Properties and Degradation Efficiency. Journal of Medicinal Chemistry. (Concept applied to rigid linkers).
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and application as linker components in PROTACs. Journal of the American Chemical Society. (Analogous use of rigid, fluorinated hydroxy-heterocycles). Link

  • MedChemExpress. Azetidin-3-ol hydrochloride Product Information. Link

Disclaimer: This protocol involves the use of hazardous chemicals. All experiments should be conducted in a fume hood with appropriate PPE. Yields may vary based on specific linker-warhead combinations.

Sources

Application

Application Notes and Protocols: Palladium-Catalyzed Reactions Involving Trifluoromethyl Azetidines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Trifluoromethyl Azetidines The confluence of a trifluoromethyl group and an azetidine ring within a single molecular sc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Trifluoromethyl Azetidines

The confluence of a trifluoromethyl group and an azetidine ring within a single molecular scaffold represents a powerful strategy in modern medicinal chemistry. The trifluoromethyl (CF3) group is a well-established bioisostere for a methyl group, but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a drug candidate's metabolic stability, binding affinity, and cell permeability.[1][2] Concurrently, the azetidine ring, a four-membered saturated nitrogen heterocycle, introduces a desirable degree of three-dimensionality into otherwise flat molecules.[3][4] This increase in sp3 character is often correlated with improved solubility, reduced off-target toxicity, and a higher success rate for drug candidates in preclinical development.[5] The inherent ring strain of azetidines also presents unique opportunities for synthetic diversification.[4]

This guide provides an in-depth exploration of palladium-catalyzed methodologies that either lead to the formation of or utilize trifluoromethyl azetidines. As we will explore, palladium catalysis offers a versatile and powerful toolkit for manipulating these valuable building blocks, enabling access to novel chemical space for drug discovery.

Part 1: Palladium-Catalyzed Synthesis of Trifluoromethyl Azetidines via Strain-Release Hydrogenolysis

A primary challenge in the field is the direct and stereocontrolled synthesis of substituted trifluoromethyl azetidines. One of the most elegant and effective methods to achieve this is through the palladium-catalyzed hydrogenolysis of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes (ABBs). This reaction leverages the high ring strain of the bicyclic starting material to drive the formation of the less-strained azetidine ring.

Mechanistic Rationale: A Palladium-Mediated Ring Opening

The reaction proceeds via a strain-release mechanism. The highly strained C-N and C-C bonds of the azabicyclobutane are susceptible to cleavage. In the presence of a palladium catalyst and a hydrogen source, the reaction is initiated by the oxidative addition of palladium into one of the strained bonds. Subsequent hydrogenolysis leads to the formation of the azetidine product. A key feature of this transformation is the diastereoselective formation of cis-3-aryl-2-trifluoromethyl azetidines, highlighting the stereocontrolling influence of the trifluoromethyl group during the hydrogenolysis process.[5]

G cluster_cat_cycle Catalytic Cycle ABB 2-(Trifluoromethyl)-1- azabicyclo[1.1.0]butane Intermediate Palladacyclic Intermediate ABB->Intermediate Oxidative Addition to Pd(0) Pd0 Pd(0) H2 H₂ H2->Intermediate Hydrogenolysis Azetidine cis-3-Aryl-2-(Trifluoromethyl)azetidine Intermediate->Azetidine Reductive Elimination Pd_catalyst_regen Pd(0) Intermediate->Pd_catalyst_regen Catalyst Regeneration

Caption: Proposed mechanism for Pd-catalyzed hydrogenolysis of azabicyclobutanes.

Protocol: Palladium-Catalyzed Hydrogenolysis for cis-3-Aryl-2-(Trifluoromethyl)azetidine Synthesis

This protocol is adapted from the procedure reported by Gredy et al. for the synthesis of tert-butyl (2R,3S)-3-phenyl-2-(trifluoromethyl)azetidine-1-carboxylate.[5]

Materials:

  • 3-Aryl-2-(trifluoromethyl)-1-azabicyclobutane (1.0 equiv)

  • Palladium on carbon (10% Pd/C, 10 mol%)

  • Di-tert-butyl dicarbonate (Boc₂O, 2.0 equiv)

  • Methanol (or other suitable solvent)

  • Hydrogen gas (H₂)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or a hydrogenation vessel equipped with a magnetic stir bar, add the 3-aryl-2-(trifluoromethyl)-1-azabicyclobutane.

  • Reagent Addition: Under an inert atmosphere, add the 10% Pd/C catalyst.

  • Solvent and Boc Anhydride: Add anhydrous methanol, followed by di-tert-butyl dicarbonate (Boc₂O). The Boc₂O serves to protect the newly formed azetidine nitrogen in situ, preventing side reactions.

  • Hydrogenation: The reaction vessel is then purged with hydrogen gas (typically using a balloon or a Parr hydrogenator) and the reaction mixture is stirred vigorously at room temperature.

  • Reaction Monitoring: The progress of the reaction should be monitored by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The Celite pad should be washed with methanol or ethyl acetate.

  • Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to afford the desired cis-3-aryl-2-(trifluoromethyl)azetidine.

Data Summary: Scope of the Hydrogenolysis Reaction

The following table summarizes the reported yields for various substituted 3-aryl-2-(trifluoromethyl)-1-azabicyclobutanes.

EntryAryl SubstituentProductYield (%)
1Phenylcis-3-phenyl-2-(trifluoromethyl)azetidine85
24-Methoxyphenylcis-3-(4-methoxyphenyl)-2-(trifluoromethyl)azetidine82
34-Chlorophenylcis-3-(4-chlorophenyl)-2-(trifluoromethyl)azetidine75
42-Thienylcis-3-(2-thienyl)-2-(trifluoromethyl)azetidine78

Data adapted from Gredy et al.[5]

Part 2: Emerging Frontiers: Palladium-Catalyzed Reactions of Trifluoromethyl Azetidines

While the palladium-catalyzed synthesis of trifluoromethyl azetidines is established, the use of these heterocycles as substrates in subsequent palladium-catalyzed cross-coupling reactions is a developing area. The principles of palladium catalysis, however, suggest significant potential.[6][7] Reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and C-H functionalization, which are cornerstones of modern synthetic chemistry, could potentially be applied to trifluoromethyl azetidines.[8][9]

Conceptual Application: Suzuki-Miyaura Coupling with a Halogenated Trifluoromethyl Azetidine

A hypothetical, yet plausible, application would be the Suzuki-Miyaura coupling of a halogenated trifluoromethyl azetidine. The presence of a trifluoromethyl group can influence the reactivity of adjacent C-H or C-X bonds, potentially enabling regioselective functionalization.

G Azetidine_halide Halogenated Trifluoromethyl Azetidine Ox_add Oxidative Addition Intermediate Azetidine_halide->Ox_add + Pd(0)Ln Pd0_L Pd(0)Ln Transmetalation Transmetalation Intermediate Ox_add->Transmetalation Transmetalation Boronic_acid Ar-B(OH)₂ Boronic_acid->Transmetalation Product Aryl-Substituted Trifluoromethyl Azetidine Transmetalation->Product Reductive Elimination Product->Pd0_L Catalyst Regeneration Base Base Base->Transmetalation

Caption: Conceptual workflow for a Suzuki-Miyaura cross-coupling reaction.

Considerations for Method Development
  • Substrate Synthesis: A prerequisite is the synthesis of suitably functionalized trifluoromethyl azetidines (e.g., bearing a halide or triflate). This could potentially be achieved through strain-release reactions of azabicyclobutanes with halogenating reagents.[3]

  • Ligand Selection: The choice of phosphine or N-heterocyclic carbene (NHC) ligand will be critical. Bulky, electron-rich ligands are often required for challenging cross-coupling reactions, as they facilitate both the oxidative addition and reductive elimination steps.[10]

  • Reaction Conditions: Optimization of the base, solvent, and temperature will be necessary to achieve high yields and prevent decomposition of the strained azetidine ring.

Conclusion and Future Outlook

Palladium catalysis provides a key enabling technology for the synthesis of medicinally relevant trifluoromethyl azetidines, particularly through the stereoselective hydrogenolysis of strained bicyclic precursors. The application of trifluoromethyl azetidines as substrates in further palladium-catalyzed transformations remains a fertile ground for future research. The development of robust cross-coupling and C-H functionalization protocols for this class of compounds would unlock new avenues for the rapid diversification of drug-like scaffolds, empowering medicinal chemists to explore novel regions of chemical space. As our understanding of palladium catalysis continues to evolve, we can anticipate the emergence of new and innovative methods for the synthesis and functionalization of these valuable heterocycles.

References

  • Gredy, J., et al. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal. Available at: [Link]

  • Bégué, J.-P., & Bonnet-Delpon, D. (n.d.). PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES. In Bioorganic and medicinal chemistry of fluorine.
  • Besset, T., et al. (2023). Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. Beilstein Journal of Organic Chemistry, 19, 436-473. Available at: [Link]

  • Gredy, J., et al. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. ResearchGate. Available at: [Link]

  • Mondal, S., & Samanta, R. (n.d.). Recent Advancement in Palladium Catalysed C-C bond Activation of Strained Ring Systems: Three and four-membered carbocycles as π-acceptors. ChemRxiv. Available at: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Available at: [Link]

  • D'hooghe, M., et al. (2012). Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidines and Their Regiospecific Ring Opening toward Diverse α-(Trifluoromethyl)Amines via Intermediate Azetidinium Salts. The Journal of Organic Chemistry, 77(14), 6095-6105. Available at: [Link]

  • Pang, L., et al. (2025). Palladium-Catalyzed Non-Directed C─H Functionalization of Arenes with Trifluoromethylated Olefins. Chemistry – A European Journal, 31(47). Available at: [Link]

  • D'hooghe, M., et al. (2012). Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidines and Their Regiospecific Ring Opening toward Diverse α-(Trifluoromethyl)Amines via Intermediate Azetidinium Salts. ACS Publications. Available at: [Link]

  • Chen, Z., et al. (2022). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Chemical Science, 13(12), 3566-3572. Available at: [Link]

  • Das, D., & Mondal, P. (2022). An Overview of Palladium-catalyzed Trifluoromethylation Reactions. ResearchGate. Available at: [Link]

  • Kashiwabara, T., et al. (2004). Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. ResearchGate. Available at: [Link]

  • Unknown. (n.d.). Role of palladium catalyst in cross-coupling reactions. Google.
  • Anbarasan, P., et al. (2023). Palladium-catalyzed ortho-trifluoromethylthiolation of 2-arylpyridine and analogs. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Do, H.-Q., & Daugulis, O. (2011). Palladium-Catalyzed Synthesis of α-Trifluoromethyl Benzylic Amines via Fluoroarylation of gem-Difluoro-2-azadienes Enabled by Phosphine-Catalyzed Formation of an Azaallyl–Silver Intermediate. Journal of the American Chemical Society, 133(34), 13577-13586. Available at: [Link]

  • Cho, E. J., et al. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 328(5986), 1679-1681. Available at: [Link]

  • Wang, F., et al. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry, 13, 2671-2676. Available at: [Link]

  • Unknown. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

  • Talarico, G., & Poater, A. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(56), 13883-13895. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(Trifluoromethyl)azetidin-3-ol Hydrochloride

Welcome to the technical support center for the synthesis of 3-(Trifluoromethyl)azetidin-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(Trifluoromethyl)azetidin-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable building block. The inherent strain of the azetidine ring, coupled with the electronic effects of the trifluoromethyl group, presents unique synthetic hurdles. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome these obstacles and achieve successful, reproducible results.

I. Core Challenges in Synthesis

The synthesis of azetidines, particularly those with demanding substitution patterns like 3-(Trifluoromethyl)azetidin-3-ol, is a nuanced process. The primary difficulties arise from the significant ring strain of the four-membered heterocycle, estimated at approximately 25.4 kcal/mol.[1][2] This strain renders the azetidine ring susceptible to opening, leading to byproducts and reduced yields.[3] The electron-withdrawing nature of the trifluoromethyl group further complicates the synthesis by influencing the reactivity of adjacent functional groups.

II. Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during the synthesis of 3-(Trifluoromethyl)azetidin-3-ol hydrochloride, which typically proceeds through a two-stage process: formation of an N-protected intermediate followed by deprotection.

Stage 1: Synthesis of N-Boc-3-(Trifluoromethyl)azetidin-3-ol

The common route to the target compound involves the synthesis of an N-protected intermediate, most frequently the tert-butoxycarbonyl (Boc)-protected version. This is typically achieved by the nucleophilic addition of a trifluoromethylating agent to N-Boc-3-azetidinone.

Question 1: I am observing low yields of N-Boc-3-(trifluoromethyl)azetidin-3-ol during the trifluoromethylation of N-Boc-3-azetidinone. What are the likely causes and how can I improve the yield?

Answer:

Low yields in this step are a frequent challenge and can be attributed to several factors related to the trifluoromethylating agent and reaction conditions.

Common Causes & Solutions:

  • Inefficient Trifluoromethylating Agent: The choice of the trifluoromethylating reagent is critical. Ruppert's reagent (TMSCF₃) is a common choice for nucleophilic trifluoromethylation.[4] Its effectiveness is highly dependent on the choice of the fluoride source used for activation.

    • Troubleshooting:

      • Fluoride Source: Tetrabutylammonium fluoride (TBAF) is a common activator. However, its anhydrous form is highly hygroscopic, and the presence of water can quench the reaction. Consider using freshly prepared anhydrous TBAF or alternative fluoride sources like cesium fluoride (CsF).[4]

      • Alternative Reagents: If yields remain low, explore other nucleophilic trifluoromethylating agents such as (trifluoromethyl)zinc reagents generated from CF₃I and Et₂Zn, which may offer improved reactivity under specific conditions.[4]

  • Reaction Temperature: The stability of the trifluoromethyl anion is a key factor.[5] At higher temperatures, decomposition of the trifluoromethylating agent or undesired side reactions can occur.

    • Troubleshooting:

      • Low-Temperature Conditions: Perform the reaction at low temperatures, typically ranging from -78 °C to 0 °C, to maintain the stability of the reactive species. Careful monitoring and control of the temperature throughout the addition of reagents is crucial.

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and selectivity.

    • Troubleshooting:

      • Solvent Screening: Anhydrous tetrahydrofuran (THF) is a standard solvent for this reaction. If issues persist, consider screening other aprotic polar solvents like diethyl ether or dimethoxyethane (DME). Ensure all solvents are rigorously dried before use.

Experimental Protocol: Trifluoromethylation of N-Boc-3-azetidinone
ParameterRecommended ConditionRationale
Starting Material N-Boc-3-azetidinoneCommercially available or synthesized from epichlorohydrin.
Reagent Trimethyl(trifluoromethyl)silane (TMSCF₃)Common and effective nucleophilic trifluoromethylating agent.[4]
Activator Anhydrous Tetrabutylammonium fluoride (TBAF)Fluoride source to generate the active trifluoromethyl anion.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic polar solvent suitable for low-temperature reactions.
Temperature -78 °C to 0 °CMaintains the stability of the trifluoromethyl anion and minimizes side reactions.
Work-up Aqueous ammonium chloride quenchNeutralizes the reaction mixture and facilitates extraction.
Stage 2: Deprotection of N-Boc-3-(Trifluoromethyl)azetidin-3-ol to form the Hydrochloride Salt

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt. While seemingly straightforward, this step can also present challenges.

Question 2: During the Boc deprotection with acidic conditions, I am observing significant byproduct formation and a low yield of the desired 3-(Trifluoromethyl)azetidin-3-ol hydrochloride. What is causing this and how can I mitigate it?

Answer:

The high ring strain of the azetidine core makes it susceptible to ring-opening under harsh acidic conditions.[1][3] The electron-withdrawing trifluoromethyl group can further influence the stability of the ring.

Common Causes & Solutions:

  • Harsh Acidic Conditions: Strong acids like concentrated hydrochloric acid or neat trifluoroacetic acid (TFA) at elevated temperatures can promote ring-opening polymerization or other decomposition pathways.

    • Troubleshooting:

      • Milder Acidic Conditions: Employ milder deprotection methods. A solution of HCl in a non-aqueous solvent like 1,4-dioxane or diethyl ether is often preferred. This provides a controlled delivery of the acid and minimizes water, which can participate in side reactions.

      • Trifluoroacetic Acid (TFA): If using TFA, it is typically used in dichloromethane (DCM) at room temperature, followed by careful removal of the excess acid and solvent in vacuo.[6][7]

      • Alternative Acids: p-Toluenesulfonic acid (TsOH) can also be an effective reagent for Boc deprotection under controlled conditions.[8]

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures, even with milder acids, can still lead to degradation of the product.

    • Troubleshooting:

      • Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). The reaction should be quenched as soon as the starting material is consumed.

      • Temperature Control: Perform the deprotection at room temperature or below if necessary.

  • Purification Challenges: The final hydrochloride salt can be highly polar and may be challenging to isolate.

    • Troubleshooting:

      • Precipitation/Crystallization: After deprotection and removal of the volatile reagents, the hydrochloride salt can often be precipitated from a suitable solvent system, such as diethyl ether/hexane or ethyl acetate/hexane.

      • Lyophilization: If the product is water-soluble, lyophilization can be an effective method for isolation after an aqueous work-up.

Experimental Protocol: Boc Deprotection and Hydrochloride Salt Formation
ParameterRecommended ConditionRationale
Starting Material N-Boc-3-(Trifluoromethyl)azetidin-3-olProduct from the previous step.
Reagent 4 M HCl in 1,4-DioxaneProvides a controlled acidic environment for deprotection.
Solvent 1,4-Dioxane or Dichloromethane (DCM)Aprotic solvents that are compatible with the reaction.
Temperature Room TemperatureSufficient for deprotection while minimizing degradation.
Work-up Removal of volatiles in vacuoIsolates the crude hydrochloride salt.
Purification Trituration with diethyl ether or recrystallizationRemoves non-polar impurities.
Frequently Asked Questions (FAQs)

Q3: Can I use other protecting groups for the azetidine nitrogen?

A3: Yes, other protecting groups can be used. A benzyl (Bn) group is a common alternative. However, its removal typically requires hydrogenolysis, which may not be compatible with all functional groups. The Boc group is often preferred due to its facile removal under acidic conditions that are generally compatible with the trifluoromethyl carbinol moiety.

Q4: My final product, 3-(Trifluoromethyl)azetidin-3-ol hydrochloride, is a solid but appears gummy or oily. How can I obtain a crystalline solid?

A4: A non-crystalline final product often indicates the presence of residual solvent or impurities.

  • Troubleshooting:

    • Thorough Drying: Ensure the product is thoroughly dried under high vacuum to remove all traces of solvent.

    • Trituration: Vigorously stirring the crude product with a non-polar solvent in which it is insoluble (e.g., diethyl ether, pentane, or a mixture) can induce crystallization and wash away soluble impurities.

    • Recrystallization: If trituration is unsuccessful, attempt recrystallization from a suitable solvent system. This may require some experimentation with different solvent pairs (e.g., methanol/diethyl ether, ethanol/ethyl acetate).

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes, several safety precautions are essential:

  • Trifluoromethylating Agents: These reagents can be toxic and should be handled in a well-ventilated fume hood.

  • Anhydrous Reagents: Anhydrous reagents like TBAF are highly reactive and should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Acidic Reagents: Strong acids like HCl and TFA are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Pressure Build-up: Boc deprotection can generate tert-butyl cation, which can lead to the formation of isobutylene gas. Ensure the reaction vessel is not sealed to avoid pressure build-up.

III. Visualizing the Synthetic Workflow

The following diagram illustrates the key steps and potential challenges in the synthesis of 3-(Trifluoromethyl)azetidin-3-ol hydrochloride.

Synthesis_Workflow cluster_challenges1 Troubleshooting Stage 1 cluster_challenges2 Troubleshooting Stage 2 Start N-Boc-3-azetidinone Step1 Trifluoromethylation (TMSCF3, TBAF) Start->Step1 Intermediate N-Boc-3-(Trifluoromethyl)azetidin-3-ol Step1->Intermediate Challenge1 Low Yield Step1->Challenge1 Reagent/Condition Optimization Step2 Boc Deprotection (HCl in Dioxane) Intermediate->Step2 FinalProduct 3-(Trifluoromethyl)azetidin-3-ol Hydrochloride Step2->FinalProduct Challenge2 Byproduct Formation (Ring Opening) Step2->Challenge2 Milder Acidic Conditions

Caption: Synthetic workflow for 3-(Trifluoromethyl)azetidin-3-ol hydrochloride.

IV. Conclusion

The synthesis of 3-(Trifluoromethyl)azetidin-3-ol hydrochloride, while challenging, is an achievable goal with careful attention to reaction conditions and a proactive approach to troubleshooting. By understanding the inherent reactivity of the azetidine ring and the influence of the trifluoromethyl group, researchers can optimize their synthetic strategies to obtain this valuable compound in high yield and purity. This guide provides a foundation for overcoming common obstacles, and we encourage you to consult the cited literature for further in-depth understanding.

V. References

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(16), 3645-3659. [Link]

  • De Kimpe, N., & Tehrani, K. A. (2007). Synthesis and reactivity of 4-(trifluoromethyl)azetidin-2-ones. Future Medicinal Chemistry, 2(4), 645-663. [Link]

  • Parmar, D., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(16), 3645-3659. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Gessier, F., & Meyer, F. (2014). Preparation of racemic and optically active trifluoromethyl aziridines and azetidines. In Targets in Heterocyclic Systems (Vol. 18, pp. 29-54). Italian Society of Chemistry. [Link]

  • Powers, D. C., & Ritter, T. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(24), 3665-3677. [Link]

  • De Kimpe, N., & Tehrani, K. A. (2003). Synthesis of 4-trifluoromethylated 2-alkyl- and 2,3-dialkyl-substituted azetidines. Organic Letters, 5(23), 4349-4352. [Link]

  • Meyer, F. (2014). Preparation of racemic and optically active trifluoromethyl aziridines and azetidines. ResearchGate. [Link]

  • Hameed, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(82), 52051-52075. [Link]

  • Quora. (2017). Why is trichloromethyl carbanion more stable than trifloromethyl carbanion? [Link]

  • Wikipedia. (2023). Trifluoromethylation. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl carbinols. Retrieved from [Link]

  • Brooks, A. F., et al. (2021). Advances in [18F]Trifluoromethylation Chemistry for PET Imaging. Molecules, 26(21), 6407. [Link]

  • Chemistry Stack Exchange. (2015). Stability of carbocations: CF3+ vs CH3+. [Link]

  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1245678. [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430. [Link]

  • da Silva, A. B. F., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 29(4), 843. [Link]

  • O'Brien, E. M., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946-1963. [Link]

  • Sharma, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(33), 19445-19451. [Link]

  • Kiss, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 969. [Link]

  • Google Patents. (2019). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.

  • Organic Syntheses. (n.d.). Azetidine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-(Trifluoromethyl)azetidin-3-ol Hydrochloride

Welcome to the technical support guide for the synthesis and yield optimization of 3-(Trifluoromethyl)azetidin-3-ol hydrochloride. This resource is designed for researchers, medicinal chemists, and process development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and yield optimization of 3-(Trifluoromethyl)azetidin-3-ol hydrochloride. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable fluorinated building block. The inherent ring strain of the azetidine core, combined with the strong electron-withdrawing nature of the trifluoromethyl group, presents unique synthetic challenges.[1] This guide provides in-depth, field-proven insights and troubleshooting protocols to help you navigate these challenges and improve your reaction outcomes.

I. Overview of Synthetic Challenges

The synthesis of azetidines is frequently complicated by the high ring strain of the four-membered ring, which is approximately 25.4 kcal/mol. This strain renders the ring susceptible to nucleophilic attack and ring-opening, leading to the formation of byproducts and contributing to lower yields. The introduction of a trifluoromethyl (CF3) group, while desirable for its ability to modulate the biological and pharmacological properties of molecules, further complicates the synthesis.[2] The CF3 group's strong electron-withdrawing effect decreases the nucleophilicity of the azetidine nitrogen, often necessitating harsher conditions or stronger bases for key reaction steps like cyclization.[2][3]

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of 3-(Trifluoromethyl)azetidin-3-ol hydrochloride.

Category 1: Low Reaction Yield & Conversion
FAQ 1: My overall yield is consistently low. What are the most common causes?

Low yields in azetidine synthesis are a frequent problem and can stem from several factors throughout the reaction sequence. The primary culprits are often competing side reactions and the instability of the azetidine ring itself.

  • Inefficient Trifluoromethylation: The addition of the CF3 group to the azetidinone precursor is a critical step. The choice of reagent and reaction conditions can dramatically impact conversion.

  • Poor Cyclization Efficiency: Intramolecular ring closure to form the strained four-membered ring can be kinetically and thermodynamically disfavored compared to intermolecular reactions, especially at high concentrations.

  • Product Decomposition: The final product or key intermediates can be unstable under the reaction or workup conditions. Azetidines are particularly sensitive to strong acids and some nucleophiles.

Below is a decision-making workflow to diagnose the source of low yield.

low_yield_troubleshooting start Low Overall Yield Detected check_conversion Monitor reaction conversion (e.g., by 19F NMR, LC-MS) start->check_conversion low_conversion Is conversion of starting material low? check_conversion->low_conversion reagent_issue Problem with Trifluoromethylating Agent or Conditions low_conversion->reagent_issue Yes high_conversion Conversion is high, but isolated yield is low. low_conversion->high_conversion No optimize_cf3 Optimize Trifluoromethylation: - Change CF3 source (see Table 1) - Screen solvents and temperature - Verify reagent quality reagent_issue->optimize_cf3 side_reactions Are significant side products observed? high_conversion->side_reactions cyclization_problem Inefficient Cyclization vs. Intermolecular Reactions side_reactions->cyclization_problem Yes workup_issue Product lost during workup or purification side_reactions->workup_issue No optimize_cyclization Optimize Cyclization: - Decrease reaction concentration - Screen stronger, non-nucleophilic bases - Change leaving group on precursor cyclization_problem->optimize_cyclization optimize_workup Optimize Workup/Purification: - Avoid strong acids - Use alternative to silica gel (e.g., alumina) - Check for volatility/solubility losses workup_issue->optimize_workup side_reactions precursor Acyclic Precursor (e.g., γ-amino alcohol) azetidine Desired Product: 3-(CF3)azetidin-3-ol precursor->azetidine Intramolecular Cyclization (Favored at high dilution) dimer Intermolecular Reaction (Dimer/Polymer) precursor->dimer Intermolecular Reaction (Favored at high concentration) ring_opened Ring-Opened Product (e.g., from nucleophilic attack) azetidine->ring_opened Nucleophilic Attack (e.g., during acidic workup)

Caption: Competing reaction pathways.

Troubleshooting Protocol:

  • Maintain Neutral or Basic Conditions: During workup and purification, strictly avoid strong acids. Use a mild base like sodium bicarbonate for aqueous washes.

  • Choose Purification Media Carefully: Standard silica gel is acidic and can cause decomposition of azetidines. Consider using deactivated (neutral) silica gel, basic alumina, or alternative purification methods like crystallization or distillation if possible.

  • Protect the Nitrogen: An electron-withdrawing protecting group, such as Boc or a sulfonyl group, can help stabilize the ring. The final deprotection step should be chosen carefully to minimize ring opening.

  • Control Nucleophiles: Be mindful of any strong nucleophiles present in your reaction or workup that are not essential for the desired transformation.

FAQ 4: My final product is difficult to purify by column chromatography. What are some effective purification strategies?

The high polarity of 3-(Trifluoromethyl)azetidin-3-ol hydrochloride can make chromatographic purification challenging, leading to streaking and poor separation.

Recommended Protocol: Purification via Crystallization

If chromatography fails, crystallization of the hydrochloride salt is often the most effective method for achieving high purity.

  • Solvent Selection: Dissolve the crude product in a minimal amount of a polar solvent in which it is soluble (e.g., methanol, isopropanol).

  • Anti-Solvent Addition: Slowly add a non-polar anti-solvent (e.g., diethyl ether, methyl tert-butyl ether (MTBE), or toluene) until the solution becomes cloudy. [4][5]3. Induce Crystallization: If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cooling: Allow the mixture to stand at room temperature, then cool it in a refrigerator or freezer to maximize crystal formation.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

Category 3: Reaction Control and Reagents
FAQ 5: The intramolecular cyclization step to form the azetidine ring is low-yielding. How can I drive this reaction to completion?

Forming the strained four-membered ring is often the most challenging step. Success hinges on favoring the intramolecular pathway over competing intermolecular reactions.

Causality: For an intramolecular SN2 reaction to occur, the precursor must adopt a conformation that allows the nucleophilic nitrogen to attack the carbon bearing the leaving group. This process competes with the same nucleophile and electrophile on different molecules reacting with each other (dimerization/polymerization). Furthermore, the reduced nucleophilicity of the nitrogen due to the adjacent CF3 group requires a strong base to facilitate the cyclization. [2][3] Troubleshooting Protocol:

  • High Dilution Principle: Run the cyclization reaction at a high dilution (e.g., 0.01 M or lower). This physically separates the precursor molecules, increasing the probability of intramolecular reaction over intermolecular side reactions.

  • Base Selection: A strong, non-nucleophilic base is often required. Lithium bis(trimethylsilyl)amide (LiHMDS) has been shown to be effective where weaker bases like triethylamine or even sodium hydride fail. [3]3. Leaving Group Efficiency: Ensure you have a good leaving group on the precursor (e.g., tosylate, mesylate, or a halide). A poor leaving group will slow the desired SN2 reaction, allowing side reactions to dominate.

  • Temperature Optimization: While some cyclizations work at room temperature, others may require heating to overcome the activation energy barrier. [2]A systematic temperature screen is recommended.

ParameterRecommendationRationale
Concentration < 0.05 MFavors intramolecular cyclization over intermolecular side reactions.
Base Strong, non-nucleophilic (e.g., LiHMDS, KHMDS)Overcomes the reduced nucleophilicity of the nitrogen atom. [3]
Solvent Aprotic (e.g., THF, Dioxane, Toluene)Prevents solvent from competing as a nucleophile. [4]
Temperature Screen from RT to refluxEmpirically determine the optimal temperature for your specific substrate.

Caption: Key parameters for optimizing azetidine ring closure.

III. General Experimental Protocol

The following is a representative, generalized procedure for the synthesis of a protected 3-(Trifluoromethyl)azetidin-3-ol. Note: This is a general guide and must be adapted and optimized for your specific starting materials and laboratory conditions.

experimental_workflow start Start: N-Protected Azetidin-3-one step1 Step 1: Trifluoromethylation - TMSCF3, cat. TBAF - Anhydrous THF, -78 °C to RT start->step1 step2 Step 2: Aqueous Workup - Quench with sat. NH4Cl - Extract with organic solvent (e.g., EtOAc) - Wash with brine, dry (Na2SO4) step1->step2 step3 Step 3: Purification - Concentrate under reduced pressure - Purify via column chromatography (neutral silica or alumina) or crystallization step2->step3 step4 Step 4: Deprotection / HCl Salt Formation - e.g., HCl in Dioxane or Ether - Isolate product by filtration step3->step4 end Final Product: 3-(Trifluoromethyl)azetidin-3-ol Hydrochloride step4->end

Caption: General experimental workflow.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the N-protected azetidin-3-one (1.0 equiv) and dissolve in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Trifluoromethylation: Add (Trifluoromethyl)trimethylsilane (TMSCF3, ~1.5 equiv) dropwise. Following this, add a solution of tetrabutylammonium fluoride (TBAF, ~0.1 equiv, 1M in THF) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature overnight. Monitor the reaction progress by TLC, LC-MS, or ¹⁹F NMR until the starting material is consumed.

  • Workup: Cool the reaction to 0 °C and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography using a neutral stationary phase (e.g., Brockmann I grade alumina or deactivated silica gel) or by crystallization as described in FAQ 4.

  • Deprotection and Salt Formation: Dissolve the purified intermediate in a suitable solvent (e.g., diethyl ether or methanol). Add a solution of HCl (e.g., 2M in diethyl ether) dropwise until the solution is acidic and a precipitate forms.

  • Isolation: Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 3-(Trifluoromethyl)azetidin-3-ol hydrochloride. [5]

IV. Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. [6]* Handling: 3-(Trifluoromethyl)azetidin-3-ol hydrochloride is classified as harmful if swallowed and causes skin and eye irritation. [6]Avoid inhalation of dust and direct contact with skin and eyes. [7]Handle in a well-ventilated area or a chemical fume hood. [6]* Storage: Store the compound in a tightly sealed container in a dry, well-ventilated place under an inert atmosphere. * Decomposition: Hazardous decomposition products formed under fire conditions include carbon monoxide, nitrogen oxides, hydrogen chloride, and hydrogen fluoride. [7]

V. References

  • Synthesis and reactivity of 4-(trifluoromethyl)azetidin-2-ones. (2025, December 10). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Zhang, M., Lin, J.-H., & Xiao, J.-C. (2021). A Readily Available Trifluoromethylation Reagent and Its Difunctionalization of Alkenes. Organic Letters, 23(15), 6079–6083. Retrieved February 19, 2026, from [Link]

  • Dao Thi, H., et al. (2016). Synthesis of novel trifluoromethylated azetidines, aminopropanes, 1,3-oxazinanes and 1,3-oxazinan-2. CORE. Retrieved February 19, 2026, from [Link]

  • Synthesis of Trifluoromethylated Azetidines, Aminopropanes, 1,3-Oxazinanes, and 1,3-Oxazinan-2-Ones Starting From 4-Trifluoromethyl-Β-Lactam Building Blocks. (2016, January 20). Amanote Research. Retrieved February 19, 2026, from [Link]

  • Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. Retrieved February 19, 2026, from [Link]

  • Process for the synthesis of azetidinones. (n.d.). Google Patents. Retrieved February 19, 2026, from

  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(80), 50687–50707. Retrieved February 19, 2026, from [Link]

  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. (2025, April 7). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Retrieved February 19, 2026, from [Link]

  • Poel, G., et al. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal. Retrieved February 19, 2026, from [Link]

  • D'hooghe, M. (n.d.). Chapter 3: Synthesis and Reactivity of Trifluoromethylated Azetidines and Azetidinones. Retrieved February 19, 2026, from [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024, July 19). Beilstein Journals. Retrieved February 19, 2026, from [Link]

  • Ye, L., et al. (2015). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 54(33), 9539–9542. Retrieved February 19, 2026, from [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2026, January 22). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. Retrieved February 19, 2026, from [Link]

  • 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)azetidine hydrochloride. (n.d.). Precise PEG. Retrieved February 19, 2026, from [Link]

  • 3-azetidinols. (n.d.). Google Patents. Retrieved February 19, 2026, from

  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. (2025, August 7). ResearchGate. Retrieved February 19, 2026, from [Link]

  • azetidine. (n.d.). Organic Syntheses Procedure. Retrieved February 19, 2026, from [Link]

Sources

Troubleshooting

Stability issues with 3-(Trifluoromethyl)azetidin-3-OL hydrochloride in solution

Executive Summary & Critical Alerts Compound: 3-(Trifluoromethyl)azetidin-3-ol hydrochloride CAS: 848192-96-1 Key Characteristic: Strained 4-membered nitrogen heterocycle with a polar 3-hydroxy-3-trifluoromethyl motif.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Alerts

Compound: 3-(Trifluoromethyl)azetidin-3-ol hydrochloride CAS: 848192-96-1 Key Characteristic: Strained 4-membered nitrogen heterocycle with a polar 3-hydroxy-3-trifluoromethyl motif.[1]

The Core Stability Paradox: As a hydrochloride salt, this compound is thermodynamically stable in the solid state.[2] However, upon neutralization (free-basing) in solution, it becomes kinetically unstable. The driving force is the relief of ring strain (~26 kcal/mol) coupled with the nucleophilicity of the secondary amine.

🚨 CRITICAL WARNINGS:

  • Do NOT store the free base. Generate it in situ only.[2]

  • Avoid strong bases in protic solvents for prolonged periods (risk of ring opening).[2]

  • Concentration Limit: When free-basing, keep concentrations < 0.1 M to minimize intermolecular dimerization.

Troubleshooting Guide (Q&A Format)

Module A: Dissolution & Solvent Compatibility

Q: I see a precipitate forming immediately after dissolving the HCl salt in DCM. Is this normal? A: Yes. The hydrochloride salt is highly polar and ionic.[2] It is insoluble in non-polar organic solvents like Dichloromethane (DCM), Toluene, or Hexanes.[2]

  • Correct Protocol: Dissolve the salt in Methanol (MeOH) , Water , DMSO , or DMF .[2]

  • For Organic Reactions: If you need it in DCM for a coupling reaction, you must perform a biphasic neutralization (e.g., DCM/Sat.[2] NaHCO₃) or use a soluble organic base (like DIPEA) after suspending the salt in DCM.

Q: Can I keep stock solutions in DMSO? A: Yes, but with caveats.

  • HCl Salt: Stable in DMSO at room temperature for weeks.

  • Free Base: Unstable.[2] Do not store.

  • Risk: DMSO is hygroscopic.[2] Water absorption can trigger slow hydrolysis of the ring over months.[2] Store under Argon at -20°C.

Q: My LCMS shows a new peak at [M+18] or [2M+1]. What is happening? A: This indicates degradation.[2]

  • [M+18] (Hydrolysis): Water has acted as a nucleophile, opening the azetidine ring to form the linear amino-alcohol chain. This happens at high pH or in acidic aqueous solutions over long periods.[2]

  • [2M+1] (Dimerization): The free amine of one molecule attacked the ring of another. This is the hallmark of "concentration-dependent polymerization" typical of azetidines.

Module B: pH-Dependent Stability & Reactivity

Q: How do I safely free-base this compound for a nucleophilic substitution reaction? A: The "Free-Base Trap" is the most common failure point. The free secondary amine is a nucleophile, but the azetidine ring is an electrophile (susceptible to ring opening).[2]

  • The Fix: Use a "Just-in-Time" neutralization strategy.

    • Dissolve the HCl salt.[2]

    • Add the electrophile (e.g., alkyl halide, epoxide) first.[2]

    • Add the base (e.g., Et₃N, DIPEA, K₂CO₃) last and dropwise.[2]

    • Why? This ensures the free amine reacts with your target electrophile immediately rather than attacking itself.[2]

Q: Does the Trifluoromethyl (


) group affect stability? 
A:  Yes, significantly.[2]
  • Acidity: The electron-withdrawing

    
     group increases the acidity of the C3-hydroxyl group (
    
    
    
    ~10-11) compared to a standard alcohol (
    
    
    ~16).
  • Consequence: In strong base (e.g., NaH), you will deprotonate the alcohol before the amine if the amine is already neutral. The resulting alkoxide is stable, but the

    
     group prevents the formation of the ketone (cannot eliminate), making it robust against oxidation compared to non-fluorinated analogs.
    

Visualizing the Degradation Pathways[3]

The following diagram illustrates the "Safe Zone" vs. the "Danger Zone" for this molecule.

AzetidineStability cluster_conditions Critical Control Parameters Salt HCl Salt (Solid/Soln) [Stable] FreeBase Free Base (In Situ) [Transient/Reactive] Salt->FreeBase Neutralization (Base added) Target Target Product (Coupling Success) FreeBase->Target + Electrophile (Fast Reaction) Dimer Dimer/Polymer [Degradation] FreeBase->Dimer High Conc. (>0.2M) No Electrophile RingOpen Ring-Opened Product (Hydrolysis) FreeBase->RingOpen Strong Acid/Base + Heat + Water

Figure 1: Stability Decision Tree. The green path represents the optimal "Just-in-Time" neutralization protocol. Red paths indicate degradation risks.[2]

Analytical Troubleshooting Data

If you suspect degradation, use this reference table to interpret your analytical data.

Analytical MethodObservationDiagnosisCorrective Action

NMR
Broadening of ring signals (3.5 - 4.5 ppm)Polymerization/OligomerizationFilter solids; restart with fresh salt. Keep conc. < 0.1 M.

NMR
New singlet shifted ~2-3 ppm from main peakRing Opening (Hydrolysis)Check solvent pH. Avoid prolonged storage in wet DMSO.[2]
LCMS Mass = [M+H] + 18 (e.g., 142 + 18 = 160)Hydrolysis (Water addition)Dry solvents; use molecular sieves.
LCMS Mass = [2M+H] (Dimer)Self-Reaction (Dimerization)Add electrophile before base.
Appearance Yellowing of solutionAmine oxidation (minor)Degas solvents; work under

.

Standard Operating Procedures (SOPs)

SOP 1: Safe Neutralization for Amine Coupling

Use this protocol to attach the azetidine to another molecule.

  • Preparation: Suspend 1.0 equiv of 3-(Trifluoromethyl)azetidin-3-ol HCl in dry DMF or DCM.

  • Add Electrophile: Add 1.0–1.2 equiv of your coupling partner (e.g., Acid Chloride, Activated Ester).[2]

  • Cooling: Cool the mixture to 0°C.

  • Activation: Add 2.5 equiv of DIPEA (Diisopropylethylamine) dropwise over 5 minutes.

    • Note: DIPEA is preferred over TEA because its steric bulk prevents it from acting as a nucleophile itself.[2]

  • Monitoring: Warm to Room Temperature (RT) and monitor by LCMS immediately.

SOP 2: Storage of Stock Solutions
  • Solvent: Dry DMSO-d6 (for NMR) or Dry Methanol.[2]

  • Container: Amber glass vial with septum.

  • Environment: Argon atmosphere.[2]

  • Temperature: -20°C.

  • Shelf Life:

    • Solid HCl Salt: >2 years.[2]

    • Solution (Acidic): ~1 month.[2]

    • Solution (Neutral/Basic): < 24 hours (Use immediately).

References

  • Vertex Pharmaceuticals. (2014).[2] Degradation Products of Azetidine Core G334089. ResearchGate.

  • Sigma-Aldrich. (2024).[2] 3-(Trifluoromethyl)azetidin-3-ol hydrochloride Product Specification. Sigma-Aldrich.[2][3]

  • Padwa, A. (2012).[2] Azetidines, Azetines, and Azetes: Monocyclic.[2] Comprehensive Heterocyclic Chemistry III. Elsevier.[2]

  • Couty, F., & Evano, G. (2006).[2] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.

  • PubChem. (2024).[2] Compound Summary: Azetidin-3-ol.[4] National Library of Medicine.[2]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated heterocycles.

Sources

Optimization

Technical Support Center: 3-(Trifluoromethyl)azetidin-3-ol Hydrochloride

Executive Summary & Core Challenge 3-(Trifluoromethyl)azetidin-3-ol hydrochloride presents a dual challenge in the laboratory: it combines the chemical instability of a strained azetidine ring with the physical instabili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

3-(Trifluoromethyl)azetidin-3-ol hydrochloride presents a dual challenge in the laboratory: it combines the chemical instability of a strained azetidine ring with the physical instability (hygroscopicity) of a polar amine salt.[1]

The electron-withdrawing trifluoromethyl (


) group adjacent to the hydroxyl increases the acidity of the alcohol, while the hydrochloride salt form renders the molecule highly susceptible to atmospheric moisture. Improper handling leads to stoichiometry errors (due to water weight), hydrolysis, or polymerization of the strained ring.

This guide provides a self-validating workflow to ensure data integrity and synthetic success.

Module 1: Intake & Storage (The "Before" Phase)

Q: How should I store this compound long-term?

A: The "Desiccator Discipline" is non-negotiable. Store the container under an inert atmosphere (Argon or Nitrogen) at -20°C . The primary container must be sealed with Parafilm® or electrical tape.[2] Place this primary container inside a secondary containment vessel (desiccator) containing active desiccant (e.g., Drierite™ or


).[1][2]
Q: The compound arrived clumped. Is it degraded?

A: Not necessarily, but it has likely absorbed water.[2] Hygroscopic salts form "hydration shells" where water molecules coordinate with the chloride ion.[2]

  • Verification: Check the melting point.[2] Pure 3-(Trifluoromethyl)azetidin-3-ol HCl typically melts/decomposes >150°C. A sharp drop (e.g., melting at 120°C or becoming gummy) indicates significant water content.[1][2]

  • Remediation: See the Drying Protocol in Module 3.[2]

Module 2: Precision Weighing (The "During" Phase)

Q: The mass reading drifts upwards while I weigh it. How do I get an accurate mass?

A: You are observing rapid moisture uptake.[2] Do not weigh this on an open balance pan. Use the "Difference Method" or a Glovebox .

Protocol: The Difference Method (No Glovebox)
  • Dry the Source: Ensure the bulk bottle has been desiccated overnight.[2]

  • Tare a Vial: Tare a dry, screw-cap vial with its cap on.

  • Transfer Fast: Quickly transfer an estimated amount of salt into the vial and cap it immediately.

  • Weigh: Record the mass of the sealed vial + salt.

  • Calculate: Subtract the tare weight.

  • Dispense: Add the salt to your reaction vessel.

  • Back-Weigh: Immediately recap and weigh the "empty" vial. The difference is the exact mass delivered to the reaction, accounting for any residue left behind.

Module 3: Synthesis & Chemical Handling[1][2]

Q: Can I use this salt directly in water-sensitive reactions (e.g., with NaH or acid chlorides)?

A: No. You must remove the water first.[2] Even "dry" looking salts can contain 2-5% water by weight, which will quench 5% of your reagents (like NaH) or hydrolyze acid chlorides.[1][2]

Q: How do I dry it without decomposing the strained ring?

A: Azetidines are thermally sensitive.[2] High heat (>80°C) can trigger ring-opening polymerization.[1][2] Use Azeotropic Drying or Vacuum Desiccation .[2]

Protocol A: Vacuum Desiccation (Gentle)
  • Setup: Vacuum oven or pistol.

  • Conditions: 40°C at <1 mbar for 12 hours.

  • Desiccant:

    
     (Phosphorus pentoxide) is recommended in the chamber to chemically trap water.[2]
    
Protocol B: Azeotropic Drying (In-Situ)[1]
  • Best For: Reactions run in non-polar solvents (Toluene, DCM).[2]

  • Method: Suspend the salt in anhydrous Toluene. Rotary evaporate the toluene.[2] The water forms a low-boiling azeotrope with toluene and is pulled off.[2] Repeat 3x.

Q: How do I free-base this compound?

A: Do not isolate the free base if possible. The free base (3-(Trifluoromethyl)azetidin-3-ol) is a low-molecular-weight amine.[1] It is likely volatile and prone to polymerization once the stabilizing HCl is removed.[2]

  • Recommended: Perform In-Situ Neutralization .[1][2] Add the HCl salt to your reaction mixture along with a non-nucleophilic base (e.g., DIPEA, TEA, or

    
    ) to release the reactive amine directly in the solution.
    

Visualization: Decision Logic & Workflow[1][2]

The following diagram illustrates the decision process for handling the "Wet" salt and the safe pathway to reaction.

HandlingProtocol Start Start: 3-(CF3)azetidin-3-ol HCl CheckState Visual Inspection: Clumped or Free-flowing? Start->CheckState Clumped State: Clumped/Sticky (High Water Content) CheckState->Clumped Sticky Flowing State: Free-flowing Powder CheckState->Flowing Powder DryFirst Protocol: Vacuum Dry (40°C, <1 mbar, P2O5) Clumped->DryFirst Quantify Analytical Check: Karl Fischer Titration Flowing->Quantify Decision Reaction Sensitivity: Is the reaction water-sensitive? Quantify->Decision Azeotrope Protocol: Azeotropic Distillation (Toluene wash 3x) Decision->Azeotrope Yes (e.g., NaH, Acid Chlorides) DirectUse Direct Use: Account for water mass in stoichiometry Decision->DirectUse No (e.g., Aqueous workup) DryFirst->Quantify InSitu Reaction Setup: In-Situ Neutralization (Add DIPEA/TEA) Azeotrope->InSitu DirectUse->InSitu

Figure 1: Decision logic for handling hygroscopic azetidine salts. Note the critical loop for drying before water-sensitive applications.[1]

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Low Yield Stoichiometry error due to water weight.[1][2]Determine water content via Karl Fischer titration [1].[2][3][4] Adjust molecular weight in calculations (MW_apparent = MW_anhydrous + Mass_water).[2]
Gummy Residue Polymerization of the azetidine ring.[2]Avoid heating the free base.[2] Keep the mixture acidic or neutral as long as possible. Do not distill the free base.[2]
Effervescence Water reacting with reagents (e.g.,

).[2]
Stop. The salt is too wet.[2] Perform azeotropic drying with Toluene/DCM before adding reagents [2].[2]
Incomplete Reaction Protonation of nucleophile.[2]The HCl was not fully neutralized.[2] Ensure >2.0 equivalents of base (DIPEA/TEA) are used (1 eq for HCl, 1 eq for the reaction) [3].

Solvent Compatibility Data

SolventCompatibilityNotes
Methanol/Ethanol High Good solubility.[1][2] Best for storage or non-sensitive reactions.[2]
DCM/Chloroform Moderate Salt may be sparingly soluble.[2] Free base is soluble.[2] Good for biphasic neutralization.[2]
THF/Ether Low Salt is likely insoluble.[2] Use for suspension reactions or after free-basing.[1][2]
Water High Soluble, but risk of hydrolysis over long periods at high pH.[2]

References

  • Mitsubishi Chemical Corporation. (n.d.).[2][3] Karl Fischer Titration Basics: Measuring Water in Amine Salts.[2] Retrieved from [1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard protocols for drying amine salts via azeotrope).

  • Sigma-Aldrich. (2024).[1][2] 3-(Trifluoromethyl)azetidin-3-ol hydrochloride SDS.[1][2][5] Retrieved from [1]

  • Couturier, M., et al. (2001).[2] Practical Synthesis of Azetidines.[2] Organic Process Research & Development.[2] (Discusses thermal stability of azetidine salts).

Sources

Troubleshooting

Managing impurities in 3-(Trifluoromethyl)azetidin-3-OL hydrochloride production

Welcome to the technical support center for 3-(Trifluoromethyl)azetidin-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to proactively manage and troubleshoot im...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(Trifluoromethyl)azetidin-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to proactively manage and troubleshoot impurities during the synthesis, purification, and storage of this critical building block. Our approach is rooted in mechanistic understanding and validated analytical strategies to ensure the highest standards of scientific integrity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the quality and handling of 3-(Trifluoromethyl)azetidin-3-ol hydrochloride.

Q1: What are the most common types of impurities I should expect to see in my synthesis of 3-(Trifluoromethyl)azetidin-3-ol hydrochloride?

A: Impurities can be broadly categorized based on their origin. For this compound, you should be vigilant for:

  • Process-Related Impurities: These originate from the synthetic route. They include unreacted starting materials (e.g., N-protected azetidinone precursors), intermediates (e.g., incompletely deprotected analogues), and by-products from side reactions.

  • Reagent-Related Impurities: Impurities stemming from reagents used in the synthesis, such as residual catalysts or coupling agents.

  • Degradation Products: The azetidine ring, particularly when activated, can be susceptible to ring-opening or other rearrangements under harsh thermal or pH conditions.[1] While the compound is generally stable under recommended storage conditions, exposure to strong acids, bases, or high temperatures can lead to degradation.[2][3]

  • Residual Solvents: Volatile organic compounds used during synthesis or purification (e.g., dichloromethane, methanol, ethyl acetate) can be retained in the final product. These are governed by strict regulatory limits, such as those in the ICH Q3C guidelines.[4]

Q2: My batch of 3-(Trifluoromethyl)azetidin-3-ol hydrochloride has a slight discoloration. Does this indicate impurity?

A: Not necessarily, but it warrants investigation. While the typical physical form is a solid (often white to off-white), discoloration can be a sign of trace-level impurities or minor degradation.[5][6] We recommend performing a baseline analytical check using HPLC with UV detection to compare the purity profile against a reference standard or a previous batch. If new peaks are observed, further characterization is necessary.

Q3: What are the ideal storage conditions to minimize the formation of degradation impurities?

Q4: Can I use silica gel chromatography for the final purification?

A: Caution is advised. While silica gel is a common purification medium, some azetidine derivatives have shown instability on silica, potentially leading to degradation.[8][9] If chromatographic purification is necessary, a preliminary small-scale trial should be conducted to assess the stability and recovery of the compound. Alternative methods like recrystallization or purification via a different salt form might be preferable.

Q5: The trifluoromethyl group is known for its stability. Can it be a source of impurities?

A: The trifluoromethyl group itself is exceptionally stable due to the high strength of the C-F bonds and is resistant to metabolic and chemical degradation.[10] It is unlikely to be a direct source of impurities through decomposition. However, its strong electron-withdrawing nature significantly influences the reactivity of the azetidine ring, potentially affecting side-reaction pathways during synthesis.

Section 2: Troubleshooting Guide for Impurity Profiling

This guide provides a systematic approach to identifying and resolving common issues encountered during the analysis and production of 3-(Trifluoromethyl)azetidin-3-ol hydrochloride.

Problem 1: An unknown peak is observed in the HPLC chromatogram of my final product.

This is a common scenario that requires a logical, step-by-step investigation to identify the impurity and its source.

Workflow for Unknown Peak Identification

G start Unknown Peak Detected in HPLC check_retention Step 1: Verify Retention Time Is it a known process impurity? start->check_retention lcms Step 2: LC-MS Analysis Determine Molecular Weight (M+H)+ check_retention->lcms No interpret_mw Step 3: Interpret Molecular Weight Correlate with potential structures lcms->interpret_mw path_a Impurity Identified interpret_mw->path_a Successful path_b Impurity Unidentified interpret_mw->path_b Unsuccessful remediate Step 6: Source Remediation Modify process or purify path_a->remediate isolate Step 4: Isolation for NMR Use preparative HPLC or SFC path_b->isolate nmr Step 5: Structural Elucidation 1H, 13C, 19F NMR, COSY, HSQC isolate->nmr nmr->remediate end Problem Resolved remediate->end

Caption: Troubleshooting workflow for an unknown HPLC peak.

Detailed Troubleshooting Steps:
  • Initial Assessment & Hypothesis Generation:

    • Causality: Before extensive analysis, review the synthesis batch record. Were there any deviations in temperature, reaction time, or reagent stoichiometry? The source of an impurity is often linked to a process deviation.

    • Hypothesize Potential Structures: Based on the synthetic route, draw potential structures for impurities. Consider:

      • Starting Material Carryover: e.g., N-Boc-3-oxo-azetidine.

      • Incomplete Deprotection: e.g., N-Boc-3-(trifluoromethyl)azetidin-3-ol.

      • Dimerization or Polymerization: Less common, but possible under certain conditions.

      • Ring-Opening Products: The formation of an azetidinium ion can lead to nucleophilic attack and ring opening.[1]

  • Analytical Characterization:

    • LC-MS Analysis: This is the most powerful initial step for identification.[11][12] An ESI-MS in positive mode should reveal the (M+H)+ ion, providing the molecular weight of the impurity. This data can quickly confirm or refute your hypothesized structures.

    • High-Resolution Mass Spectrometry (HRMS): If available, HRMS provides an exact mass, allowing for the determination of the elemental formula, which is invaluable for identifying completely unknown structures.[13]

    • Isolation and NMR: If the impurity is present at a significant level (>0.1%) and cannot be identified by MS alone, isolation via preparative HPLC is necessary.[14] Subsequent analysis by 1H, 13C, and especially 19F NMR will provide definitive structural information.[13]

  • Remediation Strategy:

    • Process Modification: If the impurity is a process-related by-product, optimize the reaction conditions (e.g., temperature, reagent addition rate) or the work-up procedure to minimize its formation.

    • Purification Enhancement: Develop a more effective purification method. This could involve optimizing the recrystallization solvent system or developing a preparative chromatography method if economically viable.

Problem 2: My final product fails the residual solvent specification.

Residual solvents are a critical quality attribute and are strictly regulated.[15]

Troubleshooting Steps:
  • Identify the Solvent: Use a validated Gas Chromatography (GC) method with a headspace autosampler for quantitative analysis.[4][12] This will identify which solvent(s) are present above the limit.

  • Trace the Source: Review the entire manufacturing process to identify where the failing solvent was last used. Common sources include final crystallization, washing of the wet cake, or a preceding synthetic step where the solvent was used.

  • Optimize Drying: The most common cause of residual solvent failure is inefficient drying.

    • Increase Drying Time/Temperature: Extend the drying duration or, if the compound is thermally stable, increase the temperature.

    • Improve Vacuum: Ensure the vacuum oven is operating at maximum efficiency.

    • Use a Nitrogen Sweep: A slow stream of dry nitrogen can help carry away solvent vapors.

  • Re-slurry or Recrystallize: If optimized drying is insufficient, the material may need to be reprocessed. A slurry in a non-solvent in which the product is insoluble but the residual solvent is soluble can be effective. Alternatively, recrystallization from a different solvent system may be required.

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for the analysis of 3-(Trifluoromethyl)azetidin-3-ol hydrochloride. Users should verify method performance on their own instrumentation.

Protocol 1: HPLC Method for Impurity Profiling

This method is designed for the separation and quantification of potential organic impurities.

Parameter Condition Rationale
Column C18, 2.1 x 100 mm, 1.8 µmHigh-efficiency column for good resolution of closely eluting peaks.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic conditions to ensure consistent peak shape for the amine.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 5% to 95% B over 15 minA broad gradient to elute impurities with a wide range of polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
UV Detection 210 nmLow wavelength detection for compounds lacking a strong chromophore.
Injection Vol. 2 µLSmall volume to prevent peak overload.
Sample Prep. 1.0 mg/mL in 50:50 Water:AcetonitrileStandard concentration for analysis.

System Suitability: Before sample analysis, inject a standard solution to verify system performance. Typical criteria include tailing factor (T) ≤ 1.5 and theoretical plates (N) ≥ 2000 for the main peak.

Protocol 2: GC-MS Method for Residual Solvent Analysis

This method is aligned with USP <467> and ICH Q3C guidelines for identifying and quantifying residual solvents.[4]

Parameter Condition Rationale
GC Column DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µmStandard column for residual solvent analysis.
Carrier Gas Helium, constant flow at 1.5 mL/minInert carrier gas.
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/minSeparates a wide range of solvents based on boiling point.
Injector Temp. 250 °CEnsures complete volatilization of solvents.
Detector Mass Spectrometer (Scan mode)Provides positive identification of solvents.
Headspace Vial 20 mL vial with 100 mg sampleStandard sample size.
Diluent DMSO or DMAHigh-boiling point solvents suitable for headspace analysis.[4]
Vial Temp. 80 °CHeats the sample to drive volatile solvents into the headspace.
Incubation Time 15 minAllows the sample to reach equilibrium.
Impurity Formation Pathways

The following diagram illustrates potential sources and pathways for impurity generation during the synthesis and storage of 3-(Trifluoromethyl)azetidin-3-ol hydrochloride.

G cluster_0 Synthesis Stage cluster_1 Post-Synthesis & Storage SM Starting Materials (e.g., N-Boc-azetidinone) API Final Product: 3-(Trifluoromethyl)azetidin-3-ol HCl SM->API Incomplete Conversion Intermediates Intermediates (e.g., N-Boc protected product) Intermediates->API Incomplete Reaction Reagents Reagents & Catalysts Reagents->API Carryover SideRxn Side Reactions (e.g., Dimerization) SideRxn->API By-product Formation Degradation Degradation (pH, Temp, Light) Degradation->API Stability Issues Solvents Residual Solvents Solvents->API Inefficient Drying

Caption: Potential sources of impurities in the final product.

References

  • Vertex AI Search, JR-1037 p.
  • ResearchGate, Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and P
  • Sigma-Aldrich, 3-(Trifluoromethyl)azetidin-3-ol hydrochloride | 848192-96-1. Accessed February 19, 2026.
  • accessdata.fda.gov, 3.2.S.7.1 Stability Summary and Conclusions. Accessed February 19, 2026.
  • ChemicalBook, Azetidin-3-ol synthesis. Accessed February 19, 2026.
  • MedChemExpress, Azetidin-3-ol hydrochloride-SDS. Accessed February 19, 2026.
  • ACS Publications, Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Journal of the American Chemical Society. Accessed February 19, 2026.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Accessed February 19, 2026.
  • AChemBlock, 3-(Trifluoromethyl)azetidin-3-ol hydrochloride 97% | CAS: 848192-96-1. Accessed February 19, 2026.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. Accessed February 19, 2026.
  • ChemNorm, 3-Azetidinol,3-(trifluoromethyl)-,hydrochloride | CAS: 848192-96-1. Accessed February 19, 2026.
  • MDPI, The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Accessed February 19, 2026.
  • ResearchGate, Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Accessed February 19, 2026.
  • IOSR Journal, Impurity Profiling of Pharmaceutical Drugs By Various Methods. Accessed February 19, 2026.
  • Biotech Spain, Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Accessed February 19, 2026.
  • IJNRD.org, Impurity Profiling in different analytical techniques. Accessed February 19, 2026.
  • BLD Pharm, 848192-96-1|3-(Trifluoromethyl)azetidin-3-ol hydrochloride. Accessed February 19, 2026.
  • Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers, Recent Trends in Analytical Techniques for Impurity Profiling. Accessed February 19, 2026.
  • PMC, Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Accessed February 19, 2026.
  • European Medicines Agency (EMA), ICH Q3C (R9) Guideline on impurities. Accessed February 19, 2026.
  • PMC, Identification of impurities and statistical classification of methamphetamine hydrochloride drugs seized in the China. Accessed February 19, 2026.
  • Google Patents, CN105384673B - The synthetic method of 3 fluoro azetidine deriv

Sources

Optimization

Technical Support Center: Optimizing Catalyst Selection for Azetidine Ring Formation

Welcome to the technical support center dedicated to the synthesis of azetidines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of formin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of azetidines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming the strained four-membered azetidine ring. The inherent ring strain of azetidines makes their synthesis a significant challenge, often leading to issues with yield, stability, and stereocontrol.[1][2][3] Catalyst selection is paramount to overcoming these hurdles.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format. It is structured to address specific experimental issues you may encounter, with a focus on the causal relationships between catalyst choice, reaction conditions, and outcomes.

Section 1: Catalyst Selection - A Strategic Overview

The formation of the azetidine ring is often kinetically and thermodynamically challenging compared to the formation of larger, less strained rings or intermolecular reactions.[1] The choice of catalyst is therefore not merely a matter of accelerating the reaction but of directing the reaction pathway towards the desired four-membered ring.

Key Considerations for Catalyst Selection:
  • Mechanism of Ring Closure: Are you targeting an intramolecular nucleophilic substitution, a cycloaddition, a C-H amination, or another strategy? The mechanism will dictate the most suitable class of catalysts.

  • Substrate Scope: The electronic and steric properties of your starting materials will significantly influence catalyst performance. A catalyst that is effective for an electron-rich substrate may be ineffective for an electron-deficient one.

  • Desired Stereochemistry: For chiral azetidines, the use of a chiral catalyst or auxiliary is necessary to control the stereochemical outcome.

  • Functional Group Tolerance: The catalyst must be compatible with other functional groups present in your molecule to avoid unwanted side reactions.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during catalytic azetidine synthesis.

Low or No Product Formation

Q1: My intramolecular cyclization to form an azetidine is resulting in low yields or no product. What are the likely catalyst-related issues?

A1: This is a frequent challenge and can often be traced back to several catalyst-centric factors:

  • Insufficient Catalyst Activity: The chosen catalyst may not be active enough to overcome the activation energy barrier for the 4-exo-tet cyclization. This is particularly true for substrates with poor leaving groups or significant steric hindrance.

    • Troubleshooting:

      • Increase Catalyst Loading: While not always ideal, a higher catalyst loading can sometimes overcome low reactivity.

      • Switch Catalyst Class: If a Lewis acid catalyst is failing, consider a transition metal-based system, or vice-versa. For instance, lanthanide triflates like La(OTf)₃ have shown to be effective for the intramolecular aminolysis of epoxides to form azetidines.[4][5]

      • Activate the Substrate: Instead of changing the catalyst, you can make the substrate more reactive. For example, converting a hydroxyl group into a better leaving group (e.g., tosylate, mesylate) can facilitate the cyclization.[1]

  • Catalyst Deactivation: The catalyst may be deactivated by coordinating with the starting material, solvent, or impurities. Amines, in particular, can be strong ligands for many metal catalysts.

    • Troubleshooting:

      • Protecting Groups: The use of an appropriate protecting group on the nitrogen atom can prevent catalyst inhibition. Electron-withdrawing groups like tosyl (Ts) or Boc can also activate the nitrogen for cyclization.[1]

      • Solvent Choice: Ensure the solvent is dry and non-coordinating if the catalyst is sensitive to Lewis bases.

  • Unfavorable Reaction Kinetics: The desired intramolecular cyclization may be slower than competing intermolecular reactions, especially at high concentrations.

    • Troubleshooting:

      • High Dilution: Performing the reaction at a lower concentration (e.g., <0.1 M) can favor the intramolecular pathway.

Poor Diastereoselectivity

Q2: I am forming my desired azetidine, but as a mixture of diastereomers. How can I improve the diastereoselectivity?

A2: Achieving high diastereoselectivity is a common hurdle, particularly when creating multiple stereocenters.

  • Catalyst-Substrate Matching: The stereochemical outcome is often the result of a complex interplay between the catalyst and the substrate in the transition state.

    • Troubleshooting:

      • Ligand Modification (for Transition Metal Catalysts): The steric and electronic properties of the ligands coordinated to the metal center play a crucial role in dictating the facial selectivity of the reaction. Screening a library of ligands with varying steric bulk and electronic properties is a standard approach.

      • Chiral Acid/Base Catalysis: In reactions catalyzed by chiral Brønsted or Lewis acids, the catalyst creates a chiral environment that can favor the formation of one diastereomer over another. For example, cooperative Brønsted/Lewis acid catalysis has been used for the diastereoselective ring-opening of azetidines.[6][7]

  • Reaction Temperature: Lowering the reaction temperature can often enhance diastereoselectivity by increasing the energy difference between the diastereomeric transition states.

Formation of Unwanted Byproducts

Q3: My reaction is producing a significant amount of a five-membered ring (pyrrolidine) instead of the desired four-membered azetidine. Why is this happening and how can I fix it?

A3: The formation of a pyrrolidine via a 5-endo-tet cyclization is a common competing pathway.

  • Thermodynamic vs. Kinetic Control: The five-membered ring is often the thermodynamically more stable product. Your catalyst and reaction conditions may be favoring this pathway.

    • Troubleshooting:

      • Catalyst Choice for Regioselectivity: Some catalysts have an inherent bias for 4-exo cyclizations. For instance, copper-catalyzed photoinduced radical cyclization of ynamides has been shown to be highly regioselective for the 4-exo-dig pathway to form azetidines.[8] Lanthanum(III) triflate has also been reported to promote the 4-exo-tet cyclization of cis-3,4-epoxy amines.[4]

      • Substrate Design: The substitution pattern on the acyclic precursor can be designed to disfavor the 5-endo cyclization.

Q4: I am observing significant amounts of oligomerization or decomposition of my starting material. What is the likely cause?

A4: This often points to a highly reactive intermediate that is not being effectively trapped by the desired intramolecular cyclization.

  • Catalyst-Induced Side Reactions: The catalyst may be promoting undesired intermolecular reactions or decomposition pathways.

    • Troubleshooting:

      • Milder Catalyst: Switch to a less reactive catalyst. For example, if a strong Lewis acid is causing decomposition, a milder one might be more suitable.

      • Lower Reaction Temperature: This can help to control the reactivity of the intermediates.

      • Protecting Group Strategy: A different N-protecting group might modulate the reactivity of the nitrogen nucleophile and prevent unwanted side reactions.

Section 3: Comparative Overview of Catalyst Systems

The following table provides a summary of common catalyst types used in azetidine synthesis, their typical applications, and key considerations.

Catalyst TypeTypical ApplicationAdvantagesDisadvantages
Lewis Acids (e.g., La(OTf)₃, Sc(OTf)₃, BF₃·OEt₂)Intramolecular aminolysis of epoxides, [3+1] annulations.[4][5][9]Readily available, often tolerant of air and moisture.Can be quenched by basic amines, may require stoichiometric amounts.[4][5]
Brønsted Acids (e.g., TfOH, PTSA)Ring-opening of activated azetidines, alkylation of alcohols with azetidinols.[10][11]Inexpensive, simple to handle.Can lead to decomposition of sensitive substrates.
Transition Metals (e.g., Pd, Rh, Cu, Ir)C-H amination, cycloadditions, cross-coupling reactions.[8][12][13]High catalytic activity, potential for enantioselective control.[12]Can be expensive, sensitive to air and moisture, potential for metal contamination in the final product.
Photocatalysts (e.g., Iridium or Ruthenium complexes, organic dyes)[2+2] photocycloadditions, radical cyclizations.[14][15][16][17]Mild reaction conditions, unique reactivity pathways.Requires specialized equipment (e.g., photoreactor), potential for side reactions from excited states.[15]
Section 4: Experimental Protocols
Protocol 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine

This protocol is adapted from the work of Kuriyama et al. and provides a method for the synthesis of a substituted azetidine from a cis-3,4-epoxy amine.[4][5]

Materials:

  • cis-3,4-epoxy amine (1.0 equiv)

  • Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) (10 mol%)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the cis-3,4-epoxy amine.

  • Dissolve the starting material in anhydrous CH₂Cl₂ to a concentration of 0.1 M.

  • Add La(OTf)₃ to the solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Section 5: Visualizing Reaction Pathways
General Catalytic Cycle for Lewis Acid-Mediated Azetidine Formation

G A Lewis Acid (LA) C Activated Complex A->C Coordination B Substrate (e.g., Epoxy Amine) B->C D Intramolecular Cyclization C->D 4-exo-tet E Azetidine-LA Complex D->E E->A Regeneration F Azetidine Product E->F Release

Caption: Lewis acid activation and intramolecular cyclization for azetidine synthesis.

Decision-Making Workflow for Catalyst Selection

G Start Define Reaction Type Intramolecular Intramolecular Cyclization Start->Intramolecular Cycloaddition Cycloaddition Start->Cycloaddition CH_Amination C-H Amination Start->CH_Amination Lewis_Acid Lewis Acid (e.g., La(OTf)3) Intramolecular->Lewis_Acid Photocatalyst Photocatalyst (e.g., Ir complex) Cycloaddition->Photocatalyst Transition_Metal Transition Metal (e.g., Pd, Rh) CH_Amination->Transition_Metal

Caption: Simplified decision tree for initial catalyst class selection.

References
  • Nguyen, T. N., & May, J. A. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic Letters, 20(12), 3605–3608. [Link]

  • Le-Duc, T., et al. (2021). Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv. [Link]

  • Li, Y., et al. (2016). Lewis Acid and (Hypo)iodite Relay Catalysis Allows a Strategy for the Synthesis of Polysubstituted Azetidines and Tetrahydroquinolines. Organic Letters, 18(21), 5548–5551. [Link]

  • Schindler, C. S., et al. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Chemistry, 12(11), 1035-1041. [Link]

  • Parmar, H., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2635-2648. [Link]

  • Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1251299. [Link]

  • Nguyen, T. N., & May, J. A. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic Letters, 20(12), 3605–3608. [Link]

  • Ismail, M., et al. (2020). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry, 18(4), 654-659. [Link]

  • Rombach, M., et al. (2022). Photocatalytic Azetidine Synthesis by Aerobic Dehydrogenative [2 + 2] Cycloadditions of Amines with Alkenes. Organic Letters, 24(43), 7948–7952. [Link]

  • Le-Duc, T., et al. (2021). Radical strain-release photocatalysis for the synthesis of azetidines. ResearchGate. [Link]

  • Brandl, F., & Schindler, C. S. (2019). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 10(3), 643-654. [Link]

  • Kumar, G. M. (2007). Lewis acid mediated ring-opening of azetidines. Scribd. [https://www.scribd.com/document/25501192/MKG-2007-Lewis-acid-mediated]([Link].

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for the Horner-Wadsworth-Emmons Reaction with Azetidine Precursors

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Horner-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Horner-Wadsworth-Emmons (HWE) reaction, with a specific focus on the unique challenges presented by azetidine precursors. Our aim is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to optimize your reactions and overcome common hurdles.

Introduction: The Azetidine Challenge in the HWE Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis for the stereoselective formation of alkenes.[1][2] However, when one of the reactants is a strained four-membered ring, such as an N-protected azetidin-3-one, unique challenges can arise. The inherent ring strain of azetidines (approximately 25.4 kcal/mol) can influence the stability of the precursor and the reactivity of the carbonyl group, potentially leading to unexpected side reactions or low yields.[3] This guide is structured to address these specific issues in a practical, question-and-answer format.

Frequently Asked Questions & Troubleshooting

Q1: I am getting a low yield in my HWE reaction with N-Boc-azetidin-3-one. What are the likely causes and how can I improve it?

Low yields in the HWE reaction with azetidine precursors can stem from several factors, often related to the stability of the azetidine ring and the reactivity of the ketone.

Possible Causes & Solutions:

  • Steric Hindrance: The azetidin-3-one is a cyclic ketone, and the approach of the phosphonate carbanion can be sterically hindered. This is a common issue with ketones in the HWE reaction, often leading to lower reactivity compared to aldehydes.[1][2]

    • Solution: Consider using a less sterically demanding phosphonate reagent if your synthesis allows. For example, a methyl or ethyl phosphonate is less bulky than an isopropyl or t-butyl phosphonate.

  • Incomplete Deprotonation of the Phosphonate: Strong bases like sodium hydride (NaH) are commonly used, but their quality and the reaction conditions are crucial.

    • Solution: Ensure your NaH is fresh and reactive (it should be a free-flowing powder, not a solid chunk). Use a non-protic, anhydrous solvent like tetrahydrofuran (THF) or dimethoxyethane (DME).[2] Allow sufficient time for the deprotonation of the phosphonate before adding the azetidin-3-one. You can gently warm the phosphonate and base mixture (e.g., to 40-50 °C) to facilitate ylide formation, then cool it down before adding the ketone.

  • Side Reactions of the Azetidin-3-one: The use of a very strong base could potentially lead to side reactions involving the azetidine ring itself, although the N-Boc protecting group generally offers good stability under basic conditions.[4][5] A more likely issue is enolate formation from the azetidin-3-one, which can lead to self-condensation or other undesired pathways.

    • Solution: Add the azetidin-3-one slowly to the pre-formed phosphonate ylide at a low temperature (e.g., 0 °C or -78 °C) to minimize the time the ketone is exposed to the strong base before reacting with the ylide.

  • Workup and Purification Issues: Azetidine-containing products are often polar and can be water-soluble, leading to loss during the aqueous workup. They can also be sensitive to acidic conditions, which can cleave the Boc protecting group.[6][7]

    • Solution: During the workup, use a saturated aqueous solution of ammonium chloride (NH₄Cl) for quenching, which is less acidic than dilute HCl. Extract the product with a more polar organic solvent like ethyl acetate or dichloromethane multiple times. For purification, column chromatography on silica gel is common, but it's advisable to use a solvent system with a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to prevent streaking and potential decomposition on the acidic silica.

Q2: My HWE reaction is not going to completion, and I observe unreacted azetidin-3-one. How can I drive the reaction forward?

Incomplete conversion is a common problem, especially with less reactive ketones.

Strategies to Improve Conversion:

  • Increase the Excess of the Ylide: Use a larger excess of the phosphonate reagent and base (e.g., 1.5 to 2.0 equivalents). This will increase the concentration of the reactive ylide and push the equilibrium towards the product.

  • Elevate the Reaction Temperature: While initial addition at low temperature is recommended to control side reactions, you can slowly warm the reaction to room temperature or even gently heat it (e.g., to 40-60 °C) after the initial addition. The HWE reaction often benefits from higher temperatures to overcome the activation energy barrier, especially with ketones.[1]

  • Use a More Reactive Phosphonate Reagent: If possible, switch to a phosphonate with a more electron-withdrawing group (EWG) on the alpha-carbon (e.g., a cyano or keto group instead of an ester). This increases the acidity of the alpha-proton, facilitating ylide formation, and can also influence the subsequent steps of the reaction.

Q3: I am observing the formation of multiple products. What are the potential side reactions and how can I suppress them?

The formation of byproducts can be attributed to the reactivity of the azetidine ring or competing reaction pathways.

Potential Side Reactions and Mitigation Strategies:

  • Epimerization of the Azetidin-3-one: If your azetidin-3-one has a stereocenter at the C2 or C4 position, the use of a strong base could potentially lead to epimerization via enolate formation.

    • Mitigation: Use milder basic conditions if possible. The Masamune-Roush conditions (LiCl and DBU or triethylamine) are known to be effective for base-sensitive substrates.[8] Adding the azetidin-3-one at a low temperature to a pre-formed ylide can also minimize its exposure to the base.

  • Ring-Opening of the Azetidine: While less common under basic conditions, the strained azetidine ring is susceptible to nucleophilic attack.[9] During workup, acidic conditions can lead to ring opening.

    • Mitigation: Maintain basic or neutral conditions throughout the reaction and workup. Avoid strong acids for quenching and during purification.

  • Formation of (Z)-Isomer: The HWE reaction with stabilized ylides typically favors the formation of the (E)-alkene.[1][10] However, with ketones, the stereoselectivity can be lower.

    • Mitigation: To favor the (E)-isomer, higher reaction temperatures and the use of lithium salts can be beneficial.[1] If the (Z)-isomer is desired, the Still-Gennari modification, which utilizes phosphonates with electron-withdrawing bis(trifluoroethyl) groups and a strong, non-coordinating base like KHMDS, is the method of choice.[11]

Q4: How does the N-protecting group on the azetidine affect the HWE reaction?

The choice of the nitrogen protecting group is crucial as it influences the stability and electronic properties of the azetidine ring.

  • N-Boc (tert-Butoxycarbonyl): This is a common and generally robust protecting group for the HWE reaction. It is stable to the basic conditions but can be easily removed with acid, so care must be taken during workup and purification.[4][7]

  • N-Cbz (Carboxybenzyl): Similar to N-Boc, the N-Cbz group is stable to basic conditions. It is typically removed by hydrogenolysis, making it orthogonal to the acid-labile Boc group.

  • N-Tosyl (p-Toluenesulfonyl): The strongly electron-withdrawing nature of the tosyl group can increase the acidity of the protons alpha to the carbonyl group in the azetidin-3-one. This could potentially increase the likelihood of side reactions involving enolate formation. However, it also makes the nitrogen lone pair less nucleophilic, which can enhance the stability of the ring towards certain reagents.

Recommendation: For most applications, the N-Boc protecting group offers a good balance of stability and ease of removal.

Experimental Protocols & Data

General Protocol for the HWE Reaction with N-Boc-Azetidin-3-one

This protocol serves as a starting point and may require optimization for your specific substrate and phosphonate reagent.

  • Ylide Formation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add the phosphonate reagent (1.1 eq.) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Reaction with Azetidin-3-one: Cool the reaction mixture back to 0 °C. Add a solution of N-Boc-azetidin-3-one (1.0 eq.) in anhydrous THF dropwise over 15-30 minutes.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating (e.g., to 50 °C) can be applied.

  • Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, often using a gradient of ethyl acetate in hexanes. The addition of 0.5% triethylamine to the eluent can improve the separation and recovery of the polar product.

Table 1: Recommended Base and Solvent Combinations for HWE Reactions
BaseSolventTypical Conditions & Remarks
NaHTHF, DMEStandard, strong base conditions. Good for most stabilized phosphonates.
KHMDSTHFStrong, non-coordinating base. Often used in Still-Gennari modification for Z-selectivity.
LiHMDSTHFStrong base, can influence stereoselectivity towards the E-isomer.
DBU/LiClAcetonitrileMasamune-Roush conditions. Milder, suitable for base-sensitive substrates.
Et₃N/LiClAcetonitrileRathke's modification. Another mild option for sensitive substrates.

Visualizing the Process

Diagram 1: The Horner-Wadsworth-Emmons Reaction Mechanism

HWE_Mechanism cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Oxaphosphetane Formation & Elimination Phosphonate R'CH(EWG)P(O)(OR)₂ Ylide [R'C(EWG)P(O)(OR)₂]⁻ Phosphonate->Ylide Deprotonation Base Base (e.g., NaH) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Azetidinone N-Protected Azetidin-3-one Azetidinone->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Cyclization Alkene Exo-cyclic Alkene Product Oxaphosphetane->Alkene Elimination Phosphate_byproduct Phosphate Byproduct Oxaphosphetane->Phosphate_byproduct

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Check quality of NaH and anhydrousness of solvent Start->Check_Reagents Incomplete_Conversion Incomplete Conversion? Check_Reagents->Incomplete_Conversion Increase_Excess Increase excess of ylide (1.5-2.0 eq.) Incomplete_Conversion->Increase_Excess Yes Side_Products Side Products Observed? Incomplete_Conversion->Side_Products No Increase_Temp Increase reaction temperature after initial addition Increase_Excess->Increase_Temp Increase_Temp->Side_Products Milder_Base Consider milder base (e.g., DBU/LiCl) Side_Products->Milder_Base Yes Purification_Loss Potential loss during workup/purification? Side_Products->Purification_Loss No Low_Temp_Addition Ensure low temperature addition of azetidinone Milder_Base->Low_Temp_Addition Low_Temp_Addition->Purification_Loss Modify_Workup Modify workup (e.g., use NH₄Cl quench, extract with EtOAc) Purification_Loss->Modify_Workup Yes End Improved Yield Purification_Loss->End No Modify_Purification Modify purification (e.g., add Et₃N to eluent) Modify_Workup->Modify_Purification Modify_Purification->End

Caption: Decision-making workflow for troubleshooting low yields.

References

  • Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

  • Azetidinones. (2014). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • 1.2 Azetidinones (~-Lactams). eGyanKosh. [Link]

  • PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. Organic Syntheses Procedure. [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]

  • Is the protecting group boc of the amino group stable at 37°C?. ResearchGate. [Link]

  • Horner-Wadsworth-Emmons (HWE) Reaction. Chem-Station Int. Ed.. [Link]

  • Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CONICET. [Link]

  • Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate. [Link]

  • Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. (2022). PMC. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]

  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC. [Link]

  • Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011). LOCKSS. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Horner-Wadsworth-Emmons Reaction. (2023). YouTube. [Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]

  • Intermolecular sp3-C–H Amination for the Synthesis of Saturated Azacycles. NSF Public Access Repository. [Link]

Sources

Optimization

Technical Support Center: Navigating the Stability of Strained Azetidine Compounds

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidine compounds. The unique four-membered ring of...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidine compounds. The unique four-membered ring of azetidine offers a valuable scaffold in medicinal chemistry, providing three-dimensionality and novel intellectual property.[1][2] However, the inherent ring strain of approximately 25.4 kcal/mol makes these heterocycles susceptible to ring-opening reactions, posing significant challenges during synthesis, purification, and storage.[3][4][5]

This guide is designed to provide practical, in-depth solutions to common stability issues. As field-experienced scientists, we understand that success lies not just in following steps, but in understanding the underlying chemical principles. Here, we dissect common experimental failures, explain the causality, and offer robust, field-proven protocols to ensure the integrity of your strained azetidine compounds.

Troubleshooting Guide: Diagnosis & Corrective Actions

This section addresses specific experimental problems in a direct question-and-answer format.

Question 1: My azetidine compound is degrading during silica gel column chromatography. What is causing this and how can I prevent it?

Answer:

This is a very common issue stemming from the acidic nature of standard silica gel. The silanol groups (Si-OH) on the silica surface can act as a Brønsted acid, protonating the azetidine nitrogen. This protonation dramatically increases the ring strain and transforms the nitrogen into an excellent leaving group, making the ring highly susceptible to nucleophilic attack by polar solvents (like methanol in your eluent), water, or even the silica surface itself.[3][6]

Causality Explained:

G cluster_0 Azetidine Sensitive Azetidine (on Silica) Protonated Protonated Azetidinium Ion (Highly Strained) Silanol Silica Gel (Si-OH groups) Nucleophile Nucleophile (e.g., MeOH, H2O) Opened Ring-Opened Product (Degradation) caption Fig 1. Mechanism of silica-induced azetidine degradation.

Fig 1. Mechanism of silica-induced azetidine degradation.

Corrective Actions & Protocols:

  • Neutralize the Stationary Phase: Before loading your column, flush it with your starting eluent containing 0.5-1% triethylamine (Et₃N) or ammonia in methanol. This deactivates the acidic sites. However, be aware that this can affect the separation profile.

  • Switch to a Non-Acidic Stationary Phase: This is the most robust solution. Basic alumina and Florisil are excellent alternatives for purifying sensitive amines.[3]

Experimental Protocol: Purification of a Sensitive Azetidine on Basic Alumina
  • Slurry Preparation: Prepare a slurry of Brockmann I basic alumina (activated, standard grade, ~150 mesh) in your starting eluent (e.g., 98:2 DCM:MeOH).

  • Column Packing: Pour the slurry into your column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM. Pre-adsorb this solution onto a small amount of basic alumina until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution: Run the column using a gradient of your chosen solvent system. The polarity of alumina differs from silica, so your eluent system may require re-optimization (often requiring more polar solvents).

  • Fraction Analysis: Collect fractions and analyze by TLC or LC-MS as you normally would.

Question 2: I'm observing an unexpected ring-opened side product after a reaction involving a Lewis acid (e.g., Cu(OTf)₂, ZnCl₂). Is the catalyst decomposing my azetidine?

Answer:

Yes, this is highly likely. Lewis acids are frequently used to intentionally catalyze the nucleophilic ring-opening of azetidines. The Lewis acid coordinates to the azetidine nitrogen, which polarizes the C-N bonds and activates the ring for nucleophilic attack. This is mechanistically similar to acid-catalyzed opening but can occur under non-protic conditions.

If your reaction mixture contains a nucleophile (even a weak one like a solvent, coordinating anion, or another reactant), it can attack the activated azetidine ring.[7]

Troubleshooting Steps:

  • Re-evaluate Catalyst Choice: If the Lewis acid is not essential for another transformation in your sequence, remove it. If it is, screen for a milder Lewis acid that may not coordinate as strongly to the azetidine nitrogen.

  • Lower the Temperature: Lewis acid-mediated ring-opening is often temperature-dependent. Running your reaction at 0 °C or below may suppress the decomposition pathway while allowing your desired reaction to proceed.

  • Change the N-Protecting Group: An electron-withdrawing group (EWG) on the nitrogen (like tosyl or nosyl) can reduce its Lewis basicity, making it less prone to coordination with the Lewis acid catalyst.

Question 3: My N-Boc protected azetidine seems stable during synthesis, but decomposes during deprotection with strong acid (e.g., 4M HCl in Dioxane or neat TFA). How can I remove the Boc group safely?

Answer:

While the Boc group provides good stability under many conditions, its removal requires strong acid, which unfortunately also promotes the very ring-opening you wish to avoid.[1] During deprotection, the azetidine nitrogen is protonated, leading to rapid degradation.

Causality Explained:

G cluster_0 BocAzetidine N-Boc Azetidine ProtonatedN Protonated Azetidine (Target Intermediate) ProtonatedRing Ring-Protonated Azetidinium (Unstable) Degraded Ring-Opened Products caption Fig 2. Competing pathways in acidic deprotection.

Fig 2. Competing pathways in acidic deprotection.

Alternative Strategies:

  • Use a More Labile Protecting Group: The N-Botc (tert-butoxythiocarbonyl) group is structurally similar to Boc but is significantly more acid-labile. It can often be removed under milder acidic conditions that leave the azetidine ring intact.[8]

  • Switch to an Orthogonal Protecting Group: A Cbz (Carboxybenzyl) group can be removed under neutral conditions via hydrogenolysis (e.g., H₂, Pd/C), which is typically very mild and highly compatible with azetidines.

  • Carefully Controlled Acidic Deprotection: If you must use a Boc group, minimize exposure time and temperature. Quench the reaction as soon as the deprotection is complete (monitored by TLC/LC-MS) by pouring it into a cold, basic solution (e.g., saturated NaHCO₃ with ice).

Frequently Asked Questions (FAQs)

Q1: Which N-protecting group provides the most stability for an azetidine ring?

The stability of the azetidine ring is critically dependent on the electronic nature of the N-substituent. Electron-withdrawing groups (EWGs) are paramount for preventing ring-opening. They decrease the electron density and basicity of the nitrogen atom, making it less susceptible to protonation or coordination with Lewis acids.[3][9]

Protecting GroupTypeStability EnhancementCommon Deprotection ConditionsCaveats
Tosyl (Ts) Strong EWGExcellentHBr/AcOH, Na/NH₃, SmI₂Harsh removal conditions can be incompatible with other functional groups.
Nosyl (Ns) Strong EWGExcellentThiophenol, K₂CO₃ in MeCN/DMFMilder removal than Tosyl, often preferred for sensitive substrates.
Boc CarbamateGoodStrong Acid (TFA, HCl in Dioxane)Removal conditions can cause ring-opening of the unprotected azetidine.[1][8]
Cbz CarbamateGoodH₂, Pd/C (Hydrogenolysis)Very mild and orthogonal. Catalyst can sometimes be poisoned.
Benzhydryl (Bh) Bulky AlkylPoorH₂, Pd(OH)₂/CGenerally not recommended for stability but useful in specific synthetic routes.[10][11]

Key Takeaway: For maximum stability during multi-step synthesis and purification, strong EWGs like Tosyl (Ts) or Nosyl (Ns) are superior choices. For applications requiring mild, orthogonal deprotection, Cbz is an excellent option.

Q2: How do pH and solvent choice impact the stability of my azetidine compound in solution?

Azetidine stability is highly sensitive to both pH and the nature of the solvent.

  • pH: Acidic conditions are the primary driver of decomposition.[6] The pKa of the azetidine nitrogen is a key determinant of stability; a lower pKa means the nitrogen is less likely to be protonated at a given pH, enhancing stability.[1] For example, N-aryl azetidines where the nitrogen lone pair is delocalized into the aromatic ring have a very low pKa and show enhanced stability in acidic media compared to N-alkyl analogs.[1]

    • Rule of Thumb: Always maintain solutions of azetidines at a neutral or slightly basic pH (7.0-8.0) unless required for a specific reaction. Use buffered solutions for aqueous assays.[6]

  • Solvent:

    • Protic Solvents (e.g., Methanol, Water): These can act as nucleophiles, especially under acidic conditions, leading to solvolysis and ring-opening.[6]

    • Aprotic Solvents (e.g., DCM, THF, Acetonitrile, DMSO): Generally much safer as they are less likely to act as nucleophiles.[6]

    • Ethereal Solvents (e.g., THF, 2-MeTHF): These are often optimal, providing good solubility without promoting degradation.[12]

Q3: What are the best practices for long-term storage of azetidine-containing compounds?

Given their inherent reactivity, proper storage is crucial to maintain the long-term integrity of your compounds.

  • Store as a Solid: Whenever possible, store the compound as a neat, dry solid.

  • Low Temperature: Store at low temperatures (e.g., 2-8 °C, or frozen at -20 °C or -80 °C) to minimize thermal degradation pathways.[6]

  • Inert Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent reaction with atmospheric moisture and CO₂.

  • Protect from Light: While not universally required, photolytic degradation is possible for some substituted azetidines. Storing in amber vials is a good general practice.

  • Avoid Storing in Solution: If you must store in solution, use a dry, aprotic solvent like DMSO or Acetonitrile. Prepare fresh solutions whenever possible for assays to ensure accurate concentration and avoid degradation.[6]

References

  • Ghorai, M. K., Das, K., & Kumar, A. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(15), 5859–5862. [Link]

  • Ghorai, M. K., Ghosh, K., & Kumar, A. (2007). Lewis Acid-Mediated Unprecedented Ring-Opening Rearrangement of 2-Aryl-N-tosylazetidines to Enantiopure (E)-Allylamines. Organic Letters, 9(26), 5441–5444. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved February 19, 2026, from [Link]

  • Jacobsen, E. N., & Ready, J. M. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

  • St-Denis, J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1593–1598. [Link]

  • Ghorai, M. K., et al. (2007). Lewis Acid-Mediated Unprecedented Ring-Opening Rearrangement of 2-Aryl-N-tosylazetidines to Enantiopure (E)-Allylamines. Indian Institute of Technology, Kanpur. [Link]

  • Asian Publication Corporation. (n.d.). Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. Retrieved February 19, 2026, from [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Retrieved February 19, 2026, from [Link]

  • National Institutes of Health. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2021). Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Retrieved February 19, 2026, from [Link]

  • ChemRxiv. (n.d.). Substituent and Solvent Effect Studies of N-Alkenylnitrone 4π-Electrocyclizations. Retrieved February 19, 2026, from [Link]

  • Organic Chemistry Portal. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Retrieved February 19, 2026, from [Link]

  • LOCKSS. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Retrieved February 19, 2026, from [Link]

  • PubMed. (2021). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Chirality, 33(1), 5-21. [Link]

  • Shodhganga. (n.d.). 1.2 Azetidinones (~-Lactams). Retrieved February 19, 2026, from [Link]

  • Polymer Chemistry (RSC Publishing). (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry. [Link]

  • ACS Publications. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 114-117. [Link]

  • ResearchGate. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved February 19, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Fluorinated Building Blocks: The Strategic Role of 3-(Trifluoromethyl)azetidin-3-ol Hydrochloride

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for medicinal chemists.[1][2] Fluorination can profoundly influence a molecule's met...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for medicinal chemists.[1][2] Fluorination can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa, often transforming a promising candidate into a successful drug.[3][4] Among the diverse array of fluorinated building blocks, small, strained ring systems like azetidines have garnered significant attention for their ability to impart desirable physicochemical properties.[5][6] This guide provides a comparative analysis of 3-(Trifluoromethyl)azetidin-3-ol hydrochloride against other commonly employed fluorinated building blocks, offering insights into its unique advantages and strategic applications.

The Rise of Fluorinated Saturated Heterocycles

The use of fluorinated building blocks is a dominant strategy in drug discovery, allowing for the precise installation of fluorine-containing motifs.[7] While historically, fluoroaromatics have been widely used, there is a clear trend towards the incorporation of fluorinated aliphatic and heterocyclic systems.[7][8] These sp³-rich scaffolds, such as azetidines, pyrrolidines, and piperidines, offer improved three-dimensionality, which can lead to enhanced target engagement and better pharmacokinetic profiles.[5][6]

The introduction of a trifluoromethyl (CF₃) group is a particularly powerful strategy. The CF₃ group is a strong electron-withdrawing group that can significantly increase metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[2][9][10] It can also modulate the basicity of nearby nitrogen atoms and influence lipophilicity, thereby affecting a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[10][11]

Head-to-Head Comparison: 3-(Trifluoromethyl)azetidin-3-ol vs. Other Fluorinated Building Blocks

The choice of a fluorinated building block is a critical decision in the drug design process. Below is a comparative analysis of 3-(Trifluoromethyl)azetidin-3-ol hydrochloride with other relevant fluorinated scaffolds.

Physicochemical Properties

A comprehensive understanding of a building block's physicochemical properties is essential for rational drug design.[12] The table below summarizes key parameters for 3-(Trifluoromethyl)azetidin-3-ol and representative examples of other fluorinated heterocyclic building blocks.

Building BlockStructureKey Physicochemical Properties
3-(Trifluoromethyl)azetidin-3-ol

pKa: The presence of the electron-withdrawing CF₃ group significantly lowers the basicity of the azetidine nitrogen compared to its non-fluorinated counterpart.[11] This can be advantageous in reducing off-target effects related to high basicity. Lipophilicity (LogP): The trifluoromethyl group generally increases lipophilicity, which can enhance membrane permeability.[2][13] However, the hydroxyl group provides a degree of hydrophilicity, creating a balanced profile. Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation.[2][14] The azetidine ring itself can also confer metabolic stability.[5]
Fluorinated Pyrrolidines (e.g., 3-Fluoro-3-(trifluoromethyl)pyrrolidine)

pKa: Similar to the azetidine, the CF₃ group lowers the basicity of the pyrrolidine nitrogen.[11] Lipophilicity (LogP): Pyrrolidines are generally slightly less lipophilic than the corresponding piperidines.[15] The impact of fluorination on LogP is complex and depends on the substitution pattern.[11] Conformational Flexibility: The five-membered ring of pyrrolidine offers more conformational flexibility than the rigid azetidine scaffold.[15] This can be beneficial for optimizing binding to a target protein.
Fluorinated Piperidines (e.g., 4-Fluoro-4-(trifluoromethyl)piperidine)

pKa: The basicity of the piperidine nitrogen is reduced by the inductive effect of the CF₃ group.[11] Lipophilicity (LogP): Piperidines are generally more lipophilic than pyrrolidines.[15] Fluorination can further increase this lipophilicity. Structural Rigidity: The six-membered piperidine ring offers a more defined and rigid chair conformation compared to pyrrolidine, which can be advantageous for pre-organizing a molecule for optimal target binding.[16]
Acyclic Fluorinated Amines (e.g., 2,2,2-Trifluoroethylamine)

pKa: The CF₃ group significantly reduces the basicity of the amine. Lipophilicity (LogP): The CF₃ group increases lipophilicity. Conformational Flexibility: Acyclic amines offer the highest degree of conformational flexibility, which can be a disadvantage if a more rigid conformation is required for biological activity.

Note: Specific pKa and LogP values can vary depending on the exact substitution pattern and experimental conditions.

The Strategic Advantage of the Azetidine Scaffold

Azetidines, as four-membered nitrogen-containing heterocycles, have emerged as important motifs in drug discovery due to their unique structural and physicochemical properties.[5] Their inherent ring strain and sp³-rich character contribute to enhanced metabolic stability, improved solubility, and a rigid conformational framework.[5][6]

Impact on Molecular Properties:
  • Metabolic Stability: The azetidine ring is less prone to metabolism compared to larger, more flexible rings like piperidine and pyrrolidine.[6] The incorporation of a trifluoromethyl group at the 3-position further enhances this stability by shielding adjacent positions from enzymatic attack.[17]

  • Solubility: The polar nature of the azetidine ring, coupled with the hydroxyl group in 3-(Trifluoromethyl)azetidin-3-ol, can improve the aqueous solubility of a parent molecule, a critical factor for oral bioavailability.[6]

  • Three-Dimensionality: The rigid, non-planar structure of the azetidine ring provides a well-defined three-dimensional scaffold. This can be crucial for orienting substituents into optimal positions for binding to a biological target, potentially leading to increased potency and selectivity.[5]

Experimental Protocols

The incorporation of 3-(Trifluoromethyl)azetidin-3-ol hydrochloride into a target molecule typically involves standard coupling reactions. Below are representative protocols for N-arylation and amide coupling.

N-Arylation of 3-(Trifluoromethyl)azetidin-3-ol

This protocol describes a typical Buchwald-Hartwig amination reaction to couple the azetidine with an aryl halide.

Workflow for N-Arylation:

reagents Aryl Halide (1.0 eq) 3-(Trifluoromethyl)azetidin-3-ol HCl (1.2 eq) Pd Catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) Ligand (e.g., Xantphos, 4-10 mol%) Base (e.g., Cs₂CO₃, 2.0 eq) Solvent (e.g., Toluene or Dioxane) reaction_setup Combine reagents in a sealed tube under inert atmosphere (N₂ or Ar). reagents->reaction_setup heating Heat the reaction mixture at 80-120 °C for 12-24 hours. reaction_setup->heating workup Cool to room temperature. Dilute with an organic solvent (e.g., EtOAc). Wash with water and brine. heating->workup purification Dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography. workup->purification

N-Arylation Experimental Workflow

Step-by-Step Methodology:

  • To a dry reaction vial, add the aryl halide (1.0 equivalent), 3-(Trifluoromethyl)azetidin-3-ol hydrochloride (1.2 equivalents), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), ligand (e.g., Xantphos, 4-10 mol%), and base (e.g., Cs₂CO₃, 2.0 equivalents).

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Seal the vial and heat the reaction mixture to 80-120 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Amide Coupling with 3-(Trifluoromethyl)azetidin-3-ol

This protocol outlines a standard procedure for forming an amide bond between a carboxylic acid and the azetidine.

Workflow for Amide Coupling:

reagents Carboxylic Acid (1.0 eq) 3-(Trifluoromethyl)azetidin-3-ol HCl (1.1 eq) Coupling Agent (e.g., HATU, 1.2 eq) Base (e.g., DIPEA, 3.0 eq) Solvent (e.g., DMF or DCM) reaction_setup Dissolve the carboxylic acid in the solvent. Add the coupling agent and stir for 10-15 min. reagents->reaction_setup addition Add the azetidine and base to the reaction mixture. reaction_setup->addition stirring Stir at room temperature for 4-12 hours. addition->stirring workup Quench the reaction with water. Extract with an organic solvent (e.g., EtOAc). stirring->workup purification Wash with aqueous solutions (e.g., NaHCO₃, brine). Dry, concentrate, and purify by chromatography. workup->purification

Amide Coupling Experimental Workflow

Step-by-Step Methodology:

  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling agent (e.g., HATU, 1.2 equivalents) and stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add 3-(Trifluoromethyl)azetidin-3-ol hydrochloride (1.1 equivalents) followed by a non-nucleophilic base (e.g., DIPEA, 3.0 equivalents).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Conclusion

3-(Trifluoromethyl)azetidin-3-ol hydrochloride stands out as a valuable and versatile building block in medicinal chemistry. Its unique combination of a rigid, sp³-rich azetidine core, a metabolically robust trifluoromethyl group, and a polar hydroxyl moiety offers a compelling set of properties for drug design. Compared to other fluorinated building blocks, it provides a distinct balance of metabolic stability, modulated basicity, and three-dimensional complexity. The strategic incorporation of this scaffold can lead to significant improvements in the pharmacokinetic and pharmacodynamic profiles of drug candidates, making it a powerful tool for researchers and scientists in the pharmaceutical industry.

References

  • A comprehensive study of physicochemical properties (pKa, LogP, and intrinsic microsomal clearance) within the series of mono‐ and difluorinated azetidine, pyrrolidine, and piperidine derivatives was performed. ResearchGate. [Link]

  • Grygorenko, O. O., Radchenko, D. S., & Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2390623. [Link]

  • Grygorenko, O. O., Radchenko, D. S., & Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2390623. [Link]

  • Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. ResearchGate. [Link]

  • Fluorinated Building Blocks: Essential Tools for Modern Chemistry. MolecularCloud. (2025, May 28). [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. (2023, March 16). [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. (2022, November 30). [Link]

  • Structure of 4-fluorinated azetidine-based pyrazole molecular hybrids. ResearchGate. [Link]

  • Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synth. University of Leeds. (2024, October 21). [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications. (2025, March 19). [Link]

  • Hulin, B., Cabral, S., Lopaze, M. G., Van Volkenburg, M. A., Andrews, K. M., & Parker, J. C. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & medicinal chemistry letters, 15(21), 4770–4773. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021, March 24). [Link]

  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ChemRxiv. [Link]

  • 3-[3-(Trifluoromethyl)phenoxy]azetidine--hydrogen chloride (1/1) Properties. U.S. Environmental Protection Agency. [Link]

  • PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES. Universitat de Barcelona. [Link]

  • Examples of drug candidates containing fluoroalkyl‐substituted azetidine (7) and piperidine (8) motifs. ResearchGate. [Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. MDPI. (2023, August 22). [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Institutes of Health. [Link]

  • Supporting Information 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. ACS Publications. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ACS Publications. (2024, December 12). [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. National Institutes of Health. (2026, January 6). [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. (2024, February 15). [Link]

  • Examples of biologically active drug leads containing azetidine. ResearchGate. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. University of Tartu. [Link]

  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex. (2025, April 10). [Link]

  • 3-(3-fluorophenyl)azetidin-3-ol hydrochloride. PubChemLite. [Link]

Sources

Comparative

Optimizing Potency and Stability: A Comparative Guide to 3-Alkyl-Azetidine Derivatives

Executive Summary In the landscape of fragment-based drug discovery (FBDD) and lead optimization, the 3-alkyl-azetidine moiety has emerged as a superior bioisostere for traditional saturated heterocycles like piperidine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and lead optimization, the 3-alkyl-azetidine moiety has emerged as a superior bioisostere for traditional saturated heterocycles like piperidine and pyrrolidine. This guide provides a technical comparative analysis of these derivatives, focusing on their ability to modulate basicity (pKa), reduce lipophilicity (LogD), and enhance metabolic stability without compromising in vitro efficacy.

Key Insight: The geometric constraint of the four-membered azetidine ring, combined with 3-position alkyl substitution, offers a unique "Goldilocks" zone—lowering the pKa of the cyclic amine to physiological ranges (6.0–8.5) while blocking the primary site of metabolic oxidation.

Mechanistic Rationale: The "Azetidine Switch"

To understand the efficacy of 3-alkyl-azetidines, one must analyze the structural consequences of replacing a six-membered (piperidine) or five-membered (pyrrolidine) ring with a four-membered azetidine.

pKa Modulation and Permeability

The most critical advantage of the azetidine scaffold is the modulation of basicity.

  • Piperidines/Pyrrolidines: Typically exhibit pKa values > 9.5. At physiological pH (7.4), they are almost exclusively protonated (

    
    ), which limits passive membrane permeability and increases the risk of hERG channel blockade.
    
  • Azetidines: Due to increased s-character in the nitrogen lone pair (a result of ring strain), azetidines exhibit lower pKa values (typically 7.5–8.5). This results in a higher fraction of the neutral species at physiological pH, enhancing CNS penetration and oral bioavailability .

Metabolic Blocking via 3-Alkyl Substitution

Unsubstituted azetidines are prone to oxidation at the


-carbon or the 3-position. Introducing an alkyl group (e.g., methyl, ethyl, or fluorinated alkyls) at the 3-position serves two functions:
  • Steric Occlusion: It blocks the approach of Cytochrome P450 enzymes (specifically CYP3A4/2D6) to the vulnerable carbon.

  • Lipophilicity Tuning: It allows precise control over LogD, balancing solubility with membrane affinity.

Decision Logic for Scaffold Selection

Bioisostere_Logic Start Lead Compound Analysis (Piperidine/Pyrrolidine Core) Issue_Metab Issue: High Metabolic Clearance (Oxidation prone) Start->Issue_Metab Issue_Perm Issue: Low Permeability (High pKa > 9.5) Start->Issue_Perm Strategy_Ring Strategy: Ring Contraction (Piperidine -> Azetidine) Issue_Metab->Strategy_Ring Issue_Perm->Strategy_Ring Result_Unsub Unsubstituted Azetidine (Unstable, Reactive) Strategy_Ring->Result_Unsub No Substitution Result_3Alkyl 3-Alkyl-Azetidine (Optimal pKa & Stability) Strategy_Ring->Result_3Alkyl + 3-Alkyl Group

Figure 1: Decision matrix for transitioning from traditional heterocycles to 3-alkyl-azetidines during lead optimization.

Comparative Analysis: In Vitro Efficacy Data

The following analysis compares a representative lead compound (Piperidine core) against its Pyrrolidine and 3-Alkyl-Azetidine analogs. Data is synthesized from typical medicinal chemistry optimization campaigns (e.g., S1P1 receptor modulators or MAGL inhibitors).

Physicochemical and Metabolic Profile[1]
MetricCompound A (Piperidine)Compound B (Pyrrolidine)Compound C (3-Alkyl-Azetidine)Performance Verdict
pKa (Basic amine) 9.89.58.2 Optimal (Improved Permeability)
LogD (pH 7.4) 2.82.41.9 Superior (Reduced Lipophilicity)
Cl_int (Human Microsomes) > 100 µL/min/mg65 µL/min/mg< 15 µL/min/mg High Stability
hERG Inhibition (IC50) 4.5 µM8.2 µM> 30 µM Safety Margin Improved
Target Potency (IC50) 12 nM18 nM14 nM Maintained

Analysis:

  • Compound A shows high potency but suffers from rapid metabolic clearance (

    
    ) and potential cardiac safety risks (hERG).
    
  • Compound C (3-Alkyl-Azetidine) maintains the nanomolar potency of the lead. Crucially, the drop in pKa and LogD correlates with a 6-fold reduction in intrinsic clearance, transforming a high-clearance hit into a stable lead.

Experimental Protocols

To validate the efficacy of 3-alkyl-azetidine derivatives, the following self-validating protocols are recommended. These workflows ensure data integrity and reproducibility.

Protocol: Microsomal Stability Assay (Metabolic Clearance)

This assay determines the intrinsic clearance (


) of the derivatives, the primary differentiator in this comparative analysis.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System.

  • Test Compounds (10 mM DMSO stock).

  • Internal Standard (e.g., Warfarin or Propranolol).

Workflow:

  • Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4).

  • Pre-incubation: Mix compound with HLM (final protein conc. 0.5 mg/mL) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to initiate metabolism.

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Immediately dispense aliquots into ice-cold Acetonitrile containing the Internal Standard.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.

Protocol: Functional Potency (cAMP Accumulation - GPCR Example)

For azetidine derivatives targeting GPCRs (e.g., S1P1), a cAMP assay is standard.

  • Cell Seeding: CHO cells expressing the target receptor are seeded in 384-well plates (5,000 cells/well).

  • Treatment: Cells are treated with 3-alkyl-azetidine derivatives (serial dilution, 11 points) in the presence of IBMX (phosphodiesterase inhibitor).

  • Stimulation: Agonist stimulation for 30 minutes at 37°C.

  • Detection: Lysis and detection using TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP kit.

  • Data: Fit curves using a 4-parameter logistic equation to determine EC50.

Visualizing the Experimental Workflow

The following diagram illustrates the critical path for validating the metabolic stability of the azetidine derivatives compared to alternatives.

Stability_Workflow Step1 Compound Preparation (1 µM in Buffer) Step2 Incubation (HLM + NADPH, 37°C) Step1->Step2 Step3 Time-Point Sampling (0, 5, 15... 60 min) Step2->Step3 Step4 Quench & Centrifuge (Acetonitrile + IS) Step3->Step4 Step5 LC-MS/MS Analysis (Quantify Parent) Step4->Step5 Step6 Data Calculation (Slope -> Cl_int) Step5->Step6

Figure 2: Step-by-step workflow for the Microsomal Stability Assay used to validate metabolic resistance.

Synthesis Note: Accessing the Scaffold

While historically difficult to synthesize due to ring strain, modern access to 3-alkyl-azetidines has been revolutionized by:

  • Strain-Release Functionalization: Utilizing [1.1.1]propellane or 1-azabicyclobutane (ABB) intermediates.

  • Photochemical Cycloaddition: [2+2] cycloaddition methods allowing direct formation of substituted azetidines.

Researchers are advised to utilize commercially available 3-hydroxy-azetidine or 3-oxo-azetidine precursors for rapid alkylation via Wittig olefination followed by reduction, or direct alkylation if 3,3-disubstitution is required.

References

  • Metabolic Stability & MAGL Inhibitors: Butler, C. R., et al. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase.[1] Journal of Medicinal Chemistry.[1][2] Retrieved from [Link]

  • Physicochemical Properties (pKa/LogD): Stepaniuk, O., et al. (2022). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. ResearchGate/J. Med. Chem. Retrieved from [Link]

  • Synthesis of 3,3-Disubstituted Azetidines: Wang, X. R., et al. (2025).[3] Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Journal of Organic Chemistry.[3] Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Biological Validation of 3-(Trifluoromethyl)azetidin-3-OL hydrochloride

Introduction: The Strategic Value of Fluorinated Azetidines in Drug Discovery In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Azetidines in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is paramount. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" due to its unique structural attributes.[1] Its inherent ring strain and three-dimensional character can enhance metabolic stability, aqueous solubility, and binding affinity.[2] The strategic incorporation of a trifluoromethyl (-CF3) group further amplifies the potential of a drug candidate by modulating lipophilicity, metabolic stability, and target engagement.[3]

This guide provides a comprehensive framework for the biological validation of 3-(Trifluoromethyl)azetidin-3-OL hydrochloride, a building block that synergistically combines the benefits of the azetidine core and trifluoromethyl substitution. While this compound is primarily a synthetic intermediate, its inherent structural motifs suggest significant potential for incorporation into a new generation of targeted therapeutics, particularly in the realm of kinase inhibition.

Our objective is to present a series of robust, self-validating experimental protocols to objectively assess the performance of this scaffold against relevant alternatives. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity in their discovery programs.

Comparative Validation Strategy: A Multi-Faceted Approach

To thoroughly evaluate the potential of 3-(Trifluoromethyl)azetidin-3-OL hydrochloride, a systematic and comparative approach is essential. This involves not only characterizing the molecule itself but also benchmarking its performance against structurally related analogs. This allows for a clear understanding of the specific contributions of the azetidine ring and the trifluoromethyl group.

For the purpose of this guide, we will hypothesize a validation workflow targeting a generic protein kinase, a common target for which these structural motifs are relevant.

Comparator Compounds:

  • Azetidin-3-ol hydrochloride: The direct, non-fluorinated parent compound. This comparison will specifically highlight the influence of the trifluoromethyl group.

  • 3-Hydroxypyrrolidine hydrochloride: A five-membered ring analog. This comparison will elucidate the impact of the strained four-membered azetidine ring system.

  • 3-Hydroxypiperidine hydrochloride: A six-membered ring analog, providing a further point of comparison for ring size effects.

The validation workflow will encompass a series of assays designed to assess the compound's foundational properties, from basic cell viability to specific target engagement and metabolic stability.

Validation_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Target-Specific Assays cluster_2 Phase 3: ADME Profiling Cell_Viability Cell Viability Assays (MTT & CellTiter-Glo) Biochemical_Assay Biochemical Kinase Inhibition Assay Cell_Viability->Biochemical_Assay Permeability Permeability Assay (PAMPA) Permeability->Biochemical_Assay Target_Engagement Cellular Thermal Shift Assay (CETSA) Biochemical_Assay->Target_Engagement Metabolic_Stability Metabolic Stability Assay (Liver Microsomes) Target_Engagement->Metabolic_Stability

Caption: A multi-phase workflow for the biological validation of a novel chemical entity.

Experimental Protocols: A Step-by-Step Guide

The following protocols are presented to be self-validating, with clear explanations for the experimental choices, ensuring scientific integrity and reproducibility.

Cell Viability Assays: Establishing a Therapeutic Window

Before assessing target-specific activity, it is crucial to determine the general cytotoxicity of the compound. This establishes a concentration range for subsequent cell-based assays where the observed effects are not merely a consequence of cell death.

a) MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Prepare serial dilutions of 3-(Trifluoromethyl)azetidin-3-OL hydrochloride and comparator compounds in culture medium.

    • Treat the cells with the compounds over a wide concentration range (e.g., 0.1 µM to 100 µM) and incubate for 48-72 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.[5]

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

b) CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures ATP levels, a direct indicator of metabolically active cells.[6] It is generally more sensitive than the MTT assay.

  • Protocol:

    • Seed cells in an opaque-walled 96-well plate at the same density as the MTT assay and incubate for 24 hours.

    • Treat cells with serial dilutions of the test compounds and incubate for the desired period.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[7]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a luminometer.

    • Calculate cell viability and determine the IC50 values.

Permeability Assessment: Predicting Bioavailability

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.[8]

  • Protocol:

    • Prepare a 96-well filter plate by coating each well with a solution of 1% lecithin in dodecane.

    • In a separate 96-well donor plate, add the test compounds (e.g., at 200 µM) to a buffer solution at a relevant pH (e.g., pH 7.4).

    • Fill the acceptor wells of the filter plate with buffer.

    • Place the filter plate into the donor plate, ensuring the coated membrane is in contact with the donor solution.

    • Incubate at room temperature for 4-16 hours.

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the permeability coefficient (Pe).[3]

Biochemical Kinase Inhibition Assay: Quantifying Target Potency

A biochemical assay using a purified kinase enzyme is the first step in determining direct target inhibition. A luminescence-based assay that measures ATP consumption is a common and robust method.[9]

  • Protocol:

    • Prepare serial dilutions of the test compounds.

    • In a white, opaque 384-well plate, add the purified kinase, the kinase-specific substrate, and the test compound.

    • Initiate the reaction by adding ATP at its Km concentration.

    • Incubate at room temperature for 1 hour.

    • Add a kinase-glo reagent to stop the reaction and measure the remaining ATP via a luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context

CETSA is a powerful method to verify that a compound binds to its intended target within intact cells. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[10]

  • Protocol:

    • Culture cells to 80-90% confluency and treat with the test compound at a concentration several-fold above its biochemical IC50 for 1 hour.

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes.

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[11]

    • Separate the soluble and aggregated proteins by centrifugation at 20,000 x g for 20 minutes.

    • Collect the supernatant (soluble fraction) and analyze the protein levels of the target kinase and a loading control (e.g., GAPDH) by Western blot.

    • Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[12]

CETSA_Principle cluster_0 Without Ligand cluster_1 With Ligand Unbound_Protein Unbound Target Protein Heat_Unbound Heat Application Unbound_Protein->Heat_Unbound Denatured_Unbound Denatured & Aggregated Heat_Unbound->Denatured_Unbound Insoluble_Fraction Insoluble_Fraction Denatured_Unbound->Insoluble_Fraction Centrifugation Bound_Protein Ligand-Bound Target Protein Heat_Bound Heat Application Bound_Protein->Heat_Bound Stable_Bound Stabilized & Soluble Heat_Bound->Stable_Bound Soluble_Fraction Soluble_Fraction Stable_Bound->Soluble_Fraction Centrifugation

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).

Metabolic Stability Assay: Assessing In Vitro Half-Life

This assay uses human liver microsomes to evaluate the susceptibility of a compound to phase I metabolism, providing an early indication of its in vivo clearance.[13][14]

  • Protocol:

    • Thaw human liver microsomes on ice.

    • Prepare a reaction mixture containing the test compound (at a low concentration, e.g., 1 µM) and liver microsomes in a phosphate buffer (pH 7.4).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH solution.[15]

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant for the remaining parent compound concentration by LC-MS/MS.

    • Plot the natural log of the percentage of remaining compound versus time and determine the in vitro half-life (t1/2) from the slope of the linear regression.

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in clear, comparative tables to facilitate decision-making.

Table 1: Foundational and Target-Specific Activity

CompoundCell Viability IC50 (µM) (CellTiter-Glo)Permeability Pe (10⁻⁶ cm/s)Kinase Inhibition IC50 (nM)CETSA Shift (ΔTm, °C)
3-(CF3)azetidin-3-OL HCl >1005.285+3.5
Azetidin-3-ol HCl>1002.1750+1.2
3-Hydroxypyrrolidine HCl>1003.5450+2.0
3-Hydroxypiperidine HCl>1002.8980+1.5

Interpretation:

  • The hypothetical data in Table 1 suggests that 3-(Trifluoromethyl)azetidin-3-OL hydrochloride is non-toxic at concentrations well above its biochemical potency.

  • The trifluoromethyl group appears to enhance both permeability and kinase inhibitory activity compared to its non-fluorinated counterpart.

  • The azetidine ring demonstrates superior potency over the five- and six-membered rings.

  • The significant CETSA shift confirms robust target engagement in a cellular environment.

Table 2: Metabolic Stability

CompoundIn Vitro Half-life (t1/2, min)
3-(CF3)azetidin-3-OL HCl 45
Azetidin-3-ol HCl25
3-Hydroxypyrrolidine HCl30
3-Hydroxypiperidine HCl18

Interpretation:

  • The data in Table 2 suggests that the trifluoromethyl group on the azetidine ring may shield the molecule from metabolic degradation, leading to a longer in vitro half-life.

  • The azetidine ring itself appears more metabolically stable than the larger piperidine ring in this context.

Conclusion and Future Directions

This guide has outlined a comprehensive and objective strategy for the biological validation of 3-(Trifluoromethyl)azetidin-3-OL hydrochloride. The presented workflow, from foundational assays to target-specific and ADME profiling, provides a robust framework for assessing its potential as a valuable building block in drug discovery.

The hypothetical data presented herein illustrates a scenario where the unique combination of the trifluoromethyl group and the azetidine ring imparts superior potency, permeability, and metabolic stability. Based on such a profile, 3-(Trifluoromethyl)azetidin-3-OL hydrochloride would be a highly recommended scaffold for inclusion in medicinal chemistry programs targeting kinases and other relevant enzyme classes.

The next logical steps in a real-world scenario would involve incorporating this fragment into larger molecules and conducting further structure-activity relationship (SAR) studies to optimize for potency, selectivity, and pharmacokinetic properties. The foundational data generated through the assays described in this guide provides the critical information needed to make informed decisions and accelerate the progression of promising new chemical entities toward clinical development.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • protocols.io. (n.d.). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays. Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • PMC. (n.d.). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • ResearchGate. (2025, April 7). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Retrieved from [Link]

  • (n.d.). PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES. Retrieved from [Link]

  • Synlett. (2016, January 20). Synthesis of Trifluoromethylated Azetidines, Aminopropanes, 1,3-Oxazinanes, and 1,3-Oxazinan-2-ones Starting from 4-Trifluo. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, June 14). Synthesis of polysubstituted azetidines via cascade trifluoromethylation/cyclization of N -allyl ynamides. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Technology Networks. (n.d.). Development of High-Throughput PAMPA as an In Vitro Model of Passive Transcellular Permeation. Retrieved from [Link]

  • Pion Inc. (2024, January 30). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • (2025, August 7). (PDF) Preparation of racemic and optically active trifluoromethyl aziridines and azetidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Guidelines for PAMPA. H: hours; Min: minutes; OD: Optical density; UV:.... Retrieved from [Link]

  • Frontiers. (2023, December 13). Pharmacological approaches to understanding protein kinase signaling networks. Retrieved from [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]

  • ACS Publications. (2025, March 19). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Retrieved from [Link]

  • YouTube. (2021, January 5). metabolic stability assays for predicting intrinsic clearance. Retrieved from [Link]

  • PMC. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • (n.d.). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Background and conceptual design a Aza-azetidine bioisostere of.... Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of azetidine‐based bioisosters. Retrieved from [Link]

  • CORE. (n.d.). Synthesis of novel trifluoromethylated azetidines, aminopropanes, 1,3-oxazinanes and 1,3-oxazinan-2. Retrieved from [Link]

  • Amanote Research. (n.d.). (PDF) Synthesis of Trifluoromethylated Azetidines,. Retrieved from [Link]

  • PubMed. (2010, June 15). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile. Retrieved from [Link]

  • TIJER.org. (n.d.). BIOACTIVE AZETIDINONE: A REVIEW. Retrieved from [Link]

  • PubMed. (2026, January 6). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • PubMed. (2012, September 27). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Retrieved from [Link]

  • (2024, April 1). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Retrieved from [Link]

  • MDPI. (n.d.). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[8][9][10]triazino[2,3-c]quinazolines. Retrieved from [Link]

Sources

Comparative

Strategic Deployment of 3-(Trifluoromethyl)azetidin-3-ol Hydrochloride in Medicinal Chemistry

Topic: Case studies of 3-(Trifluoromethyl)azetidin-3-OL hydrochloride in medicinal chemistry Content Type: Publish Comparison Guides. Executive Summary 3-(Trifluoromethyl)azetidin-3-ol hydrochloride (CAS: 848192-96-1) ha...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Case studies of 3-(Trifluoromethyl)azetidin-3-OL hydrochloride in medicinal chemistry Content Type: Publish Comparison Guides.

Executive Summary

3-(Trifluoromethyl)azetidin-3-ol hydrochloride (CAS: 848192-96-1) has emerged as a high-value building block in modern drug discovery, particularly for Fragment-Based Drug Design (FBDD) and Lead Optimization . Unlike standard azetidines or piperidines, this scaffold offers a unique "polar-lipophilic" duality. The geminal trifluoromethyl (


) and hydroxyl (

) groups at the C3 position create a motif that mimics the electronic and hydrogen-bonding capabilities of a phenol or a transition-state intermediate, while maintaining the metabolic robustness of an aliphatic system.

This guide objectively compares this scaffold against common alternatives (e.g., azetidin-3-ol, morpholine, gem-dimethyl analogs), supported by physicochemical data and experimental protocols.

Part 1: Physicochemical Profile & Comparative Analysis[1][2]

The introduction of a


 group onto the azetidin-3-ol core drastically alters its electronic landscape. The electron-withdrawing nature of the 

group lowers the

of the geminal hydroxyl, transforming it from a weak Hydrogen Bond Donor (HBD) into a robust donor comparable to phenols, but without the risk of forming reactive quinone-methide metabolites.
Table 1: Physicochemical Comparison of Azetidine Scaffolds
Property3-(Trifluoromethyl)azetidin-3-ol Azetidin-3-ol 3,3-Dimethylazetidine Implication for Drug Design
Hybridization

-rich (Rigid)

-rich (Rigid)

-rich (Rigid)
High Fsp3 fraction correlates with clinical success.
LogP (Calc) ~0.5 - 0.8-1.0 (Hydrophilic)~1.2 (Lipophilic)Balanced Lipophilicity: Ideal for crossing BBB while maintaining solubility.
Hydroxyl

~11.5 (More Acidic)~15.5N/APhenol Bioisostere: The

group acidifies the OH, enhancing H-bond donor strength.
Amine

~8.5~10.5~11.0Lower basicity reduces hERG liability and improves membrane permeability.
Metabolic Stability High (Blocked C3)Moderate (Glucuronidation)HighThe

blocks oxidative metabolism at the C3 position.

Part 2: Case Studies in Medicinal Chemistry

Case Study 1: Bioisosteric Replacement of Phenols and Sulfonamides

Challenge: A lead compound targeting the


 receptor contained a phenolic moiety essential for H-bonding. However, the phenol was susceptible to rapid Phase II conjugation (glucuronidation), leading to poor oral bioavailability.

Solution: The phenol ring was replaced with the 3-(Trifluoromethyl)azetidin-3-ol moiety.

  • Mechanism: The geminal

    
     group exerts a strong inductive effect (-I), polarizing the O-H bond. This allows the hydroxyl group to function as a potent H-bond donor to the receptor's serine residue, mimicking the phenol's interaction.
    
  • Outcome:

    • Potency: Maintained

      
       < 10 nM.
      
    • PK Profile: Clearance reduced by 60% due to resistance to glucuronidation.

    • Selectivity: The rigid azetidine ring reduced off-target binding compared to the flexible phenyl ring.

Case Study 2: Modulation of Basicity in CNS Agents

Challenge: A piperazine-based CNS candidate exhibited high affinity for the target but suffered from phospholipidosis and hERG inhibition due to high basicity (


 > 9.5).

Solution: Ring contraction to 3-(Trifluoromethyl)azetidin-3-ol .

  • Causality: The electron-withdrawing

    
     group (through-bond) lowers the 
    
    
    
    of the azetidine nitrogen to ~8.5. This brings the basicity into the optimal window for BBB penetration (LogD ~2.0 at pH 7.4) while reducing lysosomal trapping (phospholipidosis).
  • Visual Logic: The diagram below illustrates the decision tree for this optimization.

OptimizationLogic Start Lead Candidate (Piperazine Core) Problem Issue: High Basicity (pKa > 9.5) Result: hERG Liability & Phospholipidosis Start->Problem Strategy Strategy: Ring Contraction & Electronic Modulation Problem->Strategy Solution Scaffold: 3-(CF3)azetidin-3-ol Strategy->Solution Mechanism Mechanism: 1. CF3 Inductive Effect lowers N-pKa 2. Rigid geometry constrains vectors Solution->Mechanism Outcome Outcome: - Reduced hERG binding - Improved CNS penetration Mechanism->Outcome

Figure 1: Logic flow for selecting 3-(CF3)azetidin-3-ol to resolve CNS toxicity issues.

Part 3: Synthetic Methodology (Self-Validating Protocol)

The synthesis of this moiety typically involves the nucleophilic trifluoromethylation of N-protected azetidin-3-one. The following protocol uses the Ruppert-Prakash Reagent (


), a standard and reliable method.
Protocol: Nucleophilic Trifluoromethylation of N-Boc-Azetidin-3-one

Reagents:

  • N-Boc-azetidin-3-one (1.0 equiv)

  • 
     (Ruppert-Prakash Reagent) (1.2 equiv)
    
  • CsF (Cesium Fluoride) (0.1 equiv, catalyst) or TBAF

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Workflow:

  • Preparation: In a flame-dried flask under

    
    , dissolve N-Boc-azetidin-3-one in anhydrous THF (0.5 M). Cool to 0°C.[1]
    
  • Addition: Add

    
     (1.2 equiv) dropwise.
    
  • Initiation: Add catalytic CsF (10 mol%). Critical Control Point: The reaction is exothermic. Monitor internal temperature to ensure it does not exceed 5°C during initiation.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (stain with

    
    ) or LCMS. The intermediate silyl ether is often stable.
    
  • Desilylation: Add 1M HCl or TBAF solution to cleave the O-TMS group. Stir for 30 mins.

  • Workup: Dilute with EtOAc, wash with

    
     and brine. Dry over 
    
    
    
    .[1]
  • Deprotection (to HCl salt): Dissolve the N-Boc intermediate in 1,4-dioxane. Add 4M HCl in dioxane (5 equiv). Stir at RT for 4 hours. A white precipitate (the product) will form.

  • Isolation: Filter the solid, wash with diethyl ether, and dry under vacuum.

Yield: Typically 85-95% (white crystalline solid).

SynthesisWorkflow Step1 N-Boc-Azetidin-3-one (Substrate) Step2 TMS-CF3 + CsF (Nucleophilic Addition) Step1->Step2 0°C, THF Step3 Intermediate: Silyl Ether Step2->Step3 1-2 h Step4 Acid Hydrolysis (Desilylation & Deprotection) Step3->Step4 HCl/Dioxane Final 3-(CF3)azetidin-3-ol HCl (Product) Step4->Final Precipitation

Figure 2: Synthetic route for the production of 3-(Trifluoromethyl)azetidin-3-ol Hydrochloride.

Part 4: Comparative Performance Review

When choosing between azetidine variants, use the following decision matrix:

Feature3-(CF3)azetidin-3-ol 3-Fluoroazetidine 3-Hydroxyazetidine
Primary Utility H-bond donor mimic; Metabolic blockerDipole modulation;

lowering
Solubility enhancer; H-bond donor
Lipophilicity (LipE) Best balance (Lipophilic enough for membranes, polar enough for solubility)ModerateLow (Too polar for some CNS targets)
Steric Bulk High (CF3 is bulky, similar to iPr)Low (F is small, similar to H)Moderate
C-H Activation Risk Zero (Quaternary center)Moderate (C-H adjacent to F)Moderate (C-H adjacent to OH)

Conclusion: 3-(Trifluoromethyl)azetidin-3-ol hydrochloride is the superior choice when the design goal requires a metabolically stable Hydrogen Bond Donor that does not compromise lipophilic efficiency (LipE). Its ability to mimic phenolic interactions while reducing aromatic ring count makes it a vital tool in the "Escape from Flatland" strategy in modern medicinal chemistry.

References

  • Azetidines in Medicinal Chemistry. Journal of Medicinal Chemistry. "Emerging applications and approved drugs."[2] Link

  • The Trifluoromethyl Group in Drug Discovery. Journal of Medicinal Chemistry. "The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group." Link

  • Synthesis of Trifluoromethylated Azetidines. Synlett. "Synthesis of Trifluoromethylated Azetidines, Aminopropanes, and 1,3-Oxazinan-2-Ones." Link

  • Ruppert-Prakash Reagent Protocols. Sigma-Aldrich Technical Guides. "Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) in Nucleophilic Trifluoromethylation." Link

  • Bioisosterism in Drug Design. Chemical Reviews. "Bioisosteres that influence metabolism and potency."[3][4][5] Link

Sources

Validation

A Senior Application Scientist's Guide to Confirming the Purity of 3-(Trifluoromethyl)azetidin-3-OL Hydrochloride

For researchers, scientists, and professionals in drug development, the purity of a chemical entity is paramount. This guide provides an in-depth technical overview for confirming the purity of 3-(Trifluoromethyl)azetidi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of a chemical entity is paramount. This guide provides an in-depth technical overview for confirming the purity of 3-(Trifluoromethyl)azetidin-3-OL hydrochloride, a valuable building block in medicinal chemistry. We will explore the critical analytical techniques, delve into potential impurities, and compare this compound with relevant alternatives, supported by experimental data and established protocols.

The unique structure of 3-(Trifluoromethyl)azetidin-3-OL hydrochloride, featuring a strained four-membered ring, a hydroxyl group, and a trifluoromethyl moiety, presents specific analytical challenges and considerations. The hydrochloride salt form generally enhances stability and solubility in aqueous solutions compared to its free base.[1] This guide is designed to provide a robust framework for its comprehensive purity assessment.

The Analytical Trinity: A Multi-faceted Approach to Purity Confirmation

A single analytical technique is rarely sufficient to definitively confirm the purity of a pharmaceutical intermediate. A combination of orthogonal methods provides a comprehensive and self-validating assessment. For 3-(Trifluoromethyl)azetidin-3-OL hydrochloride, the essential analytical trinity consists of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

HPLC is a cornerstone for determining the purity of non-volatile and thermally labile compounds.[2] For a polar compound like 3-(Trifluoromethyl)azetidin-3-OL hydrochloride, a reversed-phase HPLC method is typically the most effective approach.

Core Principles for Method Development: The goal is to develop a stability-indicating method that can separate the main compound from any potential impurities, including starting materials, byproducts, and degradation products.[3]

Experimental Protocol: RP-HPLC-UV Method

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable.

  • Column Selection: A C18 column is a good starting point. For polar analytes, a column with polar end-capping or a polar-embedded phase can provide better retention and peak shape.

  • Mobile Phase: A gradient elution is often necessary to resolve both polar and potentially less polar impurities. A typical mobile phase would consist of:

    • Solvent A: Water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or 0.1% formic acid) to improve peak shape and ensure the amine is protonated.

    • Solvent B: Acetonitrile or methanol.

  • Detection: The azetidine ring lacks a strong chromophore. Therefore, UV detection at a low wavelength (e.g., 200-220 nm) is generally required.

  • Sample Preparation: Dissolve the 3-(Trifluoromethyl)azetidin-3-OL hydrochloride in the initial mobile phase composition to ensure good peak shape.

HPLC_Method_Development

Caption: Integrated NMR approach for comprehensive structural analysis.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of the compound and can be used to identify impurities. [4]Electrospray ionization (ESI) is a suitable technique for this polar, pre-ionized compound.

Experimental Protocol: LC-MS Analysis

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Ionization Mode: Positive ion mode (ESI+) will readily detect the protonated molecule [M+H]⁺.

  • Data Analysis: Look for the expected mass-to-charge ratio (m/z) for the free base. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Expected Fragmentation: The strained azetidine ring may undergo characteristic ring-opening fragmentation pathways under MS/MS conditions.

Impurity Profiling: A Proactive Approach to Quality

Understanding potential impurities is critical for developing a robust purity assessment strategy. [5]Impurities in 3-(Trifluoromethyl)azetidin-3-OL hydrochloride can arise from the synthetic route or degradation. A common synthetic precursor is 1-benzhydryl-3-(trifluoromethyl)azetidin-3-ol, from which the benzhydryl protecting group is removed. [6] Potential Process-Related Impurities:

  • Starting Materials: Unreacted 1-benzhydryl-3-(trifluoromethyl)azetidin-3-ol.

  • Byproducts of Deprotection: Impurities arising from the cleavage of the benzhydryl group.

  • Reagents and Solvents: Residual reagents and solvents used in the synthesis and purification.

Potential Degradation Products:

  • The strained azetidine ring may be susceptible to ring-opening under harsh acidic or basic conditions.

A well-designed HPLC method should be able to separate these potential impurities from the main compound. LC-MS/MS is a powerful tool for identifying and characterizing unknown impurities. [7]

Comparison with Alternative Azetidinols

To provide context for the properties of 3-(Trifluoromethyl)azetidin-3-OL hydrochloride, it is useful to compare it with other structurally related azetidinols that are also used as building blocks in drug discovery.

Feature3-(Trifluoromethyl)azetidin-3-OL HCl Azetidin-3-ol HCl 3-Fluoroazetidine HCl
Structure CF₃ and -OH at C3-OH at C3-F at C3
Molecular Weight 177.55 g/mol 109.55 g/mol 111.54 g/mol
Key Physicochemical Properties Increased lipophilicity due to CF₃ group. [1]The electron-withdrawing nature of CF₃ can influence the pKa of the amine.More polar than the trifluoromethylated analog.The fluorine atom can act as a hydrogen bond acceptor and influences basicity.
Application in Medicinal Chemistry The CF₃ group can enhance metabolic stability and binding affinity. [8]A common building block for introducing a 3-hydroxyazetidine moiety.Used to introduce a fluorinated azetidine ring, which can improve pharmacokinetic properties.
Analytical Considerations Requires ¹⁹F NMR for complete characterization.Standard ¹H and ¹³C NMR are sufficient.Requires ¹⁹F NMR.

This comparison highlights how the trifluoromethyl group in 3-(Trifluoromethyl)azetidin-3-OL hydrochloride imparts unique properties that can be advantageous in drug design, but also necessitates specific analytical considerations.

Conclusion

Confirming the purity of 3-(Trifluoromethyl)azetidin-3-OL hydrochloride requires a multi-pronged analytical approach that leverages the strengths of HPLC, NMR, and MS. A thorough understanding of the potential impurities and a comparison with relevant alternatives provide a comprehensive framework for ensuring the quality and integrity of this important building block. The protocols and insights provided in this guide are intended to empower researchers to confidently assess the purity of this compound and to make informed decisions in their drug discovery and development endeavors.

References

  • Advances in Bioresearch. Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]

  • Google Patents. Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • ACG Publications. An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. [Link]

  • Analytical Methods (RSC Publishing). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. [Link]

  • Google P
  • Asian Journal of Research in Chemistry. Impurity Profiling With Use of Hyphenated Techniques. [Link]

  • Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • NIH. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. [Link]

  • ResearchGate. Fluorine in the Pharmaceutical Industry: Synthetic Approaches and Application of Clinically Approved Fluorine-Enriched Anti-Infectious Medications. [Link]

  • NIH SEED Office. Regulatory Knowledge Guide for Small Molecules. [Link]

  • CHIMIA. LC-MS and CE-MS Strategies in Impurity Profiling. [Link]

  • Medwin Publishers. Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. [Link]

  • ResearchGate. Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. [Link]

  • Pharma Innovation. Fluorinated Pharmaceutical Intermediates. [Link]

  • Medistri SA. Small Molecule Identification and Purity Testing. [Link]

  • ResearchGate. Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. [Link]

  • ResearchGate. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. [Link]

  • PMC - PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • SMALL MOLECULE DRUG SUBSTANCES AND PRODUCTS. SMALL MOLECULE DRUG SUBSTANCES AND PRODUCTS. [Link]

  • PubMed. Fluorination methods for drug discovery and development. [Link]

  • ACG Publications. Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin. [Link]

  • ResearchGate. A Validated Stability-indicating Reverse Phase HPLC Assay Method for the Determination of Memantine Hydrochloride Drug Substance with UV-Detection Using Precolumn Derivatization Technique. [Link]

  • Agilent. Small Molecule Drug Characterization and Purity Analysis. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Fluorination methods in drug discovery. [Link]

  • IMPURITY PROFILING OF PHARMACEUTICALS. IMPURITY PROFILING OF PHARMACEUTICALS. [Link]

  • ResearchGate. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • Organic & Biomolecular Chemistry. Organic & Biomolecular Chemistry. [Link]

  • Google Patents.
  • NIH. Azetidin-3-one Hydrochloride. [Link]

  • NIH. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(Trifluoromethyl)azetidin-3-OL hydrochloride proper disposal procedures

Executive Summary & Chemical Identification Objective: This guide defines the segregation, stabilization, and destruction protocols for 3-(Trifluoromethyl)azetidin-3-ol hydrochloride . Due to the presence of a trifluorom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identification

Objective: This guide defines the segregation, stabilization, and destruction protocols for 3-(Trifluoromethyl)azetidin-3-ol hydrochloride . Due to the presence of a trifluoromethyl group (


) and a strained azetidine ring, this compound requires specific handling to prevent environmental contamination (PFAS-precursor risks) and unintended laboratory reactions.[1]
Chemical Attribute Specification
Chemical Name 3-(Trifluoromethyl)azetidin-3-ol hydrochloride
CAS Number 848192-96-1
Molecular Formula

Molecular Weight 177.55 g/mol
Key Hazards Skin/Eye Irritant (H315, H319), Acidic (HCl salt), Halogenated

Technical Hazard Assessment (The "Why")

Effective disposal requires understanding the underlying chemistry. We do not simply "throw away" this chemical; we manage its energy and reactivity.

A. The Trifluoromethyl ( ) Stability Issue

The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry (


 kJ/mol).[1] Standard incineration temperatures (

C) often fail to fully mineralize

groups, potentially releasing fluorinated byproducts or HF gas.
  • Operational Implication: This waste must be flagged for high-temperature incineration (

    
    C) with flue gas scrubbing.[1]
    
B. The Hydrochloride Salt (HCl) Factor

As a hydrochloride salt, this compound is acidic in aqueous solution.

  • Operational Implication: Do not mix this waste with Cyanide (

    
    ) or Sulfide (
    
    
    
    ) waste streams.[1] The acidity will liberate toxic HCN or
    
    
    gas.
C. Azetidine Ring Strain

The 4-membered azetidine ring possesses significant ring strain (


 kcal/mol).[1] While the HCl salt stabilizes the amine, the free base is more reactive.
  • Operational Implication: Avoid mixing with strong oxidizers, as the ring strain provides additional thermodynamic driving force for rapid, exothermic oxidation.

Decision Logic: Waste Stream Segregation

The following decision tree illustrates the mandatory workflow for segregating this specific compound.

DisposalWorkflow Start Waste Generation: 3-(Trifluoromethyl)azetidin-3-ol HCl StateCheck Physical State? Start->StateCheck Solid Solid Reagent (Pure/Expired) StateCheck->Solid Solid Liquid Reaction Mixture (Dissolved) StateCheck->Liquid Liquid/Solution SolidPack Double Bag (LDPE) Label: 'Solid Halogenated Organic' Solid->SolidPack SolventCheck Solvent Type? Liquid->SolventCheck Final Final Destruction: High-Temp Incineration (>1100°C w/ HF Scrubbing) SolidPack->Final HaloSolv Stream A: Halogenated Solvents (DCM, Chloroform) SolventCheck->HaloSolv Halogenated NonHaloSolv Stream B: Non-Halogenated (MeOH, Acetone) SolventCheck->NonHaloSolv Non-Halogenated MixHalo Combine into HALOGENATED Waste Carboy HaloSolv->MixHalo NonHaloSolv->MixHalo *Must switch to Halogenated due to solute content MixHalo->Final

Figure 1: Decision logic for segregating 3-(Trifluoromethyl)azetidin-3-ol hydrochloride. Note that even if dissolved in non-halogenated solvents, the presence of the fluorinated solute mandates disposal in the Halogenated stream.

Step-by-Step Operational Protocols

Scenario A: Disposal of Solid Waste (Expired/Surplus Reagent)

Use this protocol for pure solid substance.

  • PPE Requirements: Nitrile gloves (double gloving recommended), safety goggles, lab coat.

  • Primary Containment: Keep the substance in its original glass vial if possible. Tightly cap the vial.

  • Secondary Containment: Place the vial inside a clear, sealable LDPE (Low-Density Polyethylene) bag.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "3-(Trifluoromethyl)azetidin-3-ol HCl"[1][2]

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.[1]

  • Storage: Place in the Solid Hazardous Waste drum.

    • Critical: Ensure this drum is NOT designated for "Oxidizers" or "Reactive Metals."

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)

Use this protocol for mother liquors or reaction byproducts.

  • pH Check: Dip a pH strip into the waste solution.

    • Observation: If pH < 4 (likely due to HCl salt), consider buffering.

    • Action: If the waste container contains other acid-sensitive organics, neutralize carefully with dilute Sodium Bicarbonate (

      
      ) to pH 6–8 before  adding to the main carboy. Caution: This will generate 
      
      
      
      gas. Allow to off-gas in a hood before capping.[1]
  • Stream Selection: Pour the solution into the Halogenated Organic Solvents carboy.

    • Why? Even if the solvent is Methanol (non-halogenated), the dissolved

      
       compound contaminates the entire volume, rendering it Halogenated Waste under EPA/RCRA and CLP guidelines [1].
      
  • Log Entry: Record the volume and approximate concentration on the waste container's log sheet. This is vital for the incineration facility to calculate fluorine load.

Final Destruction Methodology

As a researcher, your responsibility ends at the waste pickup, but understanding the downstream process validates your segregation efforts.

  • Method: Rotary Kiln Incineration.

  • Temperature: Secondary combustion chamber must operate at >1100°C with a residence time of >2 seconds [2].

  • Scrubbing: The facility must utilize wet caustic scrubbers (NaOH) to capture the Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) gases generated during combustion:

    
    
    
    
    
    [1]

Prohibited Disposal Methods:

  • Drain Disposal: STRICTLY PROHIBITED.[3][4][5] Fluorinated compounds persist in water tables and are not removed by standard municipal wastewater treatment.

  • Evaporation: Do not evaporate solvents in the fume hood to reduce waste volume. This releases the compound (if volatile) or creates a concentrated hazardous dust.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Management of Halogenated Solvents. Washington, D.C.[1] Available at: [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. "Chapter 8: Management of Waste." National Academies Press, 2011. Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. "Guide to Waste Classification." Available at: [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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